2-(4-Methoxyphenyl)ethanethioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODILKKAFDHZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384518 | |
| Record name | 2-(4-methoxyphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60759-02-6 | |
| Record name | 2-(4-methoxyphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methoxyphenyl)ethanethioamide, a molecule of interest in medicinal chemistry and organic synthesis. As a member of the thioamide class of compounds, it holds potential for diverse pharmacological applications, acting as a bioisostere for the corresponding amide and participating in various biological processes.[1][2] This document will delve into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a focus on providing a foundational understanding for researchers in drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of thioamides to present a predictive yet scientifically grounded profile.
Introduction: The Significance of the Thioamide Moiety
Thioamides are intriguing isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile.[1] In drug design, the thioamide group has been successfully employed to enhance the metabolic stability of peptide-based drugs, improve cell membrane permeability, and modulate biological activity.[1] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] 2-(4-Methoxyphenyl)ethanethioamide, with its methoxy-substituted phenyl ring, presents a scaffold with potential for modulation of pharmacokinetic and pharmacodynamic properties.
Synthesis and Spectroscopic Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. The precursor, 2-(4-methoxyphenyl)acetamide, is commercially available.[4][5] The thionation can be achieved using various reagents, with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) being the most common.
DOT Script for Synthesis Workflow
Caption: Proposed synthesis of 2-(4-Methoxyphenyl)ethanethioamide.
Postulated Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide can be predicted:
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons (ortho to -OCH₃): ~7.1-7.3 ppm (d, 2H)Aromatic protons (meta to -OCH₃): ~6.8-6.9 ppm (d, 2H)Methylene protons (-CH₂-): ~3.6-3.8 ppm (s, 2H)Methoxy protons (-OCH₃): ~3.8 ppm (s, 3H)Amide protons (-NH₂): Broad singlet, variable chemical shift |
| ¹³C NMR | Thioamide carbon (C=S): ~200-210 ppmAromatic carbons: ~114-160 ppmMethylene carbon (-CH₂-): ~40-50 ppmMethoxy carbon (-OCH₃): ~55 ppm |
| IR (Infrared) Spectroscopy | N-H stretching: ~3300-3100 cm⁻¹ (two bands for primary amide)C-H stretching (aromatic and aliphatic): ~3100-2800 cm⁻¹C=S stretching (thioamide I band): ~1650-1600 cm⁻¹N-H bending (thioamide II band): ~1420-1390 cm⁻¹C-N stretching (thioamide III band): ~1310-1290 cm⁻¹C-O stretching (ether): ~1250 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 181.07Key Fragmentation: Loss of NH₃, cleavage of the ethyl group, fragmentation of the methoxyphenyl moiety. |
Physicochemical Properties
The physicochemical properties of 2-(4-Methoxyphenyl)ethanethioamide are crucial for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Characteristic | Rationale/Significance |
| Molecular Formula | C₉H₁₁NOS[6] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 181.25 g/mol [6] | Influences diffusion and transport across biological membranes. |
| CAS Number | 60759-02-6[6][7] | Unique identifier for the chemical substance. |
| Melting Point | Solid at room temperature | Based on the properties of similar aromatic thioamides. |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents (e.g., DMSO, DMF, alcohols). | The presence of the aromatic ring and the thioamide group contributes to its lipophilicity. |
| Lipophilicity (LogP) | Predicted to be higher than its amide analog. | The sulfur atom increases lipophilicity compared to oxygen, potentially improving membrane permeability.[1] |
| Hydrogen Bonding | The thioamide group is a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to an amide.[1] | This property can significantly impact protein-ligand interactions. |
Reactivity and Stability
Thioamides exhibit a distinct reactivity profile compared to their amide counterparts.
-
Hydrolysis: Thioamides are generally more resistant to hydrolysis than amides. This increased stability can be advantageous in a biological context, leading to a longer half-life.
-
Alkylation: The sulfur atom of the thioamide is a soft nucleophile and can be readily alkylated by electrophiles. This reactivity can be utilized for further chemical modifications.
-
Oxidation: The sulfur atom can be oxidized to the corresponding sulfine or sulfene, which can alter the biological activity of the molecule.[1]
-
Cyclization Reactions: Thioamides are versatile building blocks in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles.
Potential Applications in Drug Discovery and Development
While specific studies on 2-(4-Methoxyphenyl)ethanethioamide are not prevalent, its structural features suggest several potential applications in medicinal chemistry.
Bioisosteric Replacement of Amides
The primary application of thioamides in drug design is as a bioisostere for the amide bond.[1] Replacing an amide with a thioamide in a bioactive molecule can lead to:
-
Enhanced Metabolic Stability: Increased resistance to enzymatic hydrolysis can prolong the duration of action.[1]
-
Improved Pharmacokinetic Properties: The increased lipophilicity can enhance absorption and distribution.[1]
-
Modulation of Target Binding: The altered electronic and steric properties can lead to changes in binding affinity and selectivity.
DOT Script for Bioisosterism Concept
Caption: Bioisosteric replacement of an amide with a thioamide.
Precursor for Heterocyclic Synthesis
The reactivity of the thioamide group makes 2-(4-Methoxyphenyl)ethanethioamide a valuable starting material for the synthesis of more complex heterocyclic scaffolds, which are prevalent in many approved drugs.
Potential as a Hydrogen Sulfide (H₂S) Donor
Some thioamides have been shown to act as slow-release donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles.[1] This property could be explored for the development of novel therapeutic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)ethanethioamide is not available in the provided search results, general precautions for handling thioamides and aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
2-(4-Methoxyphenyl)ethanethioamide is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its properties, largely inferred from the broader class of thioamides and related analogs, suggest that it could serve as a valuable building block for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.
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An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethanethioamide
CAS Number: 60759-02-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethanethioamide, a thioamide derivative of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical identity, synthesis via established methodologies, and potential biological applications inferred from structurally related molecules. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and similar thioamide compounds.
Introduction and Chemical Identity
2-(4-Methoxyphenyl)ethanethioamide, bearing the CAS number 60759-02-6, is a sulfur-containing organic molecule belonging to the thioamide class. The presence of the thioamide functional group (-C(=S)NH2) imparts unique chemical properties and reactivity compared to its amide analogue, 2-(4-methoxyphenyl)acetamide. The methoxy-substituted phenyl ring further influences its electronic and steric characteristics, which can be crucial for its interaction with biological targets. Thioamides are recognized as important pharmacophores and versatile intermediates in the synthesis of various heterocyclic compounds.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 60759-02-6 | [2] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanethioamide | [2] |
| Molecular Formula | C9H11NOS | [3] |
| Molecular Weight | 181.26 g/mol | [3] |
| SMILES | S=C(N)CC1=CC=C(OC)C=C1 | [3] |
Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
The synthesis of 2-(4-Methoxyphenyl)ethanethioamide can be approached through several established methods for thioamide formation. The most common and direct route involves the thionation of the corresponding amide, 2-(4-methoxyphenyl)acetamide. An alternative pathway starts from the corresponding nitrile, 4-methoxyphenylacetonitrile.
Thionation of 2-(4-methoxyphenyl)acetamide using Lawesson's Reagent
The conversion of amides to thioamides using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely employed and efficient method.[4][5] The reaction proceeds by the replacement of the carbonyl oxygen with a sulfur atom.
Diagram 1: Synthesis via Thionation of Amide
Caption: Thionation of 2-(4-methoxyphenyl)acetamide.
Experimental Protocol (Representative)
This protocol is a generalized procedure based on established methods for the thionation of amides using Lawesson's reagent.[5] Optimization of reaction time and temperature may be necessary.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methoxyphenyl)acetamide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the amide, followed by the addition of Lawesson's reagent (0.5 - 0.6 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(4-Methoxyphenyl)ethanethioamide.
Synthesis from 4-Methoxyphenylacetonitrile
Thioamides can also be synthesized from the corresponding nitriles. This typically involves the reaction of the nitrile with a source of hydrogen sulfide, often in the presence of a base.
Diagram 2: Synthesis from Nitrile
Caption: Synthesis of thioamide from the corresponding nitrile.
Characterization
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.8 ppm), methylene protons (singlet, ~3.7 ppm), and aromatic protons (two doublets, ~6.8 and ~7.2 ppm). The amide protons would appear as a broad singlet.[6] |
| ¹³C NMR | Expected signals for the thiocarbonyl carbon (~200-210 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the methylene carbon.[7] |
| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-N stretching.[8] |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 182.0634.[4] |
Potential Biological and Pharmacological Significance
While no direct biological studies on 2-(4-Methoxyphenyl)ethanethioamide have been identified in the conducted searches, the chemical scaffold is present in molecules with a range of biological activities. This suggests that the title compound could be a valuable candidate for biological screening.
Antimicrobial and Antifungal Potential
Numerous studies have reported the antimicrobial and antifungal properties of various thioamide and acetamide derivatives. For instance, derivatives of N-(4-methoxyphenyl)acetamide have shown activity against phytopathogenic fungi and bacteria.[9] Thiazole compounds, which can be synthesized from thioamides, have also demonstrated potent antimicrobial activity against multidrug-resistant staphylococci.[10] The methoxyphenyl moiety itself is found in natural compounds with known antibacterial properties.[11][12]
Diagram 3: Workflow for Biological Screening
Caption: A general workflow for the biological evaluation.
Anticancer Potential
The 2-(4-methoxyphenyl)acetamide scaffold has been investigated for its potential in cancer therapy. Phenylacetamide derivatives have been shown to act as potent anticancer agents, particularly against prostate carcinoma cell lines.[13] Furthermore, various heterocyclic compounds derived from thioamides have demonstrated cytotoxic effects on different cancer cell lines.[14] For example, some 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against breast cancer cell lines.[15]
Conclusion and Future Directions
2-(4-Methoxyphenyl)ethanethioamide represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While this guide provides a foundational understanding of its synthesis and potential applications based on established chemical principles and the activities of related compounds, further experimental work is required. Future research should focus on optimizing the synthesis of this compound, obtaining comprehensive spectroscopic characterization, and conducting thorough in vitro and in vivo biological evaluations to unlock its full therapeutic potential.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)ethanethioamide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide. Given the limited availability of direct, publicly accessible experimental spectra for this specific compound, this document synthesizes predicted spectroscopic characteristics based on established principles and data from analogous chemical structures. It serves as a robust resource for researchers in drug development and organic synthesis, offering a detailed framework for the structural elucidation of this and related thioamide compounds. The guide covers expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring this data are also detailed to ensure reproducibility and accuracy.
Introduction
2-(4-Methoxyphenyl)ethanethioamide is a molecule of interest due to the presence of the thioamide functional group, a crucial bioisostere of the amide bond. The substitution of the carbonyl oxygen with sulfur significantly alters the electronic and steric properties of the molecule, impacting its hydrogen bonding capabilities, lipophilicity, and metabolic stability. These modifications are of paramount importance in the fields of medicinal chemistry and materials science. Accurate and unambiguous structural confirmation through spectroscopic methods is the cornerstone of chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic signatures of 2-(4-Methoxyphenyl)ethanethioamide, enabling researchers to verify its synthesis and purity.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-(4-Methoxyphenyl)ethanethioamide are:
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A p-substituted aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.
-
A methoxy group (-OCH₃): This will appear as a sharp singlet in the ¹H NMR spectrum.
-
An ethyl bridge (-CH₂-): This links the aromatic ring to the thioamide group.
-
A primary thioamide group (-CSNH₂): This functional group has distinct spectroscopic properties in both NMR and IR.
Molecular Structure of 2-(4-Methoxyphenyl)ethanethioamide
Caption: Molecular structure of 2-(4-Methoxyphenyl)ethanethioamide.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The expected chemical shifts (in ppm) are predicted for a standard deuterated solvent like CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| **Ar-H (ortho to -CH₂CSNH₂) ** | ~ 7.1 - 7.3 | Doublet | 2H | The protons ortho to the electron-donating methoxy group are expected to be shielded relative to benzene (δ 7.3 ppm).[1][2] |
| Ar-H (ortho to -OCH₃) | ~ 6.8 - 7.0 | Doublet | 2H | The methoxy group is an electron-donating group, causing an upfield shift for the ortho protons.[3] |
| -OCH₃ | ~ 3.8 | Singlet | 3H | Methoxy groups on an aromatic ring typically resonate in this region. |
| -CH₂- | ~ 3.6 - 3.8 | Singlet | 2H | The methylene protons are adjacent to the aromatic ring and the deshielding thioamide group. |
| -CSNH₂ | ~ 7.5 - 9.5 | Broad Singlet | 2H | Amide and thioamide protons are often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=S | ~ 200 - 210 | The thiocarbonyl carbon is significantly deshielded and appears far downfield, typically 30 ppm lower than the corresponding amide carbonyl.[4][5] |
| Ar-C (quaternary, C-OCH₃) | ~ 158 - 160 | The carbon attached to the electronegative oxygen of the methoxy group is deshielded. |
| Ar-C (quaternary, C-CH₂) ** | ~ 128 - 132 | The ipso-carbon attached to the ethyl group. |
| Ar-CH (ortho to -CH₂) ** | ~ 129 - 131 | Aromatic carbons typically resonate in this region.[6] |
| Ar-CH (ortho to -OCH₃) | ~ 114 - 116 | The electron-donating effect of the methoxy group shields the ortho carbons, shifting them upfield. |
| -OCH₃ | ~ 55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| -CH₂- | ~ 40 - 45 | The methylene carbon is in a typical aliphatic region. |
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3350 - 3150 | Medium-Strong | Asymmetric and symmetric stretching of the primary thioamide.[7] |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |
| C=C (aromatic) | 1610, 1510 | Medium-Strong | Ring stretching |
| N-H | ~ 1600 | Strong | Bending (Amide II-like band)[8] |
| C-N | 1400 - 1600 | Strong | Stretching (Thioamide B band)[8] |
| C=S | 1050 - 1250 | Medium-Strong | Stretching (often coupled with other vibrations)[9][10] |
| C-O (aryl-ether) | 1250 - 1200 | Strong | Asymmetric stretching |
| C-O (aryl-ether) | 1050 - 1000 | Medium | Symmetric stretching |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₁NOS would be at m/z = 181.0561.
Plausible Fragmentation Pathway for 2-(4-Methoxyphenyl)ethanethioamide
Caption: Proposed electron ionization fragmentation pathway.
Interpretation of Fragmentation:
-
m/z 181: The molecular ion peak.
-
m/z 121: A prominent peak resulting from the cleavage of the bond between the methylene group and the thioamide, leading to the stable 4-methoxybenzyl radical cation. This is a common fragmentation pathway for benzyl-containing compounds.[11][12]
-
m/z 107: Loss of a methyl radical from the methoxy group of the m/z 121 fragment.
-
m/z 77: Subsequent loss of a carbon monoxide (CO) molecule from the m/z 107 fragment to form the phenyl cation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Referencing: Calibrate the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl) or analyze a solution in a suitable solvent (e.g., CCl₄).
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr/solvent) must be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electron Ionization - EI):
-
Introduction: Direct insertion probe or via Gas Chromatography (GC).
-
Ionization Energy: Standard 70 eV.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Experimental Workflow Diagram
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive analytical framework has been established. The provided ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers to confirm the synthesis, assess the purity, and elucidate the structure of this and related thioamide compounds. The inclusion of standardized experimental protocols further ensures that reliable and reproducible data can be obtained.
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Begtrup, M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. SciSpace. Available at: [Link]
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Harvey, S. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Chem LibreTexts. Available at: [Link]
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Wasylishen, R. E., & Penner, G. H. (1995). A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Science Publishing. Available at: [Link]
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Zhang, Y., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. Available at: [Link]
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. J-STAGE. Available at: [Link]
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Tormena, C. F., et al. (2023). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. ResearchGate. Available at: [Link]
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JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]
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Wasylishen, R. E., & Penner, G. H. (1995). A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. ResearchGate. Available at: [Link]
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Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]
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Chemistry Stack Exchange. (2024). Carbonyl and thiocarbonyl ¹³C NMR. Chemistry Stack Exchange. Available at: [Link]
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Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4... ResearchGate. Available at: [Link]
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Krzeczek, J., & Malek, K. (1984). Thioamide and selenoamide bands in IR spectra. PubMed. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide from 4-Methoxyphenylacetonitrile
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of 2-(4-methoxyphenyl)ethanethioamide, a valuable compound in organic and medicinal chemistry. The primary focus is the direct conversion of 4-methoxyphenylacetonitrile using a hydrosulfide source. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the underlying chemical principles, a robust experimental protocol, comprehensive characterization techniques, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology grounded in authoritative scientific literature.
Introduction: The Significance of Thioamides
The thioamide functional group is a cornerstone in modern chemical science. As a bioisostere of the amide bond, it features prominently in medicinal chemistry, imparting unique pharmacological properties to drug candidates, including enhanced metabolic stability and receptor binding affinity.[1] Thioamides also serve as versatile synthetic intermediates for the construction of sulfur-containing heterocycles like thiazoles, which are prevalent in numerous bioactive molecules.[2]
The target molecule, 2-(4-methoxyphenyl)ethanethioamide, is synthesized from its corresponding nitrile precursor, 4-methoxyphenylacetonitrile.[3] The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. This guide will focus on the most direct and practical methods for this conversion, primarily through the nucleophilic addition of a sulfur source to the nitrile's carbon-nitrogen triple bond.
Mechanistic Insights: The Chemistry of Nitrile Thionation
The synthesis of a thioamide from a nitrile is predicated on the electrophilic nature of the nitrile carbon atom. The polarization of the carbon-nitrogen triple bond renders the carbon susceptible to attack by nucleophiles.[4][5] The most common and direct method involves the addition of hydrogen sulfide or its conjugate base, the hydrosulfide ion (HS⁻).
Base-Catalyzed Addition of Hydrosulfide
The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the sulfur reagent. The mechanism proceeds through two key stages:
-
Nucleophilic Attack: The hydrosulfide ion (HS⁻), generated from sources like gaseous hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) or more conveniently from a salt such as sodium hydrosulfide (NaSH), attacks the electrophilic carbon of the nitrile group.[6][7][8] This addition breaks one of the π-bonds, forming a resonance-stabilized thioimidate anion intermediate.
-
Tautomerization: The thioimidate intermediate undergoes protonation, followed by tautomerization, to yield the thermodynamically more stable thioamide product.
This transformation is analogous in principle to the Pinner reaction, where an alcohol adds to a nitrile under acidic conditions to form an imino ester.[9][10][11] In our case, the nucleophilic addition of a sulfur species leads to the corresponding thio-intermediate.[12]
Figure 1: Reaction mechanism for thioamide synthesis.
Experimental Protocol: A Validated Approach
While several methods exist for thioamide synthesis, this guide details a procedure that avoids the direct handling of highly toxic gaseous hydrogen sulfide.[13][8] By using solid sodium hydrosulfide (NaSH) in combination with a Lewis acid like magnesium chloride (MgCl₂), the reaction can be performed more safely and with greater control over stoichiometry.[13][14] The Lewis acid is thought to activate the nitrile group, facilitating the nucleophilic attack.[13]
Reagents and Equipment
| Reagents & Chemicals | Grade | Supplier | Equipment |
| 4-Methoxyphenylacetonitrile | ≥97% | Sigma-Aldrich | Round-bottom flask (100 mL) |
| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | ~70% | Major Chemical Supplier | Magnetic stirrer and stir bar |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ACS Reagent | Major Chemical Supplier | Reflux condenser |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Nitrogen/Argon inlet |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | Separatory funnel |
| Deionized Water | N/A | In-house | Rotary evaporator |
| Brine (Saturated NaCl solution) | N/A | In-house | Beakers, Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | Buchner funnel and filter paper |
| Silica Gel for TLC | 60 F₂₅₄ | Major Chemical Supplier | TLC plates and chamber |
| Hexanes/Ethyl Acetate for Eluent | HPLC Grade | Major Chemical Supplier | Glassware for recrystallization |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetonitrile (5.0 g, 33.7 mmol).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir until the nitrile has completely dissolved. Subsequently, add magnesium chloride hexahydrate (7.5 g, 36.9 mmol, 1.1 eq) and sodium hydrosulfide hydrate (5.0 g, ~62.5 mmol, ~1.85 eq) to the solution.[13][14]
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[14]
-
Aqueous Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 250 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts. Stir the aqueous suspension for 15 minutes.
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.[15] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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An In-depth Technical Guide to the In Silico Prediction of 2-(4-Methoxyphenyl)ethanethioamide Properties
Abstract
The imperative to accelerate drug discovery and development pipelines while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[1][2][3] This guide provides a comprehensive technical overview of the computational strategies employed to predict the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 2-(4-Methoxyphenyl)ethanethioamide. By leveraging quantitative structure-activity relationship (QSAR) models, we can forecast a molecule's behavior, offering critical insights long before resource-intensive laboratory synthesis and testing.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical workflows for the computational assessment of new chemical entities.
Introduction: The Rationale for In Silico Assessment in Drug Discovery
The journey from a promising compound to a marketable therapeutic is fraught with challenges, with a high attrition rate of candidates during clinical trials.[2] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][6] In silico ADMET prediction offers a powerful, cost-effective, and rapid means to de-risk and prioritize drug candidates in the early stages of discovery.[2][7] By computationally modeling a compound's properties, we can identify potential liabilities and guide medicinal chemistry efforts toward molecules with a higher probability of success.[6][8]
This guide focuses on 2-(4-Methoxyphenyl)ethanethioamide, a compound with limited published experimental data. This scenario is common in early-stage drug discovery and highlights the utility of in silico methods to generate foundational knowledge and guide further investigation. The principles and workflows detailed herein are broadly applicable to other novel small molecules.
Foundational Principles: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.[4][5][9] The fundamental premise of QSAR is that the structure of a molecule dictates its properties.[9] By analyzing a dataset of compounds with known properties, QSAR models can identify the key molecular descriptors that influence a particular endpoint.[4][10]
The general form of a QSAR model can be expressed as: Activity = f(Molecular Descriptors) + error[5]
Molecular descriptors are numerical representations of a molecule's physicochemical and structural features.[9] These can include parameters related to:
-
Hydrophobicity: Such as the logarithm of the octanol-water partition coefficient (LogP).[11]
-
Electronic properties: Such as the Hammett constant.[11]
-
Steric effects: Such as Taft's steric factor.[11]
-
Topological indices: Which describe the connectivity of atoms in a molecule.[12]
Once a robust QSAR model is developed and validated, it can be used to predict the properties of new, untested compounds.[4][5]
In Silico Workflow for Property Prediction
The computational evaluation of a novel compound like 2-(4-Methoxyphenyl)ethanethioamide follows a structured workflow.
Caption: A generalized workflow for the in silico prediction of molecular properties.
Step 1: Molecular Input and Descriptor Calculation
The process begins with the two-dimensional chemical structure of 2-(4-Methoxyphenyl)ethanethioamide. This structure is then used as input for software that calculates a wide range of molecular descriptors.
Protocol:
-
Obtain the 2D structure: Draw the structure of 2-(4-Methoxyphenyl)ethanethioamide using a chemical drawing software (e.g., ChemDraw) and save it in a standard format like SMILES or MOL.
-
Descriptor Calculation: Utilize a cheminformatics toolkit (e.g., RDKit, PaDEL-Descriptor) to calculate a comprehensive set of molecular descriptors. This can include 1D, 2D, and 3D descriptors.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior.[3] Key parameters to predict include:
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, influencing its absorption and distribution.[3]
-
Aqueous Solubility (logS): Adequate solubility is essential for a drug to be absorbed and distributed throughout the body.[3]
-
Molecular Weight (MW): A key determinant of a molecule's size and complexity.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.
-
Hydrogen Bond Donors and Acceptors: These influence a compound's solubility and its interactions with biological targets.[3]
Table 1: Predicted Physicochemical Properties of 2-(4-Methoxyphenyl)ethanethioamide
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 2.1 - 2.5 | Optimal for oral absorption and cell permeability. |
| LogS | -2.5 to -3.5 | Moderate aqueous solubility. |
| Molecular Weight | 181.26 g/mol | Within the range for good oral bioavailability. |
| TPSA | 52.4 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |
| Hydrogen Bond Acceptors | 2 | Favorable for drug-likeness. |
Note: The predicted values are hypothetical and would be generated using various QSAR models.
Predicted ADME Profile
Understanding a compound's ADME profile is crucial for predicting its efficacy and safety.[1][6]
Caption: Key ADME properties predicted for a novel compound.
Absorption
-
Human Intestinal Absorption (HIA): Prediction of the extent of absorption from the gastrointestinal tract.
-
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption.
Distribution
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB, which is crucial for CNS-acting drugs.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which affects its free concentration and efficacy.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Excretion
-
Renal Organic Cation Transporter (OCT2) Substrate: Predicts the likelihood of renal excretion.
Table 2: Predicted ADME Profile of 2-(4-Methoxyphenyl)ethanethioamide
| Parameter | Prediction | Implication |
| HIA | High | Good oral absorption is likely. |
| Caco-2 Permeability | High | Suggests good intestinal permeability. |
| P-gp Substrate | No | Low risk of efflux-mediated poor absorption. |
| BBB Penetration | Yes | Potential for CNS activity. |
| PPB | Moderate | A significant fraction of the drug is expected to be free. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Renal OCT2 Substrate | No | Renal excretion may not be the primary route. |
Note: These are hypothetical predictions to illustrate the output of ADME models.
In Silico Toxicology Assessment
Early identification of potential toxicity is a critical step in drug development.[13][14] In silico toxicology models can predict a range of adverse effects.[10][15]
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Introduction: The Emergence of Methoxyphenyl Thioamides in Medicinal Chemistry
An In-depth Technical Guide to Thioamides Containing a Methoxyphenyl Group: Synthesis, Properties, and Therapeutic Potential
The thioamide moiety, an isostere of the ubiquitous amide bond, represents a fascinating and powerful functional group in the landscape of drug discovery and development.[1][2] By replacing the carbonyl oxygen of an amide with a sulfur atom, fundamental physicochemical properties are altered, including hydrogen bonding capabilities, polarity, and metabolic stability.[3][4][5] This substitution gives rise to unique reactivity and biological interaction profiles, making thioamides valuable building blocks for novel therapeutics.[3][4][5][6] When combined with a methoxyphenyl group—a common pharmacophore known to influence receptor binding and pharmacokinetic properties—the resulting molecules exhibit a broad spectrum of significant biological activities.
The methoxyphenyl group, with its electron-donating methoxy substituent, can modulate the electronic properties of the entire molecule and often plays a crucial role in anchoring the compound within the binding sites of biological targets through hydrophobic and hydrogen bond interactions. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, chemical characterization, and diverse biological applications of thioamides bearing a methoxyphenyl substituent, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
PART 1: Synthesis and Chemical Reactivity
The strategic incorporation of a thioamide functional group into a molecule containing a methoxyphenyl ring requires careful consideration of synthetic methodology. The choice of method depends on the desired substitution pattern, the presence of other functional groups, and scalability.
Classical Synthetic Methodologies
Thionation of Precursor Amides: The most direct and widely used method for synthesizing thioamides is the thionation of the corresponding amide precursor.[3] This approach is favored for its reliability and the commercial availability of various thionating agents.
-
Lawesson's Reagent: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, known as Lawesson's Reagent, is the most effective and common reagent for this transformation.[7] Its selectivity for converting amides to thioamides in the presence of other carbonyl groups like esters and carbamates makes it exceptionally valuable.[7] The methoxyphenyl groups on the reagent itself enhance its solubility in organic solvents compared to the parent phosphorus pentasulfide (P₄S₁₀).
-
Willgerodt-Kindler Reaction: This reaction is a powerful method for synthesizing aryl thioamides from an aryl alkyl ketone, an amine, and elemental sulfur.[3][8] For instance, a methoxy-substituted acetophenone can be reacted with morpholine and sulfur to yield a methoxyphenyl-containing thioamide. This one-pot process is advantageous for its operational simplicity, though the substrate scope can be limited.[3][8]
Experimental Protocol 1: General Synthesis of a Methoxyphenyl Thioamide via Lawesson's Reagent
This protocol describes a representative procedure for the thionation of an N-(methoxyphenyl)amide.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting N-(methoxyphenyl)amide (1.0 eq) in anhydrous toluene or dioxane (approx. 0.1 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality Note: Using a slight excess of the amide ensures complete consumption of the more expensive thionating agent, simplifying purification.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel.
-
Purification: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be determined based on TLC analysis. Self-Validation: The presence of the thioamide product can be initially confirmed by a distinct UV absorbance on the TLC plate and a significant downfield shift in the ¹³C NMR spectrum for the thiocarbonyl carbon.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Synthetic Approaches
Recent advancements have focused on developing more efficient, greener, and versatile methods for thioamide synthesis.
-
Three-Component Reactions: One-pot, three-component reactions involving an aldehyde, a primary amine, and a sulfur source (like elemental sulfur) have emerged as highly practical methods.[8] For example, a methoxybenzaldehyde can react with an amine and sulfur under catalyst-free conditions to directly afford the desired thioamide.[8][9] These methods are lauded for their atom economy and avoidance of pre-functionalized starting materials.
-
Use of Elemental Sulfur: New strategies utilize elemental sulfur with various activating agents or reaction conditions to thionate a range of substrates, including nitriles, aldehydes, and even C-H bonds, offering novel pathways to thioamides.[10]
Caption: Figure 1. Key synthetic routes to methoxyphenyl thioamides.
PART 2: Physicochemical Properties and Spectroscopic Characterization
The O→S substitution dramatically alters the molecule's electronic and steric properties.
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to their amide counterparts.[1] This duality is critical for their interaction with biological targets, as it can lead to tighter and more selective binding.
-
Reactivity: The C=S bond is longer and weaker than a C=O bond, making the thiocarbonyl carbon more electrophilic and the sulfur more nucleophilic.[11] This heightened reactivity makes thioamides versatile intermediates for synthesizing heterocyclic compounds like thiazoles.[7]
-
Spectroscopic Signatures: The unique properties of the thioamide group give rise to distinct spectroscopic fingerprints, which are essential for characterization.
| Spectroscopic Method | Key Feature for Thioamide | Typical Range/Observation | Rationale |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | 200 - 210 ppm | The carbon is significantly deshielded compared to an amide carbonyl (160-180 ppm) due to the electronic properties of sulfur.[11] |
| ¹H NMR | N-H Proton | 8.0 - 10.0 ppm | The N-H proton is typically downfield due to the anisotropic effect of the C=S bond and its increased acidity. |
| FT-IR | C=S Stretch | 1100 - 1140 cm⁻¹ | This vibration occurs at a much lower frequency than the C=O stretch (~1660 cm⁻¹) due to the greater mass of sulfur.[11] |
| UV-Vis | n→π* transition | 260 - 270 nm | The C=S bond has a characteristic UV absorption maximum that is at a longer wavelength than the corresponding amide.[11] |
PART 3: Biological Activities and Therapeutic Applications
Thioamides containing a methoxyphenyl group have demonstrated a remarkable range of biological activities, positioning them as promising scaffolds for drug development.
Anticancer Activity
The methoxyphenyl thioamide framework has been successfully exploited to develop potent anticancer agents acting through various mechanisms.
-
Enzyme Inhibition:
-
Sirtuin (SIRT) Inhibition: Certain thioamide analogs act as potent and selective inhibitors of SIRT2, a histone deacetylase implicated in cancer. Mechanistically, inhibition of SIRT2 by these compounds leads to the ubiquitination and degradation of the oncoprotein c-Myc, resulting in reduced cancer cell proliferation.[1] Notably, replacing the thioamide with an amide completely abolishes this inhibitory activity, highlighting the critical role of the sulfur atom.[1]
-
ASH1L Inhibition: A unique chalcogen bond between the thioamide sulfur and a histidine residue in the active site of the histone methyltransferase ASH1L is crucial for high-affinity binding.[1] Swapping the thioamide for an amide in these inhibitors leads to a nearly 100-fold drop in potency, abrogating their antileukemic activity.[1][12]
-
Kinase Inhibition: N-pyrazoline thioamides bearing a methoxyphenyl group have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[1] These compounds induce G1 cell cycle arrest and promote apoptosis in cancer cell lines.[1]
-
-
Tubulin Polymerization Inhibition: A series of 4-methoxybenzoyl-aryl-thiazoles, derived from a thioamide-related scaffold, have shown potent anticancer activity by inhibiting tubulin polymerization, with IC₅₀ values in the low nanomolar range against melanoma and prostate cancer cells.[13]
Caption: Figure 2. Inhibition of a growth factor receptor pathway.
| Compound Class | Cancer Target | Cell Lines | Reported Activity (IC₅₀) | Reference |
| 1,3,4-Thiadiazoles (3-methoxyphenyl) | Caspase-8 pathway | MCF-7, MDA-MB-231 | Weak-moderate activity (~30% reduction in DNA biosynthesis at 100 µM) | [14][15][16] |
| N-pyrazoline thioamides | EGFR | HepG2, MCF-7 | 6.08 µM, 9.37 µM | [1] |
| 4-Methoxybenzoyl-aryl-thiazoles | Tubulin | Prostate & Melanoma cells | 0.021 - 0.071 µM | [13] |
| Thioamide-based SIRT2 Inhibitors | SIRT2 | MCF-7 | Potent inhibition leading to c-Myc degradation | [1] |
Antimicrobial Activity
The methoxyphenyl group is a known component of natural antimicrobial compounds, and its inclusion in thioamide structures has yielded potent antibacterial and antifungal agents.[17][18]
-
Antitubercular Activity: Thioamides like ethionamide and prothionamide are established second-line drugs for treating tuberculosis.[3] More recently, novel analogues based on a ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide scaffold have been designed as potent inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI), an essential enzyme for bacterial survival.[19] These compounds show excellent activity against the virulent H37Rv strain with MIC values as low as 1 µM.[19]
-
Antibacterial and Antifungal Activity: Fused heterocyclic systems derived from methoxyphenyl-substituted thioamides, such as 1,2,4-triazolo[3,4-b][3][20][21]thiadiazines, have demonstrated broad-spectrum antimicrobial activity.[22] Certain derivatives exhibit high potency against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi like C. albicans and A. niger.[22] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell division.[23]
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of a test compound.
-
Preparation: Prepare a stock solution of the methoxyphenyl thioamide compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 2000 µg/mL).
-
Bacterial Inoculum: Culture the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Nutrient Broth) to the mid-logarithmic phase. Adjust the culture density to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium. This creates a range of concentrations to test (e.g., from 100 µg/mL down to 1.56 µg/mL).[22]
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used). Trustworthiness Principle: These controls are essential to validate that bacterial growth occurs normally and that the solvent has no inhibitory effect at the concentrations used.
-
Inoculation & Incubation: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be read visually or with a plate reader measuring absorbance at 600 nm.
Conclusion and Future Outlook
The strategic combination of a thioamide functional group and a methoxyphenyl moiety has produced a rich class of molecules with significant therapeutic potential. The unique electronic and steric properties conferred by the thioamide group are critical for high-affinity interactions with a range of biological targets, including kinases, deacetylases, and essential microbial enzymes. The methoxyphenyl group further serves to anchor these molecules in active sites and fine-tune their pharmacological profiles.
Future research should focus on expanding the chemical space of methoxyphenyl thioamides through innovative synthetic strategies, including asymmetric synthesis to explore stereochemical effects on activity. A deeper investigation into their mechanisms of action, particularly through structural biology and computational modeling, will enable more rational design of next-generation inhibitors. Furthermore, exploring their potential as H₂S donors or as ligands in metal-based anticancer therapies could open new avenues for drug development.[1][12] The continued exploration of this chemical scaffold holds immense promise for addressing unmet needs in oncology and infectious diseases.
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Krishna, V. S., et al. (2020). Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. European Journal of Medicinal Chemistry, 193, 112178. [Link]
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Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 965–979. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)ethanethioamide, a valuable thioamide derivative with applications in organic synthesis and medicinal chemistry.[1] We present a primary, detailed protocol based on the thionation of the corresponding amide using Lawesson's reagent, a method renowned for its efficiency and reliability.[2][3] An alternative synthetic route commencing from the corresponding nitrile is also discussed. This guide is designed for researchers and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and safe synthesis.
Introduction and Scientific Background
Thioamides are a critical class of organosulfur compounds that serve as important intermediates in the synthesis of various heterocyclic systems, including thiazoles and amidines.[4] They are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, increased lipophilicity, and distinct spectroscopic signatures, making them valuable probes in medicinal chemistry and protein science.[5][6]
The target compound, 2-(4-Methoxyphenyl)ethanethioamide, is a derivative of interest for its potential role as a building block in the development of novel therapeutic agents. Its synthesis can be approached through several established methods, primarily involving either the conversion of an amide with a thionating agent or the addition of a sulfur source to a nitrile.[4][7] This guide will focus on the most common and robust laboratory-scale method: the thionation of 2-(4-methoxyphenyl)acetamide using Lawesson's Reagent.
Overview of Synthetic Strategies
Two primary pathways are generally employed for the synthesis of thioamides:
-
Thionation of Amides: This is a widely used and highly effective method. It involves the direct conversion of the carbonyl group of an amide to a thiocarbonyl group. The most common reagents for this transformation are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide]. Lawesson's reagent is often preferred as it typically requires milder reaction conditions and gives cleaner reactions with higher yields.[2][8]
-
Conversion of Nitriles: This approach involves the addition of a sulfur nucleophile to the carbon-nitrogen triple bond of a nitrile. Common sulfur sources include gaseous hydrogen sulfide (H₂S) in the presence of a base, or safer, more convenient alternatives like sodium hydrogen sulfide (NaSH) or ammonium sulfide.[4][9][10] While effective, especially for aromatic nitriles, this method can sometimes require elevated pressures or temperatures for less reactive aliphatic nitriles.[9]
For its reliability, mild reaction conditions, and high yields, the thionation of the corresponding amide with Lawesson's reagent is selected as the primary protocol detailed below.
Primary Protocol: Thionation via Lawesson's Reagent
This protocol details the synthesis of 2-(4-Methoxyphenyl)ethanethioamide from its amide precursor, 2-(4-methoxyphenyl)acetamide.
Principle and Mechanism
The thionation reaction with Lawesson's reagent (LR) proceeds through a well-established mechanism. In solution, LR exists in equilibrium with a highly reactive dithiophosphine ylide intermediate.[3][11] This ylide reacts with the carbonyl oxygen of the amide in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane ring.[2] This intermediate is unstable and rapidly undergoes cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphine oxide byproduct.[2]
Caption: Reaction mechanism of amide thionation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 2-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 1.00 g | 1.0 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 1.47 g | 0.6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Deionized Water | H₂O | 18.02 | ~100 mL | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet and bubbler
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates and chamber
Critical Safety Precautions
-
Lawesson's Reagent (LR): LR is harmful if swallowed, inhaled, or in contact with skin.[12] It has a very strong, unpleasant odor. Crucially, it reacts with water or moisture to release toxic and flammable hydrogen sulfide (H₂S) gas.[13]
-
Handling: Always handle Lawesson's Reagent in a well-ventilated chemical fume hood.[12][14] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[12][15]
-
Storage: Store LR in a tightly sealed container in a cool, dry place under an inert atmosphere.[12][14]
-
Waste Disposal: Quench all residues and glassware containing LR with an excess of sodium hypochlorite solution (household bleach) in a fume hood before standard disposal.[11]
-
-
Solvents: Tetrahydrofuran and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.
Step-by-Step Experimental Protocol
Caption: Experimental workflow for thioamide synthesis.
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon gas to establish an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve Lawesson's reagent (1.47 g, 0.6 equiv.) in 60 mL of anhydrous THF. Stir until the reagent is fully dissolved. The solution may appear as a pale-yellow suspension.
-
Addition of Amide: In a separate beaker, dissolve 2-(4-methoxyphenyl)acetamide (1.00 g, 1.0 equiv.) in 40 mL of anhydrous THF. Add this solution dropwise to the stirring Lawesson's reagent solution at room temperature.
-
Reaction and Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 petroleum ether:ethyl acetate eluent). The product thioamide will be less polar (higher Rf value) than the starting amide. The reaction is typically complete within 30 minutes to a few hours.[16]
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in diethyl ether (~100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[16] This aqueous work-up is critical to remove phosphorus byproducts.[16]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, such as petroleum ether:ethyl ether (starting from 3:1 and gradually increasing polarity), is typically effective for separating the product from non-polar impurities and any remaining Lawesson's reagent byproducts.[16][17]
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Characterize the purified 2-(4-Methoxyphenyl)ethanethioamide by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Alternative Protocol: Synthesis from Nitrile
This method provides an alternative route that avoids the use of Lawesson's reagent and starts from 2-(4-methoxyphenyl)acetonitrile.[18] It relies on the addition of a sulfide source to the nitrile functional group.
Principle
The conversion of nitriles to primary thioamides can be achieved by treatment with a source of hydrogen sulfide.[9][19] Modern protocols often use sodium hydrogen sulfide (NaSH) in combination with an additive like magnesium chloride or an amine salt in a polar aprotic solvent.[4][10] This approach is generally safer and more convenient than using pressurized H₂S gas.[4]
General Procedure Outline
-
Dissolve 2-(4-methoxyphenyl)acetonitrile (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF).[4]
-
Add sodium hydrogen sulfide hydrate (e.g., 2-3 equiv.) and magnesium chloride hexahydrate (e.g., 1-1.5 equiv.).[4]
-
Stir the mixture at room temperature for 0.5-4 hours, monitoring the reaction by TLC.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate it.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thioamide.
This method is particularly effective for aromatic nitriles and offers a high-yield pathway without handling highly odorous thionating agents.[4]
Conclusion
The synthesis of 2-(4-Methoxyphenyl)ethanethioamide can be accomplished efficiently and in high yield through the thionation of its corresponding amide with Lawesson's reagent. The detailed protocol provided herein emphasizes procedural clarity and critical safety measures, ensuring a reproducible and safe experimental outcome. The alternative synthesis from the nitrile precursor offers a valuable secondary option. Proper characterization of the final product is essential to confirm its structural integrity.
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Application Notes and Protocols: Thionation of 2-(4-methoxyphenyl)acetamide to 2-(4-Methoxyphenyl)ethanethioamide
Abstract
This document provides a comprehensive guide for the thionation of 2-(4-methoxyphenyl)acetamide to its corresponding thioamide, 2-(4-methoxyphenyl)ethanethioamide. Thioamides are crucial structural motifs in medicinal chemistry and drug development, serving as amide isosteres with unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2][3][4] This guide details the use of Lawesson's reagent, a preferred thionating agent for its mild reaction conditions and high yields.[5][6] We present a validated, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Thioamides in Modern Drug Discovery
The strategic replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful tool in medicinal chemistry.[1][2][3] Thioamides, as isosteres of amides, often exhibit enhanced metabolic stability, improved membrane permeability, and unique hydrogen bonding capabilities.[2][7] These properties have led to the incorporation of the thioamide functional group in a variety of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2][3] The target molecule, 2-(4-methoxyphenyl)ethanethioamide, serves as a valuable building block for the synthesis of more complex heterocyclic compounds with potential pharmacological applications.
The conversion of amides to thioamides is most commonly achieved through thionation, a process that substitutes a carbonyl oxygen with a sulfur atom.[8] While several reagents can effect this transformation, such as phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] has emerged as a superior choice due to its milder reaction conditions, higher yields, and greater functional group tolerance.[5][6]
Reaction Mechanism: The Role of Lawesson's Reagent
The thionation of an amide using Lawesson's reagent proceeds through a well-established mechanism that resembles the Wittig reaction.[5][9][10]
Step 1: Dissociation of Lawesson's Reagent In solution, Lawesson's reagent (LR), a dimeric structure, exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[5][9] This dissociation is often the initial step of the reaction.
Step 2: Cycloaddition The electrophilic carbonyl carbon of the 2-(4-methoxyphenyl)acetamide attacks one of the phosphorus atoms of the reactive monomer. Simultaneously, the nucleophilic carbonyl oxygen attacks the other phosphorus atom, leading to a concerted [2+2] cycloaddition. This forms a transient four-membered thiaoxaphosphetane intermediate.[5][9][10]
Step 3: Cycloreversion The thiaoxaphosphetane intermediate is unstable and undergoes a cycloreversion reaction.[9][10] The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O).[5][9] This concerted fragmentation yields the desired 2-(4-methoxyphenyl)ethanethioamide and a phosphine oxide byproduct.
Diagram of the Thionation Workflow
Caption: A generalized workflow for the thionation of an amide using Lawesson's reagent.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 2-(4-methoxyphenyl)ethanethioamide from 2-(4-methoxyphenyl)acetamide using Lawesson's reagent.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 2-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 1.65 g | 10.0 | 1.0 |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 2.22 g | 5.5 | 0.55 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-methoxyphenyl)acetamide (1.65 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the acetamide is fully dissolved.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (2.22 g, 5.5 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen or argon atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material and product can be visualized under UV light (254 nm). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be removed by filtration.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining reagent.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The final product, 2-(4-methoxyphenyl)ethanethioamide, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[11][12][13]
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any volatile byproducts.[11][12]
Lawesson's Reagent Handling: Lawesson's reagent is harmful if swallowed, in contact with skin, or if inhaled.[11] It can also release toxic and flammable gases upon contact with water.[11] Therefore, it should be handled with care in a dry environment.[12][14]
-
Spills: In case of a spill, clean it up immediately while wearing appropriate PPE.[11] Avoid generating dust.[11]
-
First Aid:
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of 2-(4-Methoxyphenyl)ethanethioamide
The successful synthesis of 2-(4-methoxyphenyl)ethanethioamide can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the aromatic protons (two doublets, ~6.8 and 7.2 ppm), the methylene protons (singlet, ~3.9 ppm), and the thioamide N-H protons (broad singlet). |
| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) in the range of 190-210 ppm, in addition to signals for the aromatic, methylene, and methoxy carbons. |
| IR Spectroscopy | A characteristic C=S stretching vibration in the region of 1200-1050 cm⁻¹. The C=O stretch of the starting material (around 1650 cm⁻¹) should be absent. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₁₁NOS, exact mass: 181.06). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at the correct reflux temperature. |
| Decomposition of product. | Avoid prolonged heating. Once the starting material is consumed, proceed with the work-up. | |
| Inefficient extraction or purification. | Ensure complete extraction with an appropriate solvent. Optimize the mobile phase for column chromatography. | |
| Presence of Starting Material | Insufficient Lawesson's reagent. | Use a slight excess of Lawesson's reagent (0.55-0.6 equivalents). |
| Reaction time too short. | Increase the reaction time. | |
| Formation of Byproducts | Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Overheating. | Maintain a consistent reflux temperature. |
Conclusion
The thionation of 2-(4-methoxyphenyl)acetamide to 2-(4-methoxyphenyl)ethanethioamide using Lawesson's reagent is a reliable and efficient method for the synthesis of this valuable thioamide intermediate. The protocol outlined in this document, when followed with the appropriate safety precautions, provides a robust procedure for obtaining the desired product in good yield and purity. The unique properties of thioamides continue to make them attractive targets in the development of novel therapeutics, and a thorough understanding of their synthesis is essential for advancing this field.[1][2][3][4]
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Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 2002 , 67(18), 6461–6473. [Link]
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Kaleta, Z., et al. Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 2006 , 8(8), 1625–1628. [Link]
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Kaushik, M. P., et al. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Letters in Organic Chemistry, 2008 , 5(5), 350-353. [Link]
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Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 2002 , 67(18), 6461-6473. [Link]
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Huang, G., et al. Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 2024 . [Link]
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Huang, G., et al. Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 2024 . [Link]
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Piacenza, M., et al. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 2016 , 81(16), 7114-7123. [Link]
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Organic Chemistry Portal. Lawesson's Reagent. [Link]
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Huang, G., et al. Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 2024 . [Link]
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ResearchGate. Mechanism of thionation using Lawesson's reagent. [Link]
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Grembecka, J., et al. Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 2024 , 277, 116757. [Link]
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Bentham Science. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. [Link]
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Application Note & Protocol: Thioamide Synthesis via Amide Thionation with Lawesson's Reagent
Introduction: The Significance of Thioamides and the Role of Lawesson's Reagent
The thioamide functional group, an isostere of the ubiquitous amide bond, is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] By replacing the carbonyl oxygen with sulfur, the electronic and steric properties of the molecule are significantly altered, often leading to enhanced biological activity, improved metabolic stability, and unique hydrogen bonding capabilities.[2][3] Thioamide-containing compounds are found in numerous FDA-approved drugs and natural products, highlighting their therapeutic importance.[1]
The direct conversion of amides to thioamides, a process known as thionation, is the most common and straightforward synthetic route. For decades, Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has been the preeminent reagent for this transformation.[4][5] Its commercial availability, convenient handling, and high efficacy in converting various carbonyls—particularly amides—into their thio-analogs make it an indispensable tool.[4][6]
This guide provides a comprehensive overview of the experimental setup for thioamide synthesis using Lawesson's Reagent. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, equipping researchers with the knowledge to adapt and troubleshoot the procedure for their specific substrates.
The Thionation Mechanism: A Look Under the Hood
Understanding the reaction mechanism is crucial for optimizing conditions and predicting reactivity. The thionation of an amide with Lawesson's Reagent is not a simple atom swap but a well-defined, multi-step process.
In solution, the dimeric Lawesson's Reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[6][7][8] This ylide is the active species that initiates the reaction. The process unfolds as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the amide attacks one of the electrophilic phosphorus atoms of the reactive ylide.
-
Intermediate Formation: This attack leads to the formation of a transient four-membered ring intermediate, known as a thiaoxaphosphetane.[6][7][9] This step is the key to the oxygen-sulfur exchange.
-
Cycloreversion: The thiaoxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition (a cycloreversion). The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct.[7] This step resembles the final stage of the well-known Wittig reaction.
-
Product Formation: The cycloreversion releases the desired thioamide and a stable, six-membered phosphorus-containing byproduct.
This mechanism explains why 0.5 equivalents of the dimeric Lawesson's Reagent are theoretically sufficient for a complete reaction, as each molecule contains two P=S units capable of thionation.
Detailed Experimental Protocol: Synthesis of N-Benzyl-thioacetamide
This protocol details a representative thionation of a secondary amide. The principles and techniques described are broadly applicable to a wide range of substrates.
Materials and Equipment
-
Reagents: N-Benzylacetamide, Lawesson's Reagent, Tetrahydrofuran (THF, anhydrous), Toluene (anhydrous), Ethyl Acetate, Hexanes, Deionized Water, Saturated Sodium Bicarbonate Solution, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Quantitative Data and Stoichiometry
The following table outlines the reagent quantities for a typical small-scale reaction.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| N-Benzylacetamide | 149.19 | 5.0 | 746 mg | 1.0 |
| Lawesson's Reagent | 404.47 | 2.75 | 1.11 g | 0.55 |
| Anhydrous THF | - | - | 50 mL | - |
Causality Behind Stoichiometry: Using a slight excess (0.55 eq) of Lawesson's Reagent ensures the complete conversion of the starting amide, compensating for any minor impurities or degradation of the reagent.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Lawesson's Reagent (1.11 g, 2.75 mmol).
-
Add anhydrous Tetrahydrofuran (THF, 30 mL) to the flask. Stir the resulting suspension. Expertise Note: While toluene at elevated temperatures is a classic solvent, using THF at room temperature is often preferable for thermally sensitive substrates and can lead to cleaner reactions, albeit requiring more solvent to ensure the reagent dissolves.[10]
-
In a separate beaker, dissolve the N-Benzylacetamide (746 mg, 5.0 mmol) in anhydrous THF (20 mL).
-
-
Reagent Addition and Reaction:
-
Slowly add the amide solution to the stirring suspension of Lawesson's Reagent at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes (using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the starting amide spot. Reaction times can vary from 30 minutes to overnight.[10]
-
-
Work-up Procedure - The Key to Pure Product:
-
The Challenge: A major challenge in reactions using LR is that the phosphorus byproduct has a polarity similar to many thioamide products, making purification by chromatography difficult and tedious.[11][12]
-
Standard Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Advanced Work-up (Recommended): Recent developments have established a superior work-up that simplifies purification by decomposing the problematic byproduct.[11][13] After the reaction is complete, add ethylene glycol (5-10 mL) to the reaction mixture and stir for 1-2 hours. This converts the byproduct into a highly polar, water-soluble thiophosphonate that can be easily removed during the aqueous wash, often eliminating the need for column chromatography.[11][14]
-
-
Purification:
-
After the chosen work-up, filter the dried organic solution and concentrate it via rotary evaporation to obtain the crude product.
-
If necessary, purify the crude material by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) is typically effective for eluting the thioamide.[10]
-
Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for Thioamide Synthesis using Lawesson's Reagent.
Critical Safety Precautions and Waste Management
Trustworthiness in science begins with safety. Lawesson's Reagent requires careful handling due to its specific hazards.
-
Toxicity and Handling: Lawesson's Reagent is harmful if swallowed, inhaled, or in contact with skin.[15] It is a fine powder, so always handle it in a well-ventilated chemical fume hood to minimize dust generation and inhalation.[15][16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[15][17]
-
Reaction with Water/Acid: A critical hazard is that LR reacts with water or acids to liberate toxic, foul-smelling, and flammable hydrogen sulfide (H₂S) gas.[15][18] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[16]
-
Waste Disposal: The phosphorus-containing byproducts are environmental pollutants.[11] To quench any unreacted Lawesson's Reagent, the reaction mixture or waste can be slowly and carefully added to a stirred solution of sodium hypochlorite (bleach) in a fume hood. This oxidizes the phosphorus and sulfur species. All organic and solid waste must be disposed of following institutional and local environmental regulations.
References
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). National Institutes of Health (NIH). [Link]
-
Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]
-
Lawesson's Reagent Safety Data Sheets(SDS). lookchem. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. [Link]
-
Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). National Institutes of Health (NIH). [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Thioamides as Useful Synthons in the Synthesis of Heterocycles. (2000). Chemical Reviews. [Link]
-
LAWESSON'S REAGENT For synthesis MSDS. (2019). Loba Chemie. [Link]
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Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed. [Link]
-
Mechanism of amide thiocarbonylation via Lawesson's reagent. (2021). ResearchGate. [Link]
-
Work-up procedure for the reaction with LR. ResearchGate. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). National Institutes of Health (NIH). [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). encyclopedia.pub. [Link]
-
Reagents of the month- April- Lawesson's and Woollins' reagents. (2022). SigutLabs. [Link]
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Synthesis and rearrangement of a bridged thioamide. (2009). The Royal Society of Chemistry. [Link]
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Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 2-(4-Methoxyphenyl)ethanethioamide
Abstract
This document provides a comprehensive guide for the systematic selection of an optimal recrystallization solvent for 2-(4-Methoxyphenyl)ethanethioamide. Given the absence of established specific recrystallization data for this compound, this protocol emphasizes a first-principles approach. It combines theoretical considerations based on molecular structure with a robust, small-scale experimental screening method. This application note furnishes researchers with the foundational principles, detailed step-by-step protocols, and troubleshooting guidance necessary to achieve high-purity crystalline 2-(4-Methoxyphenyl)ethanethioamide, a critical step for ensuring reproducibility in research and drug development.
Introduction and Theoretical Framework
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling, during which the purified compound crystallizes while impurities remain dissolved in the surrounding solution (mother liquor).[4] The success of this technique is critically dependent on the selection of an appropriate solvent.
Physicochemical Properties of 2-(4-Methoxyphenyl)ethanethioamide
To make an informed choice of potential solvents, we must first analyze the structure of 2-(4-Methoxyphenyl)ethanethioamide.
-
Structure: The molecule consists of a moderately polar p-methoxyphenyl group (an ether and an aromatic ring) and a polar ethanethioamide group (-C(S)NH2).
-
Polarity: The presence of the thioamide group, capable of hydrogen bonding, and the polar ether linkage suggests the molecule has a moderate overall polarity. It is expected to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents. The principle of "like dissolves like" suggests that solvents with similar polarity will be most effective.[3]
-
Expected Solubility: Based on its structure, solvents like ethanol, isopropanol, or ethyl acetate are strong initial candidates. Water is likely too polar, and non-polar solvents like hexanes are likely poor solvents.
Core Principles of an Ideal Recrystallization Solvent
The selection of a solvent is guided by a set of essential criteria:
-
High-Temperature Coefficient of Solubility: The solvent must dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[3][4][5] This is the most critical factor for achieving a high recovery yield.
-
Inertness: The solvent must not react chemically with the compound being purified.[4][5][6][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor after cooling).[3][4][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[4][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, systematic method to test a range of solvents, minimizing the amount of compound required.
Materials and Equipment
-
Crude 2-(4-Methoxyphenyl)ethanethioamide
-
Test tubes (13x100 mm) or small vials
-
Hot plate or sand bath
-
Pasteur pipettes
-
Glass stirring rod
-
Ice-water bath
-
Candidate Solvents:
-
Water (H₂O)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Hexanes (or Heptane)
-
Solvent Screening Workflow Diagram
The following diagram illustrates the decision-making process for evaluating each candidate solvent.
Caption: Decision workflow for small-scale solvent screening.
Step-by-Step Screening Protocol
-
Preparation: Place approximately 20-30 mg of the crude 2-(4-Methoxyphenyl)ethanethioamide into a labeled test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise (start with ~0.5 mL) and stir or swirl the contents. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. An ideal solvent will show low solubility.[8] If the compound dissolves completely at this stage, the solvent is unsuitable as recovery will be poor.[8]
-
Hot Solubility Test: If the compound was not fully soluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Add more solvent dropwise only if needed, until the solid completely dissolves.
-
Causality Check: Using the minimum amount of hot solvent is crucial. This ensures the solution is saturated upon cooling, which is necessary to maximize the yield of recovered crystals.[3]
-
-
Insoluble Impurity Check: If the compound dissolves but some solid material remains, it likely indicates the presence of insoluble impurities. This is a positive attribute for a solvent, as these impurities can be removed via hot gravity filtration in a larger-scale procedure.
-
Crystallization Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this phase, as slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If no crystals form after reaching room temperature, try scratching the inside of the test tube with a glass rod at the air-liquid interface. This creates nucleation sites. If crystals still do not form, place the test tube in an ice-water bath to further decrease solubility.
-
Evaluation: A successful solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.[8]
Data Recording
Systematically record your observations in a table for easy comparison.
| Solvent | Solubility at RT (20°C) | Solubility at Boiling | Observations Upon Cooling | Suitability Score (1-5) |
| Water | Insoluble | Insoluble | No change | 1 |
| Ethanol | Sparingly Soluble | Soluble | Abundant white needles | 5 |
| Isopropanol | Sparingly Soluble | Soluble | Small white crystals | 4 |
| Acetone | Soluble | Soluble | N/A (unsuitable) | 1 |
| Ethyl Acetate | Soluble | Soluble | N/A (unsuitable) | 1 |
| Toluene | Insoluble | Sparingly Soluble | Oiled out initially | 2 |
| Hexanes | Insoluble | Insoluble | No change | 1 |
| (Note: Data shown is hypothetical and for illustrative purposes only.) |
Protocol for Bulk Recrystallization
Once an optimal solvent (e.g., Ethanol from the hypothetical data above) has been identified, proceed with the bulk purification.
Bulk Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the bulk recrystallization process.
Step-by-Step Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling to dissolve the solid. Continue adding the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when the compound is highly impure.[9][10]
-
Failure to Crystallize: The solution remains clear even after cooling in ice.
-
Low Recovery: The yield of pure crystals is very low.
-
Solution: Too much solvent may have been used during the dissolution step. Ensure the minimum amount of hot solvent is used. Also, ensure the solution was sufficiently cooled to minimize the amount of compound remaining in the mother liquor.
-
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
When heating flammable organic solvents, use a steam bath, water bath, or heating mantle. Never use an open flame.
-
Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Cal Poly Organic Chemistry. (2020, July 1). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization [wiredchemist.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. homework.study.com [homework.study.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Characterization of 2-(4-Methoxyphenyl)ethanethioamide: A Detailed Spectroscopic Guide using NMR and IR
Abstract
This application note provides a comprehensive guide to the characterization of 2-(4-Methoxyphenyl)ethanethioamide, a thioamide derivative of interest in medicinal chemistry and drug development. We present detailed protocols for the acquisition of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. The causality behind experimental choices is explained to ensure methodological robustness. Expected spectral data are presented in a clear, tabular format, and interpreted based on fundamental principles of spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and structural features of this and related thioamide compounds.
Introduction
Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The substitution of an oxygen atom in an amide with sulfur leads to significant changes in electronic and steric properties, which can influence biological activity.[1] Accurate and unambiguous characterization of these molecules is paramount for advancing drug discovery programs. 2-(4-Methoxyphenyl)ethanethioamide combines a thioamide functional group with a methoxyphenyl moiety, features that are present in numerous pharmacologically relevant molecules.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FT-IR spectroscopy is highly sensitive to the presence of specific functional groups. This application note outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and FT-IR spectra for 2-(4-Methoxyphenyl)ethanethioamide.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting the spectral data. The structure of 2-(4-Methoxyphenyl)ethanethioamide is presented below, with key functional groups highlighted.
Caption: Molecular structure of 2-(4-Methoxyphenyl)ethanethioamide.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Rationale for Protocol Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for a wide range of organic compounds, offering good solubility for the analyte. Tetramethylsilane (TMS) is used as an internal standard due to its chemical inertness and its single, sharp resonance at 0 ppm, which does not overlap with most organic signals.
Protocol:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of 2-(4-Methoxyphenyl)ethanethioamide.
-
For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a 90° pulse angle is typically used with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 128-1024 or more, depending on the sample concentration) are necessary due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale for Protocol Selection: The KBr pellet method is a widely used technique for obtaining high-quality FT-IR spectra of solid samples. KBr is transparent in the mid-infrared region and acts as a non-absorbing matrix. This method minimizes scattering effects and produces sharp, well-defined absorption bands.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 2-(4-Methoxyphenyl)ethanethioamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.
-
Predicted Spectral Data and Interpretation
The following sections detail the predicted NMR and IR spectral data for 2-(4-Methoxyphenyl)ethanethioamide based on established chemical shift and vibrational frequency correlations.
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, ethyl, and thioamide protons.
Table 1: Predicted ¹H NMR Data for 2-(4-Methoxyphenyl)ethanethioamide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | d | 2H | Ar-H (ortho to -CH₂) |
| ~ 6.8 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~ 3.8 | s | 3H | -OCH₃ |
| ~ 3.6 | s | 2H | -CH₂- |
| ~ 7.5 - 9.5 | br s | 2H | -CSNH₂ |
Interpretation:
-
Aromatic Protons (δ 6.8-7.2): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the electron-donating methoxy group are expected to be upfield (lower ppm) compared to those ortho to the ethylthioamide group.
-
Methoxy Protons (δ ~3.8): The three protons of the methoxy group will appear as a sharp singlet.
-
Ethyl Bridge Protons (δ ~3.6): The methylene protons adjacent to the aromatic ring and the thioamide group will likely appear as a singlet.
-
Thioamide Protons (δ ~7.5-9.5): The N-H protons of the primary thioamide are expected to be broad singlets and their chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(4-Methoxyphenyl)ethanethioamide in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 | C=S |
| ~ 158 | Ar-C (ipso, attached to -OCH₃) |
| ~ 130 | Ar-C (ortho to -CH₂) |
| ~ 128 | Ar-C (ipso, attached to -CH₂) |
| ~ 114 | Ar-C (ortho to -OCH₃) |
| ~ 55 | -OCH₃ |
| ~ 45 | -CH₂- |
Interpretation:
-
Thioamide Carbon (δ ~205): The most downfield signal in the spectrum is characteristic of the thioamide carbonyl carbon (C=S). This is a key diagnostic peak, as it appears significantly further downfield than its amide counterpart (typically δ 160-180).
-
Aromatic Carbons (δ 114-158): The aromatic region will show four distinct signals for the para-substituted ring. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons, while the carbons ortho to the methoxy group will be the most upfield.
-
Methoxy Carbon (δ ~55): The carbon of the methoxy group is expected around 55 ppm.
-
Ethyl Bridge Carbon (δ ~45): The methylene carbon will appear in the aliphatic region of the spectrum.
FT-IR Spectrum (Predicted)
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-O functional groups.
Table 3: Predicted FT-IR Data for 2-(4-Methoxyphenyl)ethanethioamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300-3100 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| ~ 3050-3000 | Medium | Aromatic C-H stretching |
| ~ 2950-2850 | Medium | Aliphatic C-H stretching |
| ~ 1610, 1510 | Strong | Aromatic C=C stretching |
| ~ 1400-1500 | Medium | C-N stretching and N-H bending |
| ~ 1250 | Strong | Asymmetric C-O-C stretching (aryl-alkyl ether) |
| ~ 1030 | Medium | Symmetric C-O-C stretching |
| ~ 830 | Strong | para-disubstituted benzene C-H out-of-plane bending |
| ~ 700-600 | Medium | C=S stretching |
Interpretation:
-
N-H Stretching (~3300-3100 cm⁻¹): The primary thioamide group will show two bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (~3050-2850 cm⁻¹): The spectrum will contain absorptions for both aromatic and aliphatic C-H stretches.
-
Aromatic C=C Stretching (~1610, 1510 cm⁻¹): These strong bands are characteristic of the benzene ring.
-
Thioamide B Band (~1400-1500 cm⁻¹): This region is complex and involves coupled vibrations of C-N stretching and N-H bending.
-
C-O Stretching (~1250, 1030 cm⁻¹): The strong band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage.
-
C=S Stretching (~700-600 cm⁻¹): The C=S stretching vibration is often weak and can be difficult to assign definitively as it can be coupled with other vibrations.
Workflow and Data Validation
The following diagram illustrates the workflow for the characterization of 2-(4-Methoxyphenyl)ethanethioamide.
Caption: Experimental workflow for spectroscopic characterization.
Self-Validation: The protocols described are designed to be self-validating. The internal TMS standard in NMR provides a reliable reference point. In FT-IR, running a background spectrum accounts for atmospheric and instrumental variations. The consistency between the ¹H NMR, ¹³C NMR, and FT-IR data provides a high degree of confidence in the structural assignment. For instance, the presence of the thioamide group should be supported by the downfield ¹³C signal, the broad N-H signals in the ¹H spectrum, and the characteristic N-H and C-N/N-H vibrations in the IR spectrum.
Conclusion
This application note has provided a detailed guide for the characterization of 2-(4-Methoxyphenyl)ethanethioamide using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. By following the outlined protocols and using the provided interpretation guidelines, researchers can confidently verify the structure and purity of this compound. The combination of these spectroscopic techniques offers a powerful and robust method for the structural elucidation of thioamides and other organic molecules critical to the field of drug discovery and development.
References
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information.[Link]
-
Thioamide N–C(S) Activation. The Royal Society of Chemistry.[Link]
Sources
Application Note & Protocols: In Vitro Antibacterial Efficacy of 2-(4-Methoxyphenyl)ethanethioamide
Introduction & Principle
The rise of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Thioamides, organic compounds featuring a C=S bond adjacent to a nitrogen atom, represent a class of molecules with diverse biological activities.[1][2] Some thioamide-containing compounds are known to possess potent antibacterial properties. For instance, closthioamide, a polythioamide natural product, inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][3] The thioamide moiety itself is critical for this bioactivity.[1] This application note provides a comprehensive framework for the in vitro evaluation of 2-(4-Methoxyphenyl)ethanethioamide , a synthetic thioamide, against a panel of clinically relevant bacterial strains.
The core of this protocol is the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) .
-
MIC: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[4][5] This is a measure of the compound's bacteriostatic activity.
-
MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[4][6][7] This is a measure of bactericidal activity.
These evaluations are performed using the broth microdilution method, a standardized and widely accepted technique outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11] This method allows for the efficient screening of multiple compounds against various bacterial strains in a 96-well microtiter plate format.[5][12]
Materials and Reagents
2.1. Test Compound and Controls
-
2-(4-Methoxyphenyl)ethanethioamide (Purity ≥95%)
-
Positive Control: Ciprofloxacin or Gentamicin (or other appropriate antibiotic based on test strains)
-
Negative Control: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
2.2. Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13][14][15][16][17]
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile 0.85% Saline
-
Resazurin Sodium Salt (0.02% w/v, sterile solution) (Optional, for viability indication)
2.3. Bacterial Strains (Example Panel)
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
2.4. Equipment and Consumables
-
Sterile 96-well, flat-bottom microtiter plates
-
Multichannel pipettes (8 or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Biological safety cabinet (Class II)
-
Wickerham card or a paper with black and white lines
Experimental Protocols
Preparation of Solutions
3.1.1. Test Compound Stock Solution
-
Rationale: A high-concentration stock is necessary to perform serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Protocol:
-
Prepare a 10 mg/mL (or other suitable high concentration) stock solution of 2-(4-Methoxyphenyl)ethanethioamide in 100% sterile DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath may be applied.
-
Prepare the stock solution fresh on the day of the experiment or store at -20°C in small aliquots, protected from light.
-
3.1.2. Bacterial Inoculum Preparation
-
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or Mueller-Hinton Broth.
-
Vortex thoroughly to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[18] Add more bacteria to increase turbidity or sterile saline/broth to decrease it.
-
This adjusted suspension (~1.5 x 10⁸ CFU/mL) is the "standardized inoculum." It must be used within 30 minutes of preparation.[5]
-
Create the final "working inoculum" by diluting the standardized inoculum 1:150 in CAMHB. This will result in a density of ~1 x 10⁶ CFU/mL. Since 50 µL of this will be added to 50 µL of compound/broth in the well, the final concentration will be the target of 5 x 10⁵ CFU/mL.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The following workflow outlines the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Procedure:
-
Plate Setup: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column (Column 1).
-
Compound Addition: Add 100 µL of the prepared test compound stock solution (at 2x the highest desired final concentration) to the wells in Column 1.
-
Serial Dilution: Perform a 2-fold serial dilution. Transfer 50 µL from Column 1 to Column 2. Mix well by pipetting up and down. Transfer 50 µL from Column 2 to Column 3, and so on, until the second to last column. Discard 50 µL from this penultimate column. The last column will serve as a growth control (no compound).
-
Controls:
-
Positive Control: Dedicate rows to a standard antibiotic (e.g., Ciprofloxacin) and perform serial dilutions as with the test compound.
-
Negative/Solvent Control: Test the highest concentration of DMSO used in the assay to ensure it doesn't inhibit bacterial growth.
-
Sterility Control: A well with 100 µL of uninoculated CAMHB.
-
Growth Control: Wells containing 50 µL CAMHB and 50 µL of the working inoculum (no compound).
-
-
Inoculation: Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells except the sterility control. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[5]
Protocol for Minimum Bactericidal Concentration (MBC) Assay
-
Rationale: The MBC test is performed after the MIC is determined to assess whether the compound is bactericidal or bacteriostatic. It involves subculturing from the clear wells of the MIC plate onto agar to see if the bacteria were killed or merely inhibited.[6][7][12] A compound is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[7]
-
Protocol:
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC concentrations (and the growth control).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10-20 µL aliquot from each of these wells onto a fresh TSA plate.
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][6][7]
-
Data Interpretation and Validation
Expected Results and Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Example MIC and MBC Data for 2-(4-Methoxyphenyl)ethanethioamide
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic/Tolerant |
| Ciprofloxacin (S. aureus) | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin (E. coli) | 0.06 | 0.125 | 2 | Bactericidal |
Assay Validation and Quality Control
The integrity of the results depends on a robust set of controls. The relationship between these controls forms a self-validating system.
Caption: Logic diagram for assay validation using controls.
-
Growth Control: Must show robust turbidity. If not, the inoculum was not viable or the medium is inadequate.
-
Sterility Control: Must remain clear. If turbid, the medium or plate was contaminated.
-
Positive Control: The MIC for the reference antibiotic against the quality control strain (e.g., S. aureus ATCC 29213) must fall within the acceptable range specified by CLSI M100 documents.[8][21][22][23][24] This validates the test system.
-
Solvent Control: Must show robust turbidity, confirming the solvent (DMSO) did not inhibit growth at the tested concentration.
If any of these controls fail, the results for the entire plate are considered invalid and the experiment must be repeated.
Conclusion
This document provides a detailed, step-by-step protocol for assessing the in vitro antibacterial activity of 2-(4-Methoxyphenyl)ethanethioamide, grounded in the authoritative standards of the CLSI. By meticulously following these methodologies for determining MIC and MBC, researchers can generate reliable, reproducible, and comparable data essential for the early-stage evaluation of this novel thioamide compound in the drug development pipeline.
References
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.[Link]
-
Mueller Hinton Broth. Himedia.[Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.[Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics.[Link]
-
Minimum bactericidal concentration. Grokipedia.[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][6][8][12]triazolo[4,3-a]pyrimidines. MDPI.[Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform.[Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments (JoVE), via PMC, NIH.[Link]
-
CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. ANSI Webstore.[Link]
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CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec.[Link]
-
Mueller Hinton Broth (DM173) - PRODUCT SPECIFICATION SHEET. Himedia.[Link]
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CLSI M100 ED30:2020 – Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Table 1. MIC Breakpoints. Reginfo.gov.[Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.[Link]
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CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition - with Quick Guide. ANSI Webstore.[Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, via PMC, NIH.[Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]
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Mueller Hinton Broth - Technical Data. Himedia.[Link]
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Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me.[Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, via PMC, NIH.[Link]
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Extrathyroidal actions of antithyroid thionamides. PubMed, NIH.[Link]
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0.5 McFarland microbial inoculum preparation by the direct colony suspension as recommended by CLSI guidelines. ResearchGate.[Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.[Link]
-
Prepare bacterial inoculum according to McFarland standards. ResearchGate.[Link]
-
McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes.[Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.[Link]
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- 4. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
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Application Notes & Protocols: 2-(4-Methoxyphenyl)ethanethioamide as a Versatile Intermediate in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)ethanethioamide, a pivotal intermediate for the synthesis of biologically significant heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, providing researchers, medicinal chemists, and drug development professionals with the necessary insights for practical application and innovation. We present detailed, field-tested protocols for the synthesis of the thioamide intermediate and its subsequent elaboration into high-value thiazole and 1,3,4-thiadiazole ring systems. Each protocol is accompanied by mechanistic discussions and workflow visualizations to ensure both reproducibility and a deep understanding of the transformations involved.
Foundational Concepts: The Strategic Value of the Thioamide Moiety
The thioamide functional group is a cornerstone of heterocyclic chemistry. Its unique electronic properties, featuring a nucleophilic sulfur atom and a nitrogen atom that can act as a nucleophile after tautomerization, render it a powerful and versatile precursor for a multitude of ring-forming reactions. 2-(4-Methoxyphenyl)ethanethioamide, specifically, incorporates the electronically-donating methoxy group, which can influence reaction kinetics and provides a handle for further functionalization, making it an attractive building block in discovery chemistry. Its utility is most prominently displayed in the construction of five-membered heterocycles, which are privileged structures in numerous pharmaceuticals and agrochemicals.[1]
Synthesis of the Key Intermediate: 2-(4-Methoxyphenyl)ethanethioamide
The successful application of any intermediate begins with its efficient and reliable preparation. The most direct route to 2-(4-methoxyphenyl)ethanethioamide involves the thionation of its corresponding amide, 2-(4-methoxyphenyl)acetamide.
Causality of Reagent Selection:
For this transformation, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent, is the preferred thionating agent.[2] Unlike simpler reagents like phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent is highly soluble in common organic solvents and generally provides cleaner reactions with higher yields under milder conditions. Its mechanism involves the exchange of the carbonyl oxygen with sulfur, a process driven by the formation of a stable P-O bond.
Workflow for Intermediate Synthesis
Caption: Synthesis of the target thioamide from its amide precursor.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(4-methoxyphenyl)acetamide (10.0 g, 60.5 mmol).
-
Reagent Addition: Add anhydrous toluene (100 mL) to dissolve the amide. To this solution, add Lawesson's Reagent (13.5 g, 33.3 mmol, 0.55 eq) portion-wise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Work-up: Cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 20-40%) to afford 2-(4-methoxyphenyl)ethanethioamide as a solid.
| Parameter | Value |
| Starting Material | 2-(4-methoxyphenyl)acetamide |
| Reagent | Lawesson's Reagent |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Typical Yield | 85-95% |
Application I: Hantzsch Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a robust and high-yielding reaction that constructs the thiazole ring by reacting a thioamide with an α-haloketone.[3][4] This method is a cornerstone of heterocyclic synthesis due to its operational simplicity and broad substrate scope.[5]
Mechanistic Rationale
The reaction proceeds via a well-established pathway.[6] The initial step is an S-alkylation, where the highly nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen in an Sₙ2 fashion.[3] This forms a thioimino ester intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-(4-Methoxybenzyl)-4-phenylthiazole
-
Setup: In a 50 mL round-bottom flask, combine 2-(4-methoxyphenyl)ethanethioamide (1.81 g, 10.0 mmol) and 2-bromoacetophenone (1.99 g, 10.0 mmol).
-
Solvent: Add absolute ethanol (20 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution (50 mL) and stir.[3]
-
Isolation: The resulting precipitate is collected by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography if necessary to yield the pure 2-(4-methoxybenzyl)-4-phenylthiazole.
| Component | Role | Example |
| Thioamide | C2-N3-S1 fragment | 2-(4-Methoxyphenyl)ethanethioamide |
| α-Haloketone | C4-C5 fragment | 2-Bromoacetophenone |
| Solvent | Reaction Medium | Ethanol |
| Base (Work-up) | Neutralizes HBr | Na₂CO₃ |
| Product | Final Heterocycle | 2-(4-Methoxybenzyl)-4-phenylthiazole |
Application II: Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole moiety is another critical pharmacophore, known for a wide range of biological activities.[7] Thioamides serve as excellent precursors for these systems, typically by reacting with a reagent that provides the remaining N-N-C fragment of the ring. A common and effective method involves the reaction of the thioamide with a hydrazonoyl halide.
Mechanistic Rationale
This transformation begins similarly to the Hantzsch synthesis, with the thioamide's sulfur atom acting as a nucleophile. It attacks the carbon of the hydrazonoyl halide, displacing the halide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the imine carbon. A final elimination of a small molecule (e.g., HCl or H₂O, depending on the specific substrate and workup) leads to the aromatic 1,3,4-thiadiazole ring.
Caption: General workflow for 1,3,4-thiadiazole synthesis.
General Protocol: Synthesis of 2-(4-Methoxybenzyl)-5-aryl-1,3,4-thiadiazole
-
Setup: To a solution of 2-(4-methoxyphenyl)ethanethioamide (10.0 mmol) in a suitable solvent like chloroform or THF (50 mL), add triethylamine (12.0 mmol, 1.2 eq).
-
Reagent Addition: Add a solution of the appropriate N-aryl hydrazonoyl halide (10.0 mmol) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Conclusion and Future Perspectives
2-(4-Methoxyphenyl)ethanethioamide has been established as a highly effective and versatile intermediate in heterocyclic synthesis. Its straightforward preparation and predictable reactivity in cornerstone reactions like the Hantzsch thiazole synthesis make it an invaluable tool for medicinal and materials chemists. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently employ this building block in their synthetic campaigns. Future work could explore its use in multicomponent reactions or in the synthesis of more complex, fused heterocyclic systems, further expanding its utility in the development of novel chemical entities.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Kim, B. K., et al. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][8]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society.
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
- Al-Omar, M. A., et al. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry.
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Wikipedia. Gewald reaction. Available from: [Link]
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YouTube. synthesis of thiazoles. Available from: [Link]
- Kumar, A., et al. Synthesis, characterization and biological evaluation of 2-((4-alkylthiophenoxy)methyl)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Chemistry - Section B.
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
J&K Scientific LLC. Gewald Reaction. Available from: [Link]
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PMC - NIH. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]
-
ResearchGate. Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. Available from: [Link]
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-Methoxyphenyl)ethanethioamide synthesis
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this specific synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-(4-methoxyphenyl)ethanethioamide, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 2-(4-methoxyphenyl)ethanethioamide from 2-(4-methoxyphenyl)acetonitrile and a sulfur source, but I am observing very low to no yield of the desired thioamide. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in the synthesis of 2-(4-methoxyphenyl)ethanethioamide can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the stability of the starting material. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Thionation Method: The direct conversion of a nitrile to a thioamide can be challenging.
-
Route A: Via Amide Intermediate with Lawesson's Reagent: A common and often more reliable method is a two-step process: first, hydrolyze the 2-(4-methoxyphenyl)acetonitrile to 2-(4-methoxyphenyl)acetamide, and then perform a thionation reaction using Lawesson's reagent (LR). The electron-rich nature of the amide carbonyl facilitates the reaction with LR.[1][2]
-
Route B: Direct Conversion from Nitrile: If you are pursuing a direct conversion from the nitrile, the choice of sulfur source and catalyst is critical. Methods using sodium hydrogen sulfide (NaSH) and an amine hydrochloride in a suitable solvent can be effective.[3][4] However, this method can be slower for non-activated aliphatic nitriles.[3]
-
-
Suboptimal Reaction Conditions for Lawesson's Reagent:
-
Temperature: Thionation with Lawesson's reagent typically requires elevated temperatures to proceed at a reasonable rate.[2] If the reaction is too slow, consider increasing the temperature, often to the reflux temperature of the solvent (e.g., toluene or dioxane).
-
Reaction Time: The reaction time can vary significantly depending on the substrate and temperature. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Solvent: The choice of solvent is important. Anhydrous, non-protic solvents like toluene, dioxane, or tetrahydrofuran (THF) are generally preferred for reactions with Lawesson's reagent to prevent its decomposition.[2]
-
-
Decomposition of Lawesson's Reagent: Lawesson's reagent is sensitive to moisture. Ensure that the reagent is of good quality and that the reaction is carried out under anhydrous conditions. Using a freshly opened bottle or a properly stored reagent is recommended.
-
Issues with Direct Nitrile Conversion:
-
Reagent Stoichiometry: For direct conversion using methods like NaSH, an excess of the sulfurizing agent may be necessary to drive the reaction to completion, especially for less reactive nitriles.[3]
-
Base/Catalyst: The choice and amount of base or catalyst are critical. In the NaSH/diethylamine hydrochloride method, the amine salt acts as a proton source to facilitate the reaction.[3]
-
Issue 2: Presence of Impurities and Side Products
Question: My crude product shows multiple spots on the TLC plate, and after purification, the yield is still low. What are the common side reactions and impurities I should be aware of?
Answer:
The formation of impurities and side products is a common challenge. Understanding the potential side reactions will aid in their prevention and removal.
-
Unreacted Starting Material: The most common impurity is the starting material, either 2-(4-methoxyphenyl)acetonitrile or the intermediate 2-(4-methoxyphenyl)acetamide. This is often due to an incomplete reaction.
-
Solution: Monitor the reaction closely by TLC. If the reaction stalls, consider adding more of the thionating agent or increasing the reaction temperature and/or time.
-
-
Byproducts from Lawesson's Reagent: The reaction of Lawesson's reagent with a carbonyl compound produces a stable phosphorus-oxygen double bond-containing byproduct.[1][5] This byproduct and any unreacted Lawesson's reagent need to be removed during workup and purification.
-
Solution: These phosphorus-containing byproducts are generally more polar than the desired thioamide and can often be removed by column chromatography. A thorough aqueous workup can also help to remove some of these impurities. 4-Methoxybenzenecarbothioic acid can be a UV-active byproduct from Lawesson's reagent.[6]
-
-
Hydrolysis of the Thioamide: Thioamides can be sensitive to acidic or basic conditions, especially at elevated temperatures, and may hydrolyze back to the corresponding amide.[7]
-
Solution: Use neutral or mildly acidic/basic conditions during the aqueous workup. Avoid prolonged exposure to strong acids or bases.
-
-
Formation of Oxazole or Thiazole Derivatives: While less common in this specific synthesis, in more complex systems, intramolecular cyclization reactions can occur, leading to heterocyclic byproducts.
Experimental Protocol: Synthesis via Amide Intermediate and Lawesson's Reagent
This protocol outlines a reliable two-step synthesis of 2-(4-methoxyphenyl)ethanethioamide.
Step 1: Hydrolysis of 2-(4-Methoxyphenyl)acetonitrile to 2-(4-Methoxyphenyl)acetamide
-
To a solution of 2-(4-methoxyphenyl)acetonitrile in a suitable solvent (e.g., ethanol/water mixture), add a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)acetamide. This can often be used in the next step without further purification.
Step 2: Thionation of 2-(4-Methoxyphenyl)acetamide with Lawesson's Reagent
-
Dissolve 2-(4-methoxyphenyl)acetamide and Lawesson's reagent (0.5-0.6 equivalents) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)ethanethioamide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Lawesson's reagent in the conversion of an amide to a thioamide?
A1: Lawesson's reagent (LR), a dimeric dithiadiphosphetane disulfide, exists in equilibrium with a reactive dithiophosphine ylide intermediate in solution.[1][8] The reaction with a carbonyl group, such as in an amide, proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate.[2][5] This intermediate then undergoes a cycloreversion, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thiocarbonyl compound (the thioamide) and a phosphorus-containing byproduct.[1][5] This mechanism is analogous to a portion of the Wittig reaction.[5]
Q2: Can I use other thionating agents besides Lawesson's reagent?
A2: Yes, other thionating agents can be used, although Lawesson's reagent is often preferred for its milder reaction conditions compared to some alternatives.[5]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical thionating agent, but it often requires higher reaction temperatures and can lead to more side products.[5]
-
Davy and Heimgartner Reagents: These are other phosphorus- and sulfur-containing reagents that can be used for thionation.[9]
-
Hydrogen Sulfide (H₂S) or its salts: As mentioned earlier, H₂S or NaSH can be used for the direct conversion of nitriles to thioamides, often in the presence of a base or an amine catalyst.[3][4]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. Use a suitable solvent system (e.g., ethyl acetate/hexanes) that gives good separation between the starting material, product, and any major byproducts.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting materials and the thioamide product are typically UV-active. You can also use staining agents like potassium permanganate if the compounds are not UV-active.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions I should take when working with Lawesson's reagent and other sulfur-containing compounds?
A4: Safety is paramount in the laboratory.
-
Lawesson's Reagent: Lawesson's reagent is flammable and harmful if swallowed, in contact with skin, or if inhaled.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Hydrogen Sulfide: If using H₂S, be aware that it is a highly toxic and flammable gas with a characteristic rotten egg smell. All manipulations involving H₂S must be performed in a certified fume hood.
-
General Precautions: Many sulfur-containing compounds have unpleasant odors. It is good practice to handle them in a fume hood to minimize exposure. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizations and Data
Reaction Workflow: Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)ethanethioamide.
Mechanism: Thionation of an Amide with Lawesson's Reagent
Sources
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- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
Welcome to the dedicated technical support guide for the synthesis and yield optimization of 2-(4-Methoxyphenyl)ethanethioamide. This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable strategies to maximize your synthetic efficiency and product purity.
Overview of the Core Synthesis
The most direct and common route to synthesizing 2-(4-Methoxyphenyl)ethanethioamide involves the thionation of the corresponding nitrile, 2-(4-methoxyphenyl)acetonitrile. This transformation is typically achieved by reacting the nitrile with a suitable sulfur-donating reagent. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final thioamide. Understanding and controlling these variables is paramount for a successful outcome.
The general reaction is illustrated below:
Caption: General synthesis of 2-(4-Methoxyphenyl)ethanethioamide.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
A1: Low or no yield is a common frustration that can typically be traced back to one of four key areas: reactant quality, reaction conditions, reagent stoichiometry, or the presence of moisture.
-
Purity of Starting Materials: The purity of your 2-(4-methoxyphenyl)acetonitrile is critical. Impurities can introduce competing side reactions that consume reagents and complicate purification.[1] We strongly recommend verifying the purity of your nitrile via NMR or GC-MS before starting the reaction.
-
Reaction Conditions (Solvent & Temperature): The choice of solvent is crucial for ensuring that all reactants are sufficiently solubilized.[1] For nitrile thionation, anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or solvents like 1,4-dioxane are often effective.[2] The reaction often requires heating, and an insufficient temperature or reaction time will result in incomplete conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal heating duration.
-
Moisture Contamination: Water is a significant inhibitor of this reaction. It can react with the sulfurizing agent or with reaction intermediates to produce the corresponding amide (2-(4-Methoxyphenyl)acetamide) as a major byproduct, thereby consuming your starting material and reducing the thioamide yield.[3] The use of anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1][3]
-
Choice of Sulfurizing Agent: The reactivity of sulfurizing agents varies. Hydrogen sulfide (H₂S) is effective but is a toxic gas that is difficult to handle stoichiometrically.[2] Solid reagents like sodium hydrosulfide (NaHS) or phosphorus pentasulfide (P₄S₁₀) are often preferred for their ease of handling.[2][4][5] Ensure your sulfurizing agent is of high quality and has not degraded during storage.
Q2: My final product is contaminated with a significant amount of 2-(4-methoxyphenyl)acetamide. How can I prevent this side reaction?
A2: The formation of the corresponding amide is almost always due to the presence of water, which leads to an S-to-O exchange.[3] This can happen during the reaction or the work-up phase.
-
Rigorous Anhydrous Technique:
-
Dry Your Solvent: Use freshly distilled solvents or purchase high-quality anhydrous solvents. If using a solvent like DMF, it can be dried over molecular sieves.
-
Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system.
-
-
Work-up Considerations: During the aqueous work-up, minimize the contact time and consider using a cooled, degassed aqueous solution to quench the reaction.
Q3: The purification process is resulting in significant product loss. What are the best practices for isolating 2-(4-Methoxyphenyl)ethanethioamide?
A3: Thioamides can sometimes be challenging to purify due to their polarity and potential for degradation. A systematic approach to work-up and purification is key.
-
Initial Work-up: After the reaction is complete, the mixture often needs to be quenched. A common procedure is to pour the reaction mixture into a cold aqueous solution (e.g., water or a mild bicarbonate solution) to precipitate the crude product or to prepare it for extraction.[1]
-
Extraction: If the product does not precipitate, it will need to be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Recrystallization: This is often the most effective method for purifying solid thioamides. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes, water) until turbidity is observed, then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to provide a pure product, silica gel chromatography is the next step. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.
Experimental Protocols & Data
Benchmark Protocol: Thionation of 2-(4-methoxyphenyl)acetonitrile using NaHS
This protocol is a representative method adapted from established procedures for converting nitriles to primary thioamides.[2][5]
Materials:
-
2-(4-methoxyphenyl)acetonitrile
-
Sodium hydrosulfide hydrate (NaHS·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-methoxyphenyl)acetonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the nitrile. To this solution, add sodium hydrosulfide hydrate (approx. 1.5 eq) and magnesium chloride hexahydrate (approx. 1.5 eq).
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting nitrile spot has been consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water. Stir for 15-20 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude thioamide.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-(4-Methoxyphenyl)ethanethioamide.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Verify purity of nitrile via NMR/GC-MS before use.[1] |
| Presence of moisture | Use anhydrous solvents and glassware; run under inert atmosphere.[3] | |
| Suboptimal temperature/time | Monitor reaction by TLC to determine the ideal reaction endpoint. | |
| Amide Byproduct | Reaction with water | Employ rigorous anhydrous techniques throughout the setup and reaction.[3] |
| Incomplete Reaction | Poor reactant solubility | Choose a solvent that effectively dissolves all reactants (e.g., DMF).[1][2] |
| Insufficient reagent | Use a slight excess of the sulfurizing agent (e.g., 1.2-1.5 equivalents). | |
| Purification Loss | Inefficient work-up | Perform multiple extractions; choose an optimal recrystallization solvent. |
| Product degradation | Avoid excessive heat or prolonged exposure to acidic/basic conditions during work-up. |
FAQs
-
Q: How do I choose the right sulfurizing agent?
-
A: For laboratory-scale synthesis, solid, non-gaseous reagents are often preferred for safety and ease of handling. Sodium hydrosulfide (NaHS), often used with an additive like MgCl₂, is a good starting point as it avoids the use of toxic H₂S gas and the often harsh conditions required for P₄S₁₀.[5] Lawesson's reagent is more commonly used for converting ketones and amides to their thio-analogs.
-
-
Q: What is the best way to monitor the reaction by TLC?
-
A: Use a silica gel TLC plate. Spot the starting nitrile, a co-spot (nitrile + reaction mixture), and the reaction mixture. Develop the plate in an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The starting nitrile will be less polar (higher Rf value) than the product thioamide. The reaction is complete when the nitrile spot disappears from the reaction mixture lane. Visualize under a UV lamp (254 nm).
-
-
Q: What safety precautions are essential?
-
A: All thionation reactions should be performed in a well-ventilated chemical fume hood. Sulfur-containing reagents often have unpleasant odors and can be toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sources
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)ethanethioamide. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to help you identify, minimize, and eliminate common side products to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Question 1: My reaction is complete, but after workup, my NMR spectrum shows my desired thioamide product is contaminated with a significant amount of a second, closely related compound. What is this impurity and how can I prevent it?
Answer:
The most probable side product in this synthesis is 2-(4-methoxyphenyl)acetamide , the oxygen analog of your target thioamide. Its formation is almost always due to the presence of water in the reaction mixture.
Causality and Mechanism:
Both the starting material, 2-(4-methoxyphenyl)acetonitrile, and the final product, 2-(4-methoxyphenyl)ethanethioamide, are susceptible to hydrolysis. The mechanism involves the nucleophilic attack of water on the carbon atom of the nitrile or thioamide, which is often catalyzed by the basic or acidic conditions used in the synthesis. While thioamides are generally more resistant to hydrolysis than their amide counterparts, the conditions required for thionation can still promote this side reaction if water is present.[1][2]
// Nodes Nitrile [label="2-(4-Methoxyphenyl)acetonitrile"]; Thioamide [label="2-(4-Methoxyphenyl)ethanethioamide\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Amide [label="2-(4-Methoxyphenyl)acetamide\n(Side Product)", fillcolor="#FCE8E6", fontcolor="#202124"]; H2O_N [label="H₂O", shape=plaintext]; H2O_T [label="H₂O", shape=plaintext];
// Edges Nitrile -> Thioamide [label=" Thionation (e.g., H₂S or Lawesson's Reagent)", color="#34A853"]; Nitrile -> Amide [label=" Hydrolysis", color="#EA4335"]; Thioamide -> Amide [label=" Hydrolysis", color="#EA4335"]; H2O_N -> Nitrile [style=invis]; H2O_T -> Thioamide [style=invis]; }
Caption: Figure 2: Lawesson's Reagent Byproduct Formation
Troubleshooting and Purification:
-
Stoichiometry: Use the minimum effective amount of Lawesson's Reagent. An excess will only increase the amount of phosphorus byproducts. Typically, 0.5 to 1.0 equivalents are used. [3]* Reaction Monitoring: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further side reactions.
-
Workup Procedure: A modified workup can help remove some phosphorus impurities. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze and extract some of the acidic phosphorus species.
-
Purification Protocol: If column chromatography is necessary, consider using a non-polar solvent system initially to elute the desired product before flushing the column with a more polar solvent to remove the phosphorus byproducts. A gradient elution from hexane/ethyl acetate is often effective. [4]
Question 3: My reaction yield is consistently low, and I recover a large amount of unreacted 2-(4-methoxyphenyl)acetonitrile. How can I improve the conversion?
Answer:
Low conversion is typically due to suboptimal reaction conditions or insufficient reactivity of the thionating agent. Several factors can be adjusted to drive the reaction to completion.
Troubleshooting Low Conversion:
| Parameter | Recommended Action & Rationale |
| Temperature | Gradually increase the reaction temperature. Many thionation reactions, especially those using H₂S or its salts, require heating to proceed at a reasonable rate. For Lawesson's Reagent, refluxing in a solvent like toluene or xylene is common. [5] |
| Reaction Time | Extend the reaction time. Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration. |
| Catalyst/Base | If using H₂S, ensure an appropriate base (e.g., triethylamine, pyridine, or an anion-exchange resin) is present in sufficient quantity to generate the nucleophilic hydrosulfide anion (HS⁻). [6] |
| Reagent Stoichiometry | Ensure you are using a sufficient amount of the thionating agent. For H₂S, it is often bubbled through the solution for an extended period. For Lawesson's Reagent, using at least 0.5 equivalents is standard. [3] |
| Solvent Choice | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF can be effective for reactions involving sodium hydrosulfide. [7][8]For Lawesson's Reagent, non-polar aromatic solvents like toluene are preferred. |
Experimental Protocols
Protocol 1: Purification of 2-(4-Methoxyphenyl)ethanethioamide by Flash Column Chromatography
This protocol is designed to separate the desired thioamide from the common amide impurity and phosphorus-based byproducts from a Lawesson's Reagent reaction.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (analytical grade), Ethyl Acetate (analytical grade)
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with n-Hexane. Ensure the column is packed uniformly without any air bubbles.
-
Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution:
-
Begin elution with 100% n-Hexane to elute any non-polar impurities.
-
Gradually increase the polarity by introducing ethyl acetate. A typical gradient might be:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
85:15 Hexane:Ethyl Acetate
-
-
The desired thioamide product is typically less polar than the amide side product and will elute first.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-(4-methoxyphenyl)ethanethioamide.
References
-
Kim, D. H., et al. (2010). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[4][9]thiazepin-3(2H)-one. Journal of the Korean Chemical Society, 54(3), 333-337. Available at: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. Available at: [Link]
-
Aragoni, M. C., et al. (2002). 4-Methoxyphenylphosphonic acid: reactivity of Lawesson's reagent. Acta Crystallographica Section C, 58(Pt 6), o260-o262. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]
-
Szostak, M., & Szostak, R. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. ACS Omega, 6(3), 2364-2374. Available at: [Link]
-
Manaka, A., & Sato, F. (2011). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 41(14), 2133-2138. Available at: [Link]
-
Askin, D. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(17), 2449-2453. Available at: [Link]
-
Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one [mdpi.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | 60759-02-6 [amp.chemicalbook.com]
Alternative thionating agents for 2-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to Alternative Thionating Agents for 2-(4-methoxyphenyl)acetamide
Technical Support Center
Welcome to the technical support guide for the thionation of 2-(4-methoxyphenyl)acetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to help you navigate your research challenges. This guide is structured as a series of questions and answers to directly address the issues you may encounter in the lab, from selecting the right reagent to troubleshooting your reaction.
Frequently Asked Questions (FAQs)
Q1: I am currently using Lawesson's reagent for the thionation of 2-(4-methoxyphenyl)acetamide. Why should I consider an alternative?
A1: Lawesson's reagent (LR) is a powerful and widely used thionating agent, prized for its effectiveness in converting amides to thioamides in high yields.[1] However, researchers often seek alternatives for several compelling reasons:
-
Work-up and Purification: A significant drawback of LR is the formation of phosphorus-containing byproducts, which can be difficult to separate from the desired thioamide product, often requiring tedious column chromatography.[2][3]
-
Safety and Handling: LR and other traditional phosphorus-sulfur reagents are moisture-sensitive and can release toxic and malodorous hydrogen sulfide (H₂S) gas upon contact with water or during the work-up process, posing significant safety and environmental concerns.[4]
-
Thermal Stability: Lawesson's reagent can decompose or polymerize at higher temperatures (above 110 °C), which can limit its application in reactions requiring more forcing conditions.[5][6]
-
Solubility: The solubility of LR in common organic solvents can be limited, sometimes necessitating the use of less desirable solvents like toluene or xylene at high temperatures.
Exploring alternatives can lead to cleaner reactions, simpler and safer work-up procedures, and potentially higher overall efficiency.
Q2: What are the primary classes of alternative thionating agents available for my primary amide?
A2: The alternatives to Lawesson's reagent can be broadly categorized, with the most prominent being modifications of Phosphorus Pentasulfide (P₄S₁₀) and novel, next-generation reagents.
-
Phosphorus Pentasulfide (P₄S₁₀) and its Formulations: P₄S₁₀ is a foundational thionating agent, though its reactivity can be harsh and its solubility is poor.[6][7] To overcome these limitations, several effective combination reagents have been developed:
-
P₄S₁₀/Hexamethyldisiloxane (HMDO) (Curphey's Reagent): This combination offers yields that are often comparable or superior to LR, with the major advantage of a much simpler hydrolytic work-up to remove byproducts.[2][3][8]
-
P₄S₁₀/Pyridine (Bergman's Reagent): This forms a storable, crystalline complex that is highly selective, provides cleaner products, and is more thermally stable than LR.[6][9][10]
-
P₄S₁₀/Al₂O₃ (Kaushik's Reagent): Using a solid support like alumina allows for easy removal of byproducts by simple filtration and is highly amenable to microwave-assisted synthesis, drastically reducing reaction times.[11][12][13]
-
-
Next-Generation Thionating Agents: These are recently developed reagents designed to be more user-friendly and safer.
-
Adamantane-Framework Reagent: A novel, air-stable, and odorless reagent that enables efficient thionation without the release of H₂S, representing a significant advancement in safety and handling.[4]
-
-
Other Methods:
-
Davy's and Belleau's Reagents: These are structurally related to LR and offer modified reactivity and solubility profiles.[1][14]
-
Two-Step, One-Pot Procedures: Some methods avoid traditional thionating agents altogether, proceeding through an intermediate like an imidoyl chloride, which is then converted to the thioamide using a sulfur source like N-isopropyldithiocarbamate isopropyl ammonium salt.[15][16][17]
-
Q3: How do these alternatives compare in performance for a substrate like 2-(4-methoxyphenyl)acetamide?
A3: The choice of reagent significantly impacts yield, reaction conditions, and ease of handling. Below is a comparative summary to guide your selection.
| Feature | Lawesson's Reagent (LR) | P₄S₁₀/HMDO (Curphey's) | P₄S₁₀/Pyridine (Bergman's) | Adamantane-Framework Reagent |
| Typical Yield | Good to Excellent[1] | Excellent, often superior to LR[2][3] | Good to Excellent[9] | Moderate to Excellent[4] |
| Reaction Temp. | 80-110 °C (Toluene/Xylene) | 80-110 °C (Toluene/DCM)[11] | Can be used at higher temps (>160 °C)[6] | 135 °C (Toluene)[4] |
| Work-up | Chromatographic purification often needed[2] | Simple hydrolytic work-up or filtration[2][3] | Cleaner products, simplified work-up[9] | Column chromatography |
| Safety Profile | Moisture-sensitive, releases H₂S | Moisture-sensitive, releases H₂S | Moisture-sensitive, but crystalline/storable[9] | Odorless, air-stable, no H₂S release[4] |
| Key Advantage | Well-established, high reactivity | Dramatically simplified work-up | High thermal stability, clean reactions | Superior safety and handling profile |
| Key Disadvantage | Difficult purification, H₂S release | P₄S₁₀ is hazardous to handle | Pyridine odor, moisture-sensitive | Higher cost, requires high temperature |
Troubleshooting Guide
Q4: My thionation reaction is sluggish and gives a low yield of 2-(4-methoxyphenyl)thioacetamide. What factors should I investigate?
A4: Incomplete conversion is a common issue. Here’s a checklist to troubleshoot the problem:
-
Reagent Stoichiometry: For reagents like LR, a stoichiometry of 0.5 equivalents is often cited (as the dimer reacts twice). However, for stubborn amides or if the reagent has degraded, increasing the amount to 0.6-0.7 equivalents can improve conversion.
-
Reaction Temperature and Time: Thionation of amides is generally slower than for ketones.[5] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C (refluxing toluene) and extending the reaction time. Monitor the reaction by TLC until all starting material is consumed. For thermally stable reagents like Bergman's, even higher temperatures are possible.[6]
-
Reagent Quality: Phosphorus-sulfur reagents are sensitive to moisture.[6] If your reagent is old or has been improperly stored, its activity will be diminished. Use freshly opened reagent or store it rigorously under an inert atmosphere in a desiccator.
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water will consume the reagent and generate H₂S, reducing the efficiency of the thionation.
Q5: The work-up of my reaction using Lawesson's reagent is very difficult. How can I efficiently remove the phosphorus byproducts?
A5: This is the most cited drawback of LR. If switching to an alternative like Curphey's Reagent (P₄S₁₀/HMDO) is not an option, you can try these improved work-up strategies:
-
Aqueous Work-up: After cooling the reaction, some phosphorus byproducts can be removed by washing the organic layer with a saturated NaHCO₃ solution. Caution: This must be done in a well-ventilated fume hood as it will generate H₂S gas.
-
Filtration through Silica Gel: After concentrating the crude reaction mixture, you can attempt to remove the majority of the byproducts by dissolving the residue in a minimal amount of solvent (e.g., DCM) and passing it through a short plug of silica gel, eluting with your reaction solvent or a slightly more polar one.
-
Precipitation/Crystallization: If your thioamide product is crystalline, you may be able to selectively precipitate it from the crude mixture by adding a non-polar solvent like hexanes, leaving the more polar byproducts in solution.
The most effective solution, however, is to use a reagent designed for a simpler work-up. The combination of P₄S₁₀ and HMDO is highly recommended, as the byproducts can be removed with a simple hydrolytic work-up or filtration.[2][3]
Q6: What is the underlying mechanism of thionation with phosphorus-sulfur reagents, and how does it inform my experimental design?
A6: Understanding the mechanism helps in optimizing reaction conditions. For Lawesson's reagent, the process resembles the Wittig reaction.[5][7][18]
-
Dissociation: The LR dimer dissociates in solution to form a reactive dithiophosphine ylide monomer.[5] This is often the rate-limiting step and is temperature-dependent, which is why heating is required.
-
Cycloaddition: The reactive monomer undergoes a concerted [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[18]
-
Cycloreversion: This intermediate collapses in a retro-[2+2] reaction. The driving force is the formation of a very stable P=O bond, which releases the desired thiocarbonyl (thioamide) product.[7][18]
This mechanism explains why amides, which have a less electrophilic carbonyl carbon due to resonance, often require higher temperatures or longer reaction times than ketones.[5]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocol & Workflow
Q7: Can you provide a detailed protocol for the thionation of 2-(4-methoxyphenyl)acetamide using an alternative reagent with a simplified work-up?
A7: Certainly. Here is a protocol for the thionation using Curphey's Reagent (P₄S₁₀/HMDO) , which is known for its high efficiency and straightforward, non-chromatographic work-up.[2][3]
Protocol: Synthesis of 2-(4-methoxyphenyl)thioacetamide using P₄S₁₀/HMDO
Materials:
-
2-(4-methoxyphenyl)acetamide (1.0 eq)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.5 eq)
-
Hexamethyldisiloxane (HMDO) (0.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-(4-methoxyphenyl)acetamide (e.g., 1.65 g, 10 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (e.g., 50 mL), followed by hexamethyldisiloxane (1.05 mL, 5 mmol). Stir the suspension, then carefully add phosphorus pentasulfide (2.22 g, 5 mmol) in one portion. (CAUTION: P₄S₁₀ is hazardous and moisture-sensitive. Handle in a fume hood under inert gas).
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction mixture will typically turn a clear yellow/orange color.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) until the starting amide spot is no longer visible (typically 2-4 hours).
-
Quenching & Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred saturated aqueous NaHCO₃ solution (100 mL). (CAUTION: This will quench the excess reagent and generate H₂S gas. Perform this step in a well-ventilated fume hood).
-
Continue stirring for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product obtained is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
Caption: Step-by-step workflow for thioamide synthesis.
References
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Al-Musa, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry. [Link]
-
Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
-
Saeed, A., et al. (2018). Mechanism of amide thiocarbonylation via Lawesson's reagent. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (1999). The preparation of a solubilized form of Lawessons reagent and its thionation reactions. Heteroatom Chemistry. [Link]
-
Zúñiga, C., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate. [Link]
-
Mlostoń, G., et al. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]
-
Nishio, T., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]
-
Wójtowicz-Młoch, K., et al. (2021). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules. [Link]
-
Legrand, O., et al. (2006). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
-
Brillon, D. (1990). In Situ Reagents For Thionation of Amides, Peptides and Lactams. Synthetic Communications. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]
-
Donovalová, J., et al. (2022). 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide or Lawesson's reagent (LR). ResearchGate. [Link]
-
Poupaert, J. H., et al. (2005). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate. [Link]
-
Baxter, A., et al. (2006). Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. ResearchGate. [Link]
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Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
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Al-Musa, S., et al. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
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Preventing decomposition of 2-(4-Methoxyphenyl)ethanethioamide during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(4-Methoxyphenyl)ethanethioamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the workup and handling of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Decomposition During Workup
Researchers often encounter challenges with the stability of 2-(4-Methoxyphenyl)ethanethioamide during the workup phase of a reaction. Decomposition can lead to reduced yields and the formation of impurities, complicating purification and analysis. This guide addresses the most common issues and provides validated solutions.
Problem 1: Hydrolysis of the Thioamide to the Corresponding Amide
Observation: You observe the presence of 2-(4-methoxyphenyl)acetamide as a significant byproduct in your crude reaction mixture after aqueous workup.
Probable Cause: Thioamides are susceptible to hydrolysis, converting them back to their more stable amide counterparts, especially under harsh pH conditions (either strongly acidic or basic) and elevated temperatures.[1][2][3] The lone pair of electrons on the sulfur atom is less available for resonance stabilization compared to the oxygen in an amide, making the thiocarbonyl carbon more electrophilic and prone to nucleophilic attack by water or hydroxide ions.
Solution:
-
Maintain Neutral pH: During aqueous extraction, use a saturated solution of a mild salt like sodium chloride (brine) instead of acidic or basic washes if possible. If pH adjustment is necessary, use a buffered system or carefully add dilute acid or base at low temperatures (0-5 °C) to minimize the duration of exposure to harsh conditions.
-
Temperature Control: Perform all workup steps, including extractions and solvent removal, at or below room temperature. Avoid heating the reaction mixture during quenching or extraction.
-
Minimize Contact with Water: Reduce the time the compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
Experimental Protocol: Optimized Neutral Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed directly to washing. If the solvent is water-miscible (e.g., THF, DMF), dilute the mixture with an immiscible organic solvent and water.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase in vacuo at a temperature not exceeding 30-40°C.
Logical Workflow for Preventing Hydrolysis
Caption: Workflow to minimize thioamide hydrolysis during workup.
Problem 2: Decomposition When Using Lawesson's Reagent for Synthesis
Observation: After synthesizing 2-(4-Methoxyphenyl)ethanethioamide from the corresponding amide using Lawesson's reagent, you face difficulties in purifying the product from phosphorus-containing byproducts, and you observe some degradation of the desired thioamide.
Probable Cause: Lawesson's reagent is a widely used thionating agent.[4][5][6] However, the workup can be challenging due to the formation of phosphorus-containing byproducts that can have similar polarities to the desired thioamide.[4] These byproducts can also contribute to the decomposition of the thioamide under certain conditions.
Solution:
-
Quenching with Ethylene Glycol or Ethanol: After the reaction is complete, quenching the reaction mixture with ethylene glycol or ethanol can help to decompose the phosphorus byproducts into more polar, water-soluble species that are easier to remove during aqueous extraction.[4][6][7]
-
Aqueous Base Wash: A wash with an aqueous base, such as sodium bicarbonate or sodium hydroxide, can also help to hydrolyze and remove the phosphorus byproducts.[7] However, care must be taken to avoid prolonged exposure to a strong base to prevent hydrolysis of the thioamide product.
Experimental Protocol: Workup after Thionation with Lawesson's Reagent
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Add an excess of ethylene glycol and stir the mixture at room temperature for 1-2 hours.[4][6]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Decomposition Pathway of Lawesson's Reagent Byproduct
Caption: Simplified workflow for removing Lawesson's reagent byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 2-(4-Methoxyphenyl)ethanethioamide?
A1: 2-(4-Methoxyphenyl)ethanethioamide, like other thioamides, is generally a stable compound under neutral, anhydrous conditions and can be stored for extended periods at low temperatures, protected from light and moisture. However, it is more susceptible to hydrolysis than its amide analog, particularly in the presence of strong acids or bases.[1][2] Thioamides are also more reactive towards both electrophiles and nucleophiles compared to amides.[8]
Q2: Can I use protic solvents like methanol or ethanol during workup or for recrystallization?
A2: While thioamides are generally stable in neutral organic solvents, using protic solvents like methanol or ethanol can be problematic, especially at elevated temperatures, as they can act as nucleophiles and potentially lead to the formation of byproducts.[2] If a polar solvent is required, acetonitrile is often a safer choice. For recrystallization, a mixture of a non-polar solvent (like hexane or heptane) and a more polar aprotic solvent (like ethyl acetate or dichloromethane) is generally recommended.
Q3: My thioamide appears to be oxidizing. What could be the cause and how can I prevent it?
A3: The sulfur atom in a thioamide can be oxidized, typically to a thioamide S-oxide, in the presence of oxidizing agents.[9] This can sometimes occur with exposure to air over long periods, especially in solution. To prevent oxidation, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for reactions and workups whenever possible.
Q4: Are there any specific safety precautions I should take when working with 2-(4-Methoxyphenyl)ethanethioamide?
A4: While specific toxicity data for 2-(4-Methoxyphenyl)ethanethioamide may not be readily available, it is prudent to handle it with the standard precautions for all laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. Available at: [Link]
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The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. (n.d.). MDPI. Available at: [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. Available at: [Link]
-
The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Work-up procedure for the reaction with LR. (n.d.). ResearchGate. Available at: [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2020). Molecules. Available at: [Link]
-
A Study of the Mechanism and Kinetics of the Thioacetamide Hydrolysis Reaction. (1958). Journal of the American Chemical Society. Available at: [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2022). PubMed Central. Available at: [Link]
-
Mild Method for the Conversion of Amides to Thioamides. (2007). The Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. Available at: [Link]
-
Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. (2010). Organic Chemistry Portal. Available at: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. Available at: [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. Available at: [Link]
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Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. Available at: [Link]
-
Stability of thioamides? (2013). ResearchGate. Available at: [Link]
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Thioamide. (n.d.). Wikipedia. Available at: [Link]
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Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). National Institutes of Health. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. Available at: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PubMed Central. Available at: [Link]
-
Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (2023). ResearchGate. Available at: [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][7]-thiazepin-3(2H)-one. (n.d.). Journal of the Chinese Chemical Society. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Available at: [Link]
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Hydrolysis of thioimidate esters. Tetrahedral intermediates and general acid catalysis. (1969). Journal of the American Chemical Society. Available at: [Link]
-
the hydrolysis of amides. (n.d.). Chemguide. Available at: [Link]
-
2-(4-Methoxyphenyl)ethanethioamide. (n.d.). PubChem. Available at: [Link]
-
Thioacetamide Degradation Pathway. (2006). Eawag. Available at: [Link]
-
Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of p-methoxyphenylacetaldehyde. (n.d.). PrepChem.com. Available at: [Link]
-
Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. (2024). Justia Patents. Available at: [Link]
-
Thermal Decomposition Mechanism for Ethanethiol. (2019). National Institutes of Health. Available at: [Link]
-
Ethanethiol decomposition pathways on MoS2(0001). (1996). Digital Commons @ Michigan Tech. Available at: [Link]
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- 3. Thioamide - Wikipedia [en.wikipedia.org]
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- 9. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)ethanethioamide. It provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions to facilitate a smooth and efficient scale-up of this important chemical transformation.
Section 1: Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 2-(4-methoxyphenyl)ethanethioamide, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in synthesis is a lower-than-expected yield or a complete absence of the desired product. Several factors can contribute to this outcome.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Solution |
| Incomplete Thionation | The conversion of the starting material, 2-(4-methoxyphenyl)acetamide, to the corresponding thioamide is the core of this synthesis. Incomplete reaction is a primary culprit for low yields. Lawesson's reagent is a widely used thionating agent for this purpose.[1][2][3] The efficiency of this reagent is highly dependent on both temperature and reaction time.[4] Solution: Ensure your reaction is conducted at an appropriate temperature, often at reflux in a solvent like toluene or THF.[4][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting amide is no longer detectable. While increasing the molar ratio of Lawesson's reagent can sometimes improve conversion, an excess can complicate the purification process.[4] |
| Moisture Contamination | Thionating agents like Lawesson's reagent are sensitive to moisture. The presence of water can lead to their decomposition, reducing their effectiveness and leading to the formation of unwanted byproducts. Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere, such as nitrogen or argon, is a highly recommended practice to prevent atmospheric moisture from interfering. |
| Suboptimal Reaction Temperature | The thionation reaction has an optimal temperature range for efficiency. Temperatures that are too low will result in a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of the desired product or the formation of side products. Solution: Maintain precise control over the reaction temperature. For reactions utilizing Lawesson's reagent in toluene, reflux temperature is generally effective.[4] |
| Poor Reagent Quality | The purity of all starting materials, especially the 2-(4-methoxyphenyl)acetamide and the thionating agent, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Solution: Always use high-purity reagents from a reputable chemical supplier. If the quality of your Lawesson's reagent is in doubt, it can be purified by recrystallization from hot toluene. |
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2-(4-methoxyphenyl)ethanethioamide can be challenging due to persistent impurities.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Solution |
| Residual Byproducts from Lawesson's Reagent | The phosphorus-containing byproducts generated from Lawesson's reagent can be particularly troublesome to remove as they may have similar polarities to the thioamide product, causing them to co-elute during column chromatography.[6] Solution: A standard and effective method to address this is to perform a thorough aqueous workup.[5] Washing the crude reaction mixture with a dilute aqueous basic solution, such as sodium bicarbonate, can help to hydrolyze and remove these impurities.[4] |
| Formation of Side Products | Under certain conditions, side reactions can compete with the desired thionation, leading to a complex mixture of products. Solution: Optimization of the reaction conditions is key to minimizing byproduct formation. This may involve adjusting the reaction temperature, shortening the reaction time, or exploring alternative, milder thionating agents.[4] Diligent monitoring of the reaction with TLC will help in determining the optimal point to stop the reaction. |
| Inappropriate Crystallization Solvent | If recrystallization is the chosen method for purification, the selection of the solvent is critical. An unsuitable solvent will not effectively separate the product from impurities. Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent mixture. A good solvent for recrystallization will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain either highly soluble or insoluble. |
Issue 3: Inconsistent Reaction Times
Experiencing significant variability in reaction times between different batches can be a major hurdle in scaling up a synthesis.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Solution |
| Variability in Reagent Quality | The reactivity of Lawesson's reagent can degrade over time, especially with improper storage. An older or partially hydrolyzed batch will be less effective, leading to longer reaction times. Solution: Whenever possible, use a fresh batch of the thionating agent. If using an existing stock, it is good practice to perform a small-scale test reaction to confirm its reactivity. |
| Inefficient Heat and Mass Transfer | As the scale of the reaction increases, ensuring uniform heating and mixing becomes more challenging. Inadequate stirring can lead to localized "hot spots" and an uneven reaction rate throughout the mixture. Solution: Utilize a heating mantle with a powerful overhead stirrer to ensure the reaction mixture is heated and mixed homogeneously. For larger-scale industrial production, a jacketed reactor with mechanical agitation is recommended. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of 2-(4-methoxyphenyl)ethanethioamide.
Q1: What is the most common and reliable method for synthesizing 2-(4-methoxyphenyl)ethanethioamide?
The most prevalent and well-established method is the thionation of 2-(4-methoxyphenyl)acetamide.[7] This transformation is typically accomplished using a thionating agent, with Lawesson's reagent being a popular choice due to its mildness and good solubility in common organic solvents.[1][2]
Q2: What are the critical safety precautions to take during this synthesis?
-
Handling of Thionating Agents: Lawesson's reagent and other thionating agents like phosphorus pentasulfide are toxic and react with moisture. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Hydrogen Sulfide Gas: A potential byproduct of thionation reactions is hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. It is imperative to have a proper gas scrubbing system in place. A trap containing a bleach solution is a common and effective way to neutralize H₂S.
-
Flammable Solvents: Organic solvents such as toluene and THF are flammable. All heating should be conducted using heating mantles or oil baths, and all potential sources of ignition should be eliminated from the work area.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4][5] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the disappearance of the starting amide and the appearance of the thioamide product. The reaction is generally considered complete when the starting material spot is no longer visible.
Q4: What are the expected spectroscopic characteristics of 2-(4-methoxyphenyl)ethanethioamide?
While the exact values can vary based on the instrumentation and solvent used, the following are general expectations for the spectroscopic data:
-
¹³C NMR: A key signal to look for is the thiocarbonyl carbon (C=S), which typically appears significantly downfield in the range of 190-210 ppm.[4][8]
-
IR Spectroscopy: A characteristic strong absorption band for the C=S stretch is expected in the region of 1050-1250 cm⁻¹.[4][8]
Q5: Are there viable alternatives to Lawesson's reagent?
Yes, other thionating agents can be employed. Phosphorus pentasulfide (P₄S₁₀) is a more traditional reagent for this type of transformation.[3] However, it often requires higher reaction temperatures and can be less soluble in organic solvents, sometimes leading to less "clean" reactions.[1]
Section 3: Experimental Protocol and Visualization
Detailed Experimental Protocol for the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(4-methoxyphenyl)acetamide (1.0 equivalent) and anhydrous toluene (to achieve a concentration of approximately 0.2 M).
-
Reagent Addition: Add Lawesson's reagent (0.5-0.7 equivalents) to the stirred solution.[4]
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).
-
Workup: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.[4][5]
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench any unreacted Lawesson's reagent.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-methoxyphenyl)ethanethioamide.[4][9]
Reaction Workflow Visualization
Caption: A streamlined workflow for the synthesis of 2-(4-methoxyphenyl)ethanethioamide.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis of 2-(4-methoxyphenyl)ethanethioamide.
Section 4: References
-
Benchchem. (n.d.). Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from
-
National Center for Biotechnology Information. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from
-
MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from
-
ResearchGate. (2025, August 7). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Retrieved from
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][4]-thiazepin-3(2H)-one. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]
-
Reddit. (2023, July 11). Issues during thiol synthesis. Retrieved from [Link]
-
MDPI. (2026, January 17). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
-
Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 9. mdpi.com [mdpi.com]
Removal of unreacted starting material from 2-(4-Methoxyphenyl)ethanethioamide
Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and other common impurities. By explaining the causality behind each experimental step, this resource aims to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-(4-Methoxyphenyl)ethanethioamide in a direct question-and-answer format.
Q1: My TLC plate shows two spots after the reaction. How do I identify the product versus the unreacted starting material?
A1: Characterization via Thin-Layer Chromatography (TLC)
TLC is a rapid and essential technique to assess the progress of your reaction and the purity of your product. The separation is based on the principle of polarity.[1][2] The starting material for the synthesis of 2-(4-Methoxyphenyl)ethanethioamide is typically 4-methoxyphenylacetonitrile or 4-methoxyphenylacetamide.
-
Polarity Comparison: The thioamide group (-CSNH₂) in your product is significantly more polar than the nitrile group (-CN) of 4-methoxyphenylacetonitrile. It is also generally more polar than the amide group (-CONH₂) of 4-methoxyphenylacetamide due to the larger, more polarizable sulfur atom.
-
Interpreting the TLC Plate: On a standard silica gel TLC plate (a polar stationary phase), less polar compounds travel further up the plate with the solvent front (mobile phase), resulting in a higher Retention Factor (Rf).[1][2]
-
Higher Rf Spot: This is likely your less polar starting material (e.g., 4-methoxyphenylacetonitrile).
-
Lower Rf Spot: This corresponds to your more polar product, 2-(4-Methoxyphenyl)ethanethioamide.
-
Protocol for Diagnostic TLC:
-
Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel plate.[1]
-
Spot the Samples: On the starting line, apply a small spot of your unreacted starting material (if available), a co-spot (starting material and reaction mixture in the same spot), and a spot of your crude reaction mixture.
-
Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase, such as 3:1 Hexane/Ethyl Acetate. Ensure the solvent level is below the starting line.
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The relative positions of the spots will confirm the identity of the product and remaining starting material.
Q2: My crude product is contaminated with unreacted 4-methoxyphenylacetonitrile. What is the most effective purification method?
A2: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility.[3] The ideal solvent will dissolve your product, 2-(4-Methoxyphenyl)ethanethioamide, well at high temperatures but poorly at low temperatures, while the impurity, 4-methoxyphenylacetonitrile (which is a liquid at room temperature), should remain soluble or be present in quantities too small to co-precipitate.[4][5][6]
Physicochemical Properties for Method Selection:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State (RT) |
| 2-(4-Methoxyphenyl)ethanethioamide | C₉H₁₁NOS | 181.25 | Solid (Typical for Thioamides) | Solid |
| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17[4][7] | 8[4][5] | Liquid[4][5] |
| 4-Methoxyphenylacetamide | C₉H₁₁NO₂ | 165.19[8][9] | 137-138[9] | Solid[9] |
Recommended Recrystallization Protocol:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point for recrystallizing moderately polar compounds like thioamides.[10][11][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q3: Recrystallization was not sufficient to remove all impurities. What is the next step?
A3: Purification by Flash Column Chromatography
When recrystallization is ineffective, flash column chromatography is the method of choice for separating compounds with different polarities.[13] This technique uses a stationary phase (silica gel) packed in a column and a mobile phase (solvent) to separate the components of a mixture.[13]
Workflow for Column Chromatography Purification:
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol:
-
Determine Eluent System: Use TLC to find a solvent system where the Rf of 2-(4-Methoxyphenyl)ethanethioamide is approximately 0.3. A gradient of hexane and ethyl acetate is a common choice for separating thioamides.[14][15][16]
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elute and Collect: Begin running the eluent through the column, collecting the outflow in a series of test tubes (fractions). The less polar starting material will elute first, followed by the more polar thioamide product.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(4-Methoxyphenyl)ethanethioamide.
Frequently Asked Questions (FAQs)
Q1: I used Lawesson's reagent for the synthesis. Are there specific impurities I should be concerned about?
A1: Yes, when using Lawesson's reagent, phosphorus-containing byproducts are formed. These byproducts are often polar and can complicate purification. Recent literature describes chromatography-free workup procedures that involve treating the reaction mixture with ethylene glycol or ethanol to decompose these byproducts into more easily separable forms.[14][17][18][19] If these byproducts persist, they can typically be removed by silica gel chromatography, as they are often highly polar and will adhere strongly to the silica.
Q2: Can I use an acid-base extraction for purification?
A2: While thioamides can exhibit weak acidic or basic properties, an acid-base extraction is generally not the most effective primary purification method for removing neutral starting materials like 4-methoxyphenylacetonitrile or 4-methoxyphenylacetamide. However, if your starting material was 4-methoxyphenylacetic acid, a basic wash (e.g., with aqueous sodium bicarbonate) would be an excellent first step to remove it from the organic layer containing your product.[20][21]
Q3: How should I store the purified 2-(4-Methoxyphenyl)ethanethioamide?
A3: Thioamides are generally stable compounds. Store the purified, dry solid in a tightly sealed container at room temperature, away from direct light and moisture to ensure its long-term stability.
References
-
N-(4-methoxyphenyl)acetamide. ChemSrc. [Link]
-
N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. PubChem. [Link]
-
2-(4-Methoxyphenyl)ethanethioamide | C9H11NOS | CID 2806786. PubChem. [Link]
-
N-(4-Methoxyphenyl)acetamide CAS#: 51-66-1. ChemWhat. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]
-
Showing metabocard for N-(4-Methoxyphenyl)acetamide (HMDB0255013). The Human Metabolome Database. [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][7]-thiazepin-3(2H)-one. JKPS. [Link]
-
A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
A novel method for heterocyclic amide–thioamide transformations. National Institutes of Health. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
para Methoxy phenyl aceto nitrile. Atul Ltd. [Link]
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104-47-2 CAS | 4-METHOXYBENZYL CYANIDE. Loba Chemie. [Link]
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Column chromatography. UCLA Chemistry. [Link]
-
A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Semantic Scholar. [Link]
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A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PubMed. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
RECRYSTALLISATION. University of Calgary. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
2-(cyanomethylthio)-N-(4-methoxyphenyl)acetamide | C11H12N2O2S | CID 2229513. PubChem. [Link]
-
2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868. PubChem. [Link]
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
-
2-(4-METHOXYPHENYL)THIOPHENE. Georganics. [Link]
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2-Iodo-N-(4-methoxyphenyl)acetamide. Solubility of Things. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Thin-layer chromatography (TLC). Khan Academy. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Institutes of Health. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
How to Analyse Thin Layer Chromatography (TLC) Experiments Using Phoretix 1D Image Analysis Software. YouTube. [Link]
-
Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry. [Link]
-
2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide | C21H19NO5S | CID. PubChem. [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 20. medchemexpress.com [medchemexpress.com]
- 21. rsc.org [rsc.org]
Technical Support Center: Stability of 2-(4-Methoxyphenyl)ethanethioamide
Welcome to the technical support guide for 2-(4-Methoxyphenyl)ethanethioamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this thioamide derivative. Given the inherent reactivity of the thioamide functional group, understanding its stability profile, particularly in response to thermal stress, is critical for successful experimental design, data interpretation, and compound storage. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to help you navigate the challenges of handling this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of 2-(4-Methoxyphenyl)ethanethioamide is turning yellow and showing new spots on TLC/peaks in HPLC after heating. What is causing this instability?
A: The instability of 2-(4-Methoxyphenyl)ethanethioamide under thermal stress stems primarily from the chemical nature of the thioamide functional group. The carbon-sulfur double bond (C=S) is significantly weaker and more polarizable than the carbon-oxygen double bond (C=O) found in its amide analog (approximately 130 kcal/mol vs. 170 kcal/mol).[1] This makes the thioamide group more susceptible to chemical and thermal degradation. The electron-rich sulfur atom is particularly prone to oxidation, initiating a cascade of reactions that lead to compound degradation.
Q2: What are the most likely degradation products I should be looking for?
A: The primary thermal degradation pathway involves the sulfur atom.[1] Under aerobic conditions, the thioamide is likely to undergo sequential oxidation to form a thioamide S-oxide and subsequently a highly unstable thioamide S,S-dioxide.[1][2] These intermediates can then readily undergo hydrolysis or elimination to yield more stable products.[2][3]
Therefore, the two most probable degradation products you will observe are:
-
2-(4-methoxyphenyl)acetamide: Formed via oxidation and subsequent desulfurization.
-
(4-methoxyphenyl)acetonitrile: Formed via an elimination pathway from oxidized intermediates.[1][3]
During analysis, you may also detect inorganic sulfur byproducts, such as sulfite, in the aqueous phase if applicable.[3]
Q3: How does my choice of solvent impact the stability of 2-(4-Methoxyphenyl)ethanethioamide during experiments?
A: Solvent choice is critical. Thioamides are generally most stable in non-nucleophilic, aprotic organic solvents.[4][5]
-
Recommended Solvents: Dichloromethane (DCM), ethyl acetate, and benzene offer good stability for routine handling at room temperature.[4][5] For polar applications, acetonitrile is generally a better choice than protic solvents.[4][5]
-
Solvents to Use with Caution: Nucleophilic solvents, particularly alcohols like methanol or ethanol, can potentially react with the electrophilic carbon of the thioamide group, especially at elevated temperatures.[4][5]
-
Aqueous Solutions: Stability in water is often limited and highly pH-dependent.[4][5] Hydrolysis can occur, and the rate may be accelerated under strongly acidic or basic conditions.
Q4: What are the optimal long-term storage conditions for this compound?
A: Based on the general properties of thioamides, long-term storage of 2-(4-Methoxyphenyl)ethanethioamide, both neat and in solution, should be under conditions that minimize thermal and oxidative stress.
-
Temperature: Store at low temperatures, such as 4°C or -20°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the sulfur atom.
-
Light: Protect from light to prevent photochemical degradation pathways.
-
Solvent for Stock Solutions: If preparing a stock solution for long-term storage, use a non-nucleophilic, aprotic solvent like acetonitrile that has been degassed.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following workflow provides a logical approach to diagnosing and solving stability-related problems.
Caption: Troubleshooting workflow for stability issues.
Issue: My compound degrades significantly during solid-phase peptide synthesis (SPPS) cleavage.
-
Underlying Cause: This is a known issue for thioamide-containing peptides. The final cleavage step, often performed with strong acids like trifluoroacetic acid (TFA), can be harsh. The nucleophilic sulfur of the thioamide can facilitate an Edman-like degradation, leading to cleavage of the peptide backbone adjacent to the thioamide residue.[1][6]
-
Authoritative Solution: The stability of thioamides in TFA is sequence and position-dependent.[6] It is recommended to perform a time-course study of your cleavage protocol (e.g., analyzing aliquots at 30 min, 1 hr, 2 hr, and 4 hr) to find the optimal time that maximizes cleavage of protecting groups while minimizing thioamide-related degradation. Reducing the percentage of TFA in the cleavage cocktail on a case-by-case basis may also be necessary.[6]
Issue: I observe significant variability in degradation rates between experimental repeats.
-
Underlying Cause: This often points to inconsistent control over the experimental atmosphere. The primary degradation pathway is oxidative, and variable exposure to atmospheric oxygen will lead to inconsistent results.
-
Authoritative Solution: Ensure that all solutions are prepared with solvents that have been rigorously degassed via sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas over the reaction mixture for the entire duration of the heating period. This self-validating step ensures that oxygen is excluded, making your results more reproducible.
Section 3: Key Experimental Protocols
Protocol 1: Assessing Kinetic Thermal Stability by HPLC
This protocol allows for the quantitative determination of the degradation rate of 2-(4-Methoxyphenyl)ethanethioamide at different temperatures.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in degassed acetonitrile.
-
Aliquoting: Dispense 100 µL aliquots of the stock solution into multiple 0.5 mL HPLC vials. Seal each vial tightly.
-
Stress Conditions: Place sets of vials into controlled heating blocks or ovens at your desired test temperatures (e.g., 40°C, 60°C, 80°C). Keep one set of control vials at 4°C.
-
Time Points: At specified intervals (e.g., 0, 1, 4, 8, 24 hours), remove one vial from each temperature. Immediately place it in an ice bath to quench any further degradation.[1]
-
Analysis: Analyze each sample by reverse-phase HPLC with UV detection. A C18 column is typically suitable. Monitor the peak area of the parent compound.
-
Data Interpretation: For each temperature, plot the percentage of the remaining parent compound (relative to the T=0 sample) against time. This will provide the degradation kinetics.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is designed to identify the major products formed during thermal stress.
-
Sample Preparation: Subject a sample of the compound to thermal stress as described in Protocol 1 until ~50% degradation is observed by HPLC. This ensures a sufficient concentration of both the parent compound and its degradants for analysis.
-
Mass Spectrometry Analysis: Analyze the degraded sample using an LC-MS system, preferably with electrospray ionization (ESI).
-
Product Identification: Scrutinize the mass spectrum for ions corresponding to the predicted degradation products:
-
Parent Compound (C₉H₁₁NOS): Expected [M+H]⁺ ≈ 182.06
-
Amide Analog (C₉H₁₁NO₂): Expected [M+H]⁺ ≈ 166.08
-
Nitrile Analog (C₉H₉NO): Expected [M+H]⁺ ≈ 148.07
-
-
Tandem MS (MS/MS): Perform MS/MS analysis on the parent ion and the major degradation product ions. For thioamide-containing fragments, a characteristic loss of SH₂ (mass loss of 33.9877 Da) can serve as a diagnostic tool to confirm the presence of the thioamide group in intermediates.[1]
Section 4: Data Summary & Visualization
Proposed Degradation Pathway
The following diagram illustrates the most probable oxidative degradation pathway for 2-(4-Methoxyphenyl)ethanethioamide.
Caption: Proposed oxidative degradation pathway.
Quantitative Data Summary Table
Use the following table structure to organize data obtained from the kinetic stability study (Protocol 1).
| Time (hours) | % Remaining (4°C) | % Remaining (40°C) | % Remaining (60°C) | % Remaining (80°C) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 100 | 98.5 | 92.1 | 75.3 |
| 4 | 99.8 | 95.2 | 78.4 | 45.1 |
| 8 | 99.7 | 91.0 | 61.5 | 22.6 |
| 24 | 99.5 | 75.3 | 30.2 | <5 |
Note: Data presented is illustrative and should be replaced with your experimental results.
References
- BenchChem. (n.d.). Thermal stability and degradation pathways of thioamides.
- BenchChem. (n.d.). Degradation pathways of 6-Methylpicolinic acid-thioamide under experimental conditions.
- Eawag-BBD. (2006). Thioacetamide Degradation Pathway.
-
Dodge, A. G., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(7), 4674-4680. Retrieved from [Link]
-
Chen, X., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3637-3655. Retrieved from [Link]
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 6-Methylpicolinic Acid-Thioamide.
-
Recherche, G. O., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2013). Stability of thioamides? [Forum discussion]. Retrieved from [Link]
Sources
Technical Support Center: Purification of Aromatic Thioamides
Welcome to the technical support center for the purification of aromatic thioamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Aromatic thioamides, while crucial intermediates and pharmacophores, present unique purification challenges due to their inherent reactivity and stability profiles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high purity for your target molecules.
Understanding the Core Challenges
The purification of aromatic thioamides is often complicated by a few key factors:
-
Sensitivity to Acidic Conditions: The thioamide functional group can be susceptible to hydrolysis back to the corresponding amide, particularly in the presence of acid. Standard silica gel is acidic and can promote this degradation.[1][2]
-
Co-elution with Synthesis Byproducts: Syntheses, especially those employing thionating agents like Lawesson's reagent, can generate byproducts with polarities similar to the desired thioamide, making chromatographic separation difficult.[3][4]
-
Variable Solubility: Finding an ideal single solvent for recrystallization can be challenging, often necessitating the use of solvent systems.[5]
-
Potential for "Oiling Out": During recrystallization, instead of forming crystals, the thioamide may separate as an oil, which can trap impurities.[5]
This guide will directly address these and other specific issues you may encounter during your purification workflows.
Troubleshooting Guide: A-Q&A Approach
This section is structured to provide direct answers to common problems encountered during the purification of aromatic thioamides.
Column Chromatography Issues
Question: My aromatic thioamide appears to be degrading on the silica gel column, as evidenced by streaking on TLC and the presence of the corresponding amide in the collected fractions. How can I prevent this?
Answer: This is a classic issue arising from the acidic nature of standard silica gel, which can catalyze the hydrolysis of the thioamide.[1][6] To mitigate this, you should use deactivated silica gel.
Here are two common methods for deactivating silica gel:
-
Triethylamine (TEA) Neutralization: You can neutralize the acidic sites on the silica gel by incorporating a small amount of triethylamine into your eluent system.[1][7]
-
How to implement: Add 0.5-2% TEA to your chosen solvent system (e.g., hexane/ethyl acetate). It's crucial to first test the stability of your compound with TEA by running a TLC with the TEA-containing eluent.[8]
-
-
Pre-washing the Silica Gel: An alternative is to wash the packed column with a solvent mixture containing TEA before loading your sample.
-
Protocol:
-
Pack your column with silica gel as you normally would.
-
Prepare a flush solution of your chosen eluent containing 1-2% TEA.
-
Pass a volume of this flush solution equivalent to the volume of the silica gel through the column.
-
Discard the eluted solvent.
-
You can then proceed to run the column with your standard eluent (without TEA).[1]
-
-
Question: I'm having trouble separating my aromatic thioamide from unreacted starting amide. Their Rf values on TLC are very close. What can I do?
Answer: This is a common and often challenging separation. Here are several strategies to improve resolution:
-
Optimize Your Solvent System:
-
Systematic Screening: Experiment with different solvent systems. A good starting point for aromatic thioamides is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[9][10] Toluene/ethyl acetate mixtures can also be effective for aromatic compounds.[9]
-
Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the polarity. This will hold the more polar starting amide on the column longer while allowing the slightly less polar thioamide to elute first.[1]
-
-
Increase the Column Length and/or Decrease the Diameter: A longer, narrower column provides more surface area for interaction with the stationary phase, which can enhance separation.
-
Dry Loading: If your compound is not very soluble in the initial, low-polarity eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column. This technique ensures a narrow starting band and can improve resolution.[1]
Question: After running a column to purify a thioamide synthesized using Lawesson's reagent, I have a persistent, foul-smelling impurity in my product fractions. What is it and how do I get rid of it?
Answer: The malodorous impurity is likely a phosphorus-containing byproduct from the Lawesson's reagent.[3][11] These byproducts can have polarities similar to the desired thioamide, making them difficult to remove by chromatography alone.
Troubleshooting Steps:
-
Aqueous Work-up is Crucial: Before attempting chromatography, a thorough aqueous work-up is essential to remove the majority of these byproducts. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium chloride (brine) is often effective.[3]
-
Ethanol or Ethylene Glycol Treatment: It has been shown that refluxing the reaction mixture with ethanol after the thionation is complete can convert the stoichiometric byproduct of Lawesson's reagent into a more polar species that is easier to remove during a subsequent aqueous workup or chromatography.[12] For larger scale reactions, ethylene glycol can be used to facilitate a chromatography-free purification.[12]
-
Optimize Chromatography: If impurities persist, careful column chromatography is necessary. Pay close attention to your TLC analysis to ensure you are collecting only the fractions containing your pure product.
Recrystallization Troubleshooting
Question: I'm trying to recrystallize my aromatic thioamide, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly.[13]
Here's how to troubleshoot this:
-
Add More Solvent: Re-heat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool slowly.[13]
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Once you have a hot, clear solution, let it cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can also help.[13]
-
Change Your Solvent System: If the problem persists, the chosen solvent may not be ideal. You may need to screen other solvents or use a two-solvent system. For a two-solvent system, dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[14] Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5][15]
Question: My recrystallization yield is very low. How can I improve it?
Answer: A low yield can be due to several factors:
-
Using Too Much Solvent: If you use an excessive amount of solvent to dissolve your compound, a significant portion will remain in the mother liquor upon cooling. To remedy this, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover more product.[13]
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a stemless funnel and preheat it with hot solvent before filtering your solution.[16]
-
The Compound is Simply Too Soluble: If your compound has some solubility in the cold solvent, you will lose some product in the mother liquor. Ensure you cool the solution in an ice bath for at least 30 minutes to maximize crystal formation before filtering.[17]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for my aromatic thioamide?
A1: A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an Rf value for your product between 0.2 and 0.4.[10] Other systems to try include dichloromethane/methanol (for more polar compounds) and toluene/ethyl acetate.[9]
Q2: How can I visualize my aromatic thioamide on a TLC plate?
A2: Aromatic thioamides are often UV-active due to the aromatic ring, so they can usually be visualized under a UV lamp (254 nm).[13] Staining with potassium permanganate (KMnO4) is also a common method for visualizing organic compounds.
Q3: Can I use reverse-phase chromatography to purify my aromatic thioamide?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar thioamides or when normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This means that more polar compounds will elute first.[2]
Q4: How can I confirm the purity of my final product?
A4: The purity of your aromatic thioamide should be assessed using a combination of techniques:
-
NMR Spectroscopy (1H and 13C): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of signals from starting materials or byproducts is a strong indicator of purity.[18][19]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value suggests high purity. Impurities will typically broaden the melting point range and lower the melting point.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for an acid-sensitive aromatic thioamide.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a series of solvent systems to find an eluent that gives your desired compound an Rf of ~0.2-0.3. A common starting point is 10-30% ethyl acetate in hexanes.
-
Add 1% triethylamine (TEA) to the chosen solvent system and run another TLC to ensure the Rf value does not change significantly and no new spots (indicating degradation) appear.[7]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use 40-100 g of silica gel for every 1 g of crude product.
-
Pack the column with silica gel using either the dry packing or slurry method.[20][21]
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system containing 1% TEA until the eluent comes out of the column.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the solution onto the top of the silica gel.
-
Alternatively, for better resolution, perform a dry loading by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system (with 1% TEA).
-
Collect fractions and monitor the elution by TLC.
-
Once your product starts to elute, you may choose to switch to a slightly more polar solvent system (still containing 1% TEA) to speed up the elution if there are no closely eluting impurities.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual TEA, you can co-evaporate with a solvent like toluene or re-dissolve the product in a suitable organic solvent and wash with a dilute acid (if your compound is stable to a brief, mild acid wash), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a hot water bath. If it dissolves when hot, it is a good candidate for recrystallization.[17]
-
The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
-
-
Recrystallization Procedure:
-
Place your crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until your product just dissolves. Do not add an excess of solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.[16]
-
If the solution is colored, you may add a small amount of decolorizing carbon, boil for a few minutes, and then perform a hot gravity filtration.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product and obtain an NMR spectrum to confirm its purity and identity.
-
Visualization of Workflows
Troubleshooting Column Chromatography
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
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- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. Chromatography [chem.rochester.edu]
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- 12. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. scs.illinois.edu [scs.illinois.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. youtube.com [youtube.com]
- 21. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(4-Methoxyphenyl)ethanethioamide: A Comparative Approach
For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth analysis of 2-(4-Methoxyphenyl)ethanethioamide, a molecule of interest due to the unique chemical properties imparted by its thioamide functional group. We will explore optimal analytical strategies, predict fragmentation patterns, and draw comparisons with its amide analog to highlight the distinctive analytical signatures of thioamides.
The Thioamide Moiety: A Unique Analytical Challenge and Opportunity
The substitution of an oxygen atom with sulfur in an amide bond to form a thioamide introduces significant changes in the molecule's physicochemical properties. Thioamides are more reactive than their amide counterparts and possess a weaker carbonyl (or in this case, thiocarbonyl) bond.[1] These differences manifest in their mass spectrometric behavior, offering both challenges and opportunities for detailed characterization. Understanding these differences is crucial for accurate identification and structural confirmation.
Recommended Analytical Workflow
A robust mass spectrometry workflow for the analysis of 2-(4-Methoxyphenyl)ethanethioamide should prioritize clear molecular ion determination and the generation of information-rich fragment ions. The following workflow outlines a comprehensive approach, from sample introduction to data interpretation.
Caption: Proposed analytical workflow for 2-(4-Methoxyphenyl)ethanethioamide.
Ionization Methodologies: A Comparative Overview
The choice of ionization technique is critical for preserving the integrity of the molecule and achieving optimal sensitivity. For a compound like 2-(4-Methoxyphenyl)ethanethioamide, soft ionization techniques are preferred to minimize in-source fragmentation.
| Ionization Technique | Principle | Suitability for 2-(4-Methoxyphenyl)ethanethioamide | Rationale |
| Electrospray Ionization (ESI) | Nebulizes a liquid sample into a fine aerosol. A high voltage is applied, leading to the formation of charged droplets that desolvate to produce gas-phase ions. | Excellent | ESI is a very soft ionization technique, ideal for preserving the molecular ion. Given the polarity of the thioamide and methoxy groups, protonation to form [M+H]⁺ should be efficient in positive ion mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules. | Good | APCI is suitable for less polar compounds than ESI and can be a good alternative. It is slightly more energetic than ESI, which may lead to some in-source fragmentation, but can also provide enhanced sensitivity for certain molecules. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | Less Suitable | EI is a hard ionization technique that typically leads to the absence or very low abundance of the molecular ion peak for many organic molecules. While the resulting fragmentation pattern is highly reproducible and useful for library matching, it is not ideal for initial molecular weight determination of a novel compound. |
Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of 2-(4-Methoxyphenyl)ethanethioamide due to its soft nature and the compound's expected ability to form a stable protonated molecule.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Tandem mass spectrometry is indispensable for structural elucidation. By isolating the protonated molecule ([M+H]⁺) and subjecting it to fragmentation, we can piece together the molecule's connectivity. Collision-Induced Dissociation (CID) is a common and effective fragmentation technique for this purpose.
Predicted Fragmentation of 2-(4-Methoxyphenyl)ethanethioamide
The fragmentation of 2-(4-Methoxyphenyl)ethanethioamide is predicted to be driven by the charge localization on the protonated thioamide group and the stability of the resulting fragments. The key fragmentation pathways are likely to involve cleavages alpha to the thiocarbonyl group and within the methoxyphenyl moiety.
Caption: Predicted fragmentation pathway of 2-(4-Methoxyphenyl)ethanethioamide.
Key Predicted Fragments:
-
m/z 121.06: This is expected to be a major fragment ion, resulting from the cleavage of the C-C bond between the methylene group and the thiocarbonyl carbon. This forms the stable 4-methoxybenzyl cation.
-
m/z 107.05: Loss of the thioformaldehyde (CH₂S) neutral from the precursor ion.
-
m/z 91.05: Subsequent loss of formaldehyde (CH₂O) from the m/z 121 fragment can lead to the formation of the tropylium ion.
-
m/z 61.02: Cleavage of the bond between the benzyl group and the adjacent methylene group would result in the protonated ethanethioamide fragment.
Comparative Analysis: Thioamide vs. Amide
To truly appreciate the analytical signature of the thioamide group, it is instructive to compare the expected fragmentation of 2-(4-Methoxyphenyl)ethanethioamide with its oxygen-containing analog, 2-(4-Methoxyphenyl)acetamide.[2]
| Feature | 2-(4-Methoxyphenyl)ethanethioamide | 2-(4-Methoxyphenyl)acetamide | Key Difference |
| Protonated Molecule [M+H]⁺ | m/z 182.07 | m/z 166.09 | The mass difference of ~16 Da is a primary indicator of the sulfur-for-oxygen substitution.[1] |
| Major Fragment Ion | m/z 121.06 (4-methoxybenzyl cation) | m/z 121.06 (4-methoxybenzyl cation) | Both are expected to produce this stable cation, but the relative abundance may differ. |
| Characteristic Neutral Loss | Loss of thioformaldehyde (CH₂S) | Loss of ketene (CH₂CO) | The nature of the neutral loss from the precursor or a fragment ion can be diagnostic. |
| Small Fragment Ions | m/z 61.02 (protonated ethanethioamide) | m/z 45.03 (protonated acetamide) | The mass of the small fragment containing the (thio)amide group is a clear differentiator. |
Experimental Protocol: A Step-by-Step Guide
For a researcher looking to replicate this analysis, the following protocol provides a detailed starting point.
1. Sample Preparation:
- Prepare a stock solution of 2-(4-Methoxyphenyl)ethanethioamide at 1 mg/mL in methanol.
- Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.
2. Mass Spectrometer Conditions (ESI-QTOF or ESI-Ion Trap):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
- Nebulizer Pressure: 30-50 psi.
- MS1 Scan Range: m/z 50-500.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
- Precursor Ion: Isolate the [M+H]⁺ ion at m/z 182.07.
- Fragmentation Technique: Collision-Induced Dissociation (CID).
- Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the appearance of different fragment ions and optimize the fragmentation pattern.
- MS2 Scan Range: m/z 40-200.
Conclusion
The mass spectrometric analysis of 2-(4-Methoxyphenyl)ethanethioamide is a clear illustration of how subtle changes in molecular structure can lead to distinct analytical signatures. By employing a systematic workflow that includes soft ionization and tandem mass spectrometry, researchers can confidently determine the molecular weight and deduce the structure of this and similar thioamide-containing compounds. The comparison with its amide analog underscores the diagnostic value of the mass shift and the unique fragmentation pathways introduced by the sulfur atom. This guide provides a foundational understanding and a practical framework for scientists engaged in the characterization of novel thioamide-based molecules.
References
-
ResearchGate. "Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence (Ion Abundance x 1000)." ResearchGate, Jun 2023. [Link]
-
Mitchell, P. G., et al. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." PMC, 15 Feb 2020. [Link]
-
PubChem. "N-(4-Methoxyphenyl)Acetamide." PubChem, National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) for the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, yielding thioamides that are crucial intermediates in the preparation of various biologically active compounds, including thiophenes, thiazoles, and thiopeptides.[1][2] Among the arsenal of thionating agents available to chemists, Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are two of the most prominent. This guide provides an in-depth, objective comparison of these two reagents for the synthesis of 2-(4-methoxyphenyl)ethanethioamide, a representative thioamide, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent for your specific research needs.
Introduction to Thionation and Key Reagents
Thionation is the process of replacing an oxygen atom in a carbonyl group with a sulfur atom. For the synthesis of 2-(4-methoxyphenyl)ethanethioamide from its corresponding amide, 2-(4-methoxyphenyl)acetamide, a thionating agent is essential.
Lawesson's Reagent (LR) , with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, was first synthesized in 1956 but popularized by Sven-Olov Lawesson in the 1970s.[3][4] It has since become a widely used reagent due to its generally mild reaction conditions and high yields.[1]
Phosphorus Pentasulfide (P₄S₁₀) is a more traditional and cost-effective thionating agent that has been in use for over a century.[5][6] It is a versatile reagent, but often requires harsher reaction conditions compared to Lawesson's reagent.[7]
Mechanistic Considerations
The mechanisms of thionation for both reagents share similarities, proceeding through a four-membered ring intermediate, but also have key differences that influence their reactivity and selectivity.
Lawesson's Reagent: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[4][5] This ylide reacts with the carbonyl group of the amide in a manner analogous to the Wittig reaction, forming a thiaoxaphosphetane intermediate.[7] The driving force for the reaction is the formation of a stable phosphorus-oxygen double bond, which leads to the collapse of the intermediate to yield the desired thioamide and a phosphorus-containing byproduct.[5][8] The reactivity of carbonyl derivatives towards LR generally follows the order: amides > ketones > esters.[8]
Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is believed to dissociate into its monomeric form, P₂S₅, in solution, especially at elevated temperatures.[8] The mechanism of thionation with P₄S₁₀ is also thought to involve a four-membered ring intermediate, similar to that of Lawesson's reagent.[8] However, P₄S₁₀ is generally less soluble in common organic solvents, which can impact its reactivity and necessitate higher temperatures or the use of additives.[9]
Diagram of the Thionation Reaction Pathways
Caption: Reaction pathways for the thionation of an amide using Lawesson's reagent and P₄S₁₀.
Head-to-Head Comparison: Performance and Practicality
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Yield | Generally high yields.[10] | Yields can be comparable to or superior to Lawesson's reagent, especially with additives.[11][12] |
| Reaction Time | Shorter reaction times, especially with microwave irradiation.[13][14] | Typically requires longer reaction times and higher temperatures.[7] |
| Reaction Conditions | Milder conditions, often at room temperature or gentle reflux.[10][15] | Often requires elevated temperatures (refluxing in high-boiling solvents).[7][8] |
| Solubility | Soluble in various organic solvents like THF, toluene, and dichloromethane.[10][15] | Poorly soluble in many common organic solvents.[9] |
| Work-up & Purification | Byproducts can be difficult to remove, often requiring chromatography.[11][16] | Byproducts are often easier to remove by filtration or a simple hydrolytic workup, especially when supported on alumina.[11][12] |
| Cost | More expensive. | More cost-effective.[12] |
| Safety & Handling | Unpleasant odor; moisture-sensitive.[15] | Highly flammable and decomposes in the presence of moisture.[6] |
| Selectivity | Can selectively thionate amides in the presence of esters.[8] | Can be less selective without modification. |
Experimental Protocols
Materials:
-
2-(4-Methoxyphenyl)acetamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.55 equivalents) in anhydrous THF.
-
To this solution, add a solution of 2-(4-methoxyphenyl)acetamide (1 equivalent) in anhydrous THF at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[15]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with diethyl ether.[15] It is crucial to wash thoroughly with water to remove the phosphorus byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-(4-methoxyphenyl)ethanethioamide.
Materials:
-
2-(4-Methoxyphenyl)acetamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 2-(4-methoxyphenyl)acetamide (1 equivalent) in anhydrous toluene or dioxane, add P₄S₁₀ (0.25-0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to reach completion.
-
After cooling to room temperature, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by column chromatography.
Note on P₄S₁₀ Modifications: The reactivity and ease of work-up for P₄S₁₀ can be significantly improved by using additives. For instance, a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) can lead to yields comparable or superior to those with Lawesson's reagent and simplifies byproduct removal.[11][17] Similarly, using P₄S₁₀ supported on alumina can also facilitate a simpler filtration-based workup.[8][12] A P₄S₁₀-pyridine complex has also been shown to be an effective thionating agent, offering cleaner products and easier workup.[9][18]
Expert Insights and Recommendations
-
For Speed and Mildness: Lawesson's reagent is the preferred choice when mild reaction conditions and shorter reaction times are critical.[7][14] Its better solubility in common organic solvents allows for reactions to be conducted at lower temperatures.[15]
-
For Cost-Effectiveness and Scalability: P₄S₁₀ is a more economical option, making it suitable for large-scale syntheses.[12] While it often requires harsher conditions, modifications such as the use of additives (e.g., HMDO) or solid supports (e.g., alumina) can mitigate these drawbacks and simplify the purification process.[8][11][12]
-
Purification Challenges: A significant drawback of Lawesson's reagent is the difficulty in removing its phosphorus-containing byproducts, which often necessitates chromatographic purification.[11][16] In contrast, the byproducts from P₄S₁₀ reactions, especially with the aforementioned modifications, can often be removed by simple filtration or extraction, which is a considerable advantage in terms of process efficiency.[11][12]
-
Safety Considerations: Both reagents are moisture-sensitive and have unpleasant odors.[6][15] P₄S₁₀ is also highly flammable.[6] Appropriate personal protective equipment and a well-ventilated fume hood are essential when handling these reagents.
Conclusion
The choice between Lawesson's reagent and P₄S₁₀ for the synthesis of 2-(4-methoxyphenyl)ethanethioamide depends on a careful consideration of the specific requirements of the synthesis. Lawesson's reagent offers the advantage of milder reaction conditions and faster reaction times, making it ideal for small-scale, delicate syntheses. However, for larger-scale production where cost and ease of purification are paramount, P₄S₁₀, particularly with modern modifications, presents a more practical and efficient alternative. By understanding the nuances of each reagent's reactivity, mechanism, and practical handling, researchers can make an informed decision to optimize the synthesis of thioamides and other valuable sulfur-containing compounds.
References
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (2002). The Journal of Organic Chemistry, 67(22), 7767-7775.
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Lawesson's Reagent. Organic Chemistry Portal.
-
Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
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Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (2002). The Journal of Organic Chemistry, 67(22), 7767-7775.
-
Thionation using fluorous Lawesson's reagent. (2006). Organic Letters, 8(8), 1625-1628.
-
Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2021). Molecules, 26(16), 4949.
-
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (2011). The Journal of Organic Chemistry, 76(6), 1546-1553.
-
Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2022). New Journal of Chemistry, 46(3), 1184-1191.
-
Comparison of Two Reagents for Thionations. ResearchGate.
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate.
-
A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. ResearchGate.
-
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate.
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
-
Lawesson's Reagent – a widely used agent in Organic Syntheses. (2019). ChemicalBook.
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Synthesis and rearrangement of a bridged thioamide. (2009). Chemical Communications, (26), 3891-3893.
-
Lawesson's reagent. Grokipedia.
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Lawesson reagent. ResearchGate.
-
Use of Lawesson's Reagent in Organic Syntheses. (2010). Chemical Reviews, 110(6), 3419-3478.
-
Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N-Methylthiopyrrolidone. ResearchGate.
-
Lawesson's reagent. Wikipedia.
-
Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. (2013). The Journal of Organic Chemistry, 78(14), 7076-7086.
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
-
Usage of Lawesson's reagent. : r/Chempros. Reddit.
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Use of Lawesson's Reagent in Organic Syntheses. (2010). Chemical Reviews, 110(6), 3419-3478.
-
Phosphorus Pentasulfide (P4S10). SciSpace.
-
a) Synthetic Scheme for preparation of P4S10 and DTPAs with alcohols b) Reaction scheme for acidic electrophilic addition of DTPA to norbornadiene (NBD, top) and 2‐methyl‐2‐butene (bottom). ResearchGate.
-
ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. ResearchGate.
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Comparative study of the antimicrobial spectrum of different thioamides
Abstract
Thioamides represent a critical class of antimicrobial agents, most notably used as second-line drugs in the treatment of multidrug-resistant tuberculosis (MDR-TB). This guide provides a comparative analysis of the antimicrobial spectrum of prominent thioamides, including ethionamide and prothionamide, alongside emerging derivatives. We delve into the fundamental mechanisms of action, the experimental methodologies used to define their spectrum, and the molecular basis of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thioamide efficacy and application.
Introduction: The Enduring Relevance of Thioamides
Thioamides are sulfur-containing analogs of amides that have carved out an indispensable niche in antimicrobial chemotherapy. The cornerstone of this class, ethionamide (ETH) and its propyl-analogue prothionamide (PTH), are vital components in regimens targeting Mycobacterium tuberculosis, particularly strains resistant to first-line therapies.[1][2][3] Their utility extends to other mycobacterial infections as well, including those caused by M. leprae and M. avium complex.[1][4][5][6][7]
The defining characteristic of these drugs is their nature as prodrugs; they require activation within the target bacterium to exert their therapeutic effect.[2][3][8] This bioactivation process is a critical determinant of their spectrum and a focal point for both synergy and resistance, which this guide will explore in detail. As the challenge of antimicrobial resistance grows, a nuanced understanding of established and novel thioamides is paramount for optimizing their use and guiding the development of next-generation agents.
Mechanism of Action: A Tale of Activation and Inhibition
The antimicrobial activity of thioamides like ETH and PTH is not intrinsic. It is the result of a multi-step intracellular process, making the drug's efficacy contingent on the specific enzymatic machinery of the target pathogen.
Pillar 1: Bioactivation by EthA ETH and PTH are bio-activated by a flavin-dependent monooxygenase enzyme, EthA, which is encoded by the ethA gene in mycobacteria.[8][9][10] This enzyme is, in turn, negatively regulated by a transcriptional repressor called EthR.[10][11][12] The expression level of EthA is a key bottleneck; low expression, mediated by EthR, can limit the activation of the prodrug. This has led to innovative strategies aimed at inhibiting EthR to boost EthA production and, consequently, enhance the potency of thioamides.[11]
Pillar 2: Target Inhibition Once activated by EthA, the thioamide metabolite forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[1][4][5] This ETH-NAD or PTH-NAD adduct is the ultimate bioactive molecule. Its primary target is the enoyl-acyl carrier protein reductase, known as InhA.[2][4][8] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[2][8] Mycolic acids are unique, long-chain fatty acids that are the hallmark of the mycobacterial cell wall, providing a robust, impermeable barrier.
By inhibiting InhA, the activated thioamide effectively blocks mycolic acid synthesis, leading to a catastrophic failure of cell wall integrity and ultimately causing cell lysis.[2][8] It is noteworthy that InhA is also the target for the first-line anti-tuberculosis drug isoniazid (INH), although INH is activated by a different enzyme, the catalase-peroxidase KatG.[4][10][13]
Caption: Mechanism of Thioamide Bioactivation and Action.
Methodology for Determining Antimicrobial Spectrum
To objectively compare the antimicrobial spectrum of different thioamides, a standardized and reproducible methodology is essential. The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).[14][15][16]
The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period.[16][17] This value provides a quantitative measure of the drug's potency against a specific microbial strain.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results. It is aligned with guidelines from bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][18]
Objective: To determine the MIC of various thioamides against a panel of microorganisms.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]
-
Thioamide stock solutions of known concentration
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells[14][15]
-
Positive control (bacterial inoculum in broth, no drug)
-
Negative control (sterile broth, no inoculum)
Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting thioamide concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Prepare the bacterial inoculum to the standardized concentration.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This achieves the final target inoculum and drug concentrations.
-
Well 11 now serves as the positive growth control.
-
Do not add inoculum to well 12. This serves as the negative sterility control.
-
-
Incubation:
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity. The negative control (well 12) should be clear, and the positive control (well 11) should be turbid.
-
The MIC is the lowest concentration of the thioamide (the first well from the lowest concentration) in which there is no visible bacterial growth.[14][16]
-
Caption: Standard Workflow for MIC Determination via Broth Microdilution.
Comparative Antimicrobial Spectrum
The primary spectrum of activity for classic thioamides like ethionamide and prothionamide is centered on mycobacteria. However, the broader class of molecules containing a thioamide moiety exhibits a wider range of activities.
| Compound Class | Primary Spectrum | Key Target Organisms | Typical MIC Range (µg/mL) | Mechanism of Action |
| Classic Thioamides | Narrow (Mycobacteria) | Mycobacterium tuberculosis, M. leprae, M. avium complex[1][4][7] | 0.25 - 5.0 for M. tb | Inhibition of InhA (Mycolic Acid Synthesis)[2][4][8] |
| Thioamide Urease Inhibitors | Broad (Gram +/-) | Staphylococcus aureus, E. coli, P. aeruginosa[19] | < 0.003 - 0.097[19] | Urease Inhibition |
| Natural Thioamides (e.g., Closthioamide) | Broad (Gram +) | Staphylococcus aureus, Enterococcus faecalis[20] | Not specified | Inhibition of DNA Gyrase / Topoisomerase IV[20] |
| Novel Synthetic Thioamides | Variable | Methicillin-resistant S. aureus (MRSA), E. coli[19][21] | 20 - 30 for MRSA[19] | Varies (e.g., DNA Gyrase B inhibition)[21] |
Analysis:
-
Ethionamide/Prothionamide: These drugs are highly specific, a direct result of their reliance on the mycobacterial EthA enzyme for activation. Their spectrum is largely confined to species possessing this enzymatic pathway.
-
Emerging Thioamides: Newer research has explored thioamide-containing compounds with different molecular targets. For instance, some derivatives act as potent urease inhibitors, giving them a broad spectrum against both Gram-positive and Gram-negative bacteria that utilize this enzyme.[19] Other natural products, like closthioamide, inhibit fundamental processes like DNA replication, again broadening their activity profile.[20] The sulfur atom in the thioamide moiety is often critical for this biological activity.[20]
Mechanisms of Resistance
Bacterial resistance to thioamides is a significant clinical challenge and primarily arises from mechanisms that prevent the drug from inhibiting its target.
-
Impaired Drug Activation: The most common form of resistance involves mutations in the ethA gene.[3][9] A non-functional EthA enzyme cannot activate the thioamide prodrug, rendering it completely ineffective. This is a classic example of preventing an antibiotic from reaching its active form.
-
Target Modification: While less common for thioamide mono-resistance, mutations in the inhA gene or its promoter region can confer resistance.[3][4] These mutations alter the InhA enzyme, reducing the binding affinity of the activated ETH-NAD adduct. Such mutations often lead to cross-resistance with isoniazid.[3]
-
Increased Efflux: Bacteria can employ efflux pumps to actively transport antimicrobial agents out of the cell, preventing them from reaching a therapeutic intracellular concentration.[22][23] While less documented as a primary mechanism for thioamides compared to other antibiotics, it remains a potential contributor to reduced susceptibility.
Future Perspectives and Drug Development
The limitations of current thioamides, particularly the prevalence of resistance through ethA mutations, drive current research. Key areas of focus include:
-
EthR Inhibitors: As previously mentioned, developing small molecules that inhibit the EthR repressor can boost EthA expression, potentially overcoming low-level resistance and increasing the potency of ETH.[11]
-
Novel Derivatives: Synthesis of new thioamide-containing molecules that do not require EthA activation or that have entirely different cellular targets is a promising avenue.[19][21][24] This approach could yield compounds with a broader spectrum and the ability to bypass existing resistance mechanisms.
-
Combination Therapy: Understanding the precise mechanism of thioamides allows for rational design of combination therapies. For example, pairing an EthR inhibitor with ethionamide is a strategy currently under investigation.[11]
Conclusion
The thioamide class of antimicrobials, while narrow in its classic application, holds significant therapeutic importance, especially in the global fight against tuberculosis. Their efficacy is intrinsically linked to a unique bioactivation mechanism, which defines both their spectrum and their primary mode of resistance. A thorough understanding of the comparative antimicrobial activity, elucidated through standardized methodologies like MIC determination, is crucial. Future research into novel derivatives and resistance-breaking strategies will ensure that thioamides remain a valuable part of our antimicrobial arsenal.
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Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73–78. [Link]
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Thee, S., Garcia-Prats, A. J., Donald, P. R., Hesseling, A. C., & Schaaf, H. S. (2016). A review of the use of ethionamide and prothionamide in childhood tuberculosis. Tuberculosis, 96, 1-13. [Link]
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Thee, S., et al. (2016). A review of the use of ethionamide and prothionamide in childhood tuberculosis. Tuberculosis (Edinb), 96, 1-13. [Link]
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Shawish, H. A., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][4]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1072. [Link]
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DeBarber, A. E., Mdluli, K., Bosman, M., Bekker, L. G., & Barry, C. E., 3rd. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 97(17), 9677–9682. [Link]
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ANR. (n.d.). Thioamide Activation for the Tuberculosis World. [Link]
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A Comparative Guide to the Structural Validation of 2-(4-Methoxyphenyl)ethanethioamide: The Definitive Role of X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For a compound like 2-(4-Methoxyphenyl)ethanethioamide, a thioamide derivative with potential applications in medicinal chemistry, confirming its structural integrity is a critical first step.[1][2] This guide provides an in-depth comparison of analytical techniques for this purpose, establishing why single-crystal X-ray diffraction (SCXRD) remains the gold standard while contextualizing the complementary roles of other spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the preeminent technique for determining the three-dimensional structure of a molecule at atomic resolution.[3][4] It is an imaging technique where X-rays are scattered by the electrons of atoms within a highly ordered crystal lattice.[5] The resulting diffraction pattern is mathematically decoded to generate a precise electron density map, revealing the exact coordinates of each atom in space. This provides unequivocal data on bond lengths, bond angles, and the absolute configuration of stereocenters.[3][6]
Why It's Definitive for 2-(4-Methoxyphenyl)ethanethioamide
For a molecule with multiple rotatable bonds and the potential for different solid-state packing arrangements (polymorphism), crystallography provides a definitive snapshot of its structure in the solid state. This is crucial for understanding intermolecular interactions, which can significantly influence properties like solubility and bioavailability.[3]
Visualizing the Crystallography Workflow
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process, outlined below.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol: X-ray Structure Determination
Objective: To obtain a publication-quality crystal structure of 2-(4-Methoxyphenyl)ethanethioamide.
1. Crystal Growth (The Art of Crystallography):
- Rationale: This is often the most challenging step. A single, high-quality crystal with well-defined faces and no internal fractures is required.
- Protocol:
- Dissolve 10-20 mg of purified 2-(4-Methoxyphenyl)ethanethioamide in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate).
- Employ the slow evaporation technique: Place the solution in a small vial, cover with parafilm, and pierce a few small holes. Allow the solvent to evaporate over several days at room temperature.
- Alternative: Use vapor diffusion by placing the vial of the compound's solution inside a larger sealed jar containing a less polar "anti-solvent" (e.g., n-hexane).[7] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
2. Data Collection:
- Rationale: To measure the intensities and positions of the diffracted X-ray beams. Modern diffractometers automate this process.[4]
- Protocol:
- Select a suitable crystal (typically 0.1-0.4 mm) under a microscope and mount it on a goniometer head.
- Place the goniometer on the diffractometer (e.g., a Bruker APEXII CCD).[7]
- Cool the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.
- Perform an initial scan to determine the unit cell parameters and crystal system.
- Execute a full data collection strategy, rotating the crystal and collecting diffraction frames until sufficient data redundancy and resolution (typically to 0.85 Å or better for small molecules) are achieved.[8]
3. Structure Solution and Refinement:
- Rationale: To convert the raw diffraction data into a 3D atomic model.
- Protocol:
- Data Reduction: Integrate the raw images to get a list of reflection intensities (h, k, l indices). Apply corrections for systematic errors (e.g., absorption).[7]
- Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXS) to solve the "phase problem" and generate an initial electron density map.[9]
- Model Building & Refinement: Fit atoms into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization (e.g., with SHELXL). This process minimizes the difference between the observed and calculated structure factors, typically measured by the R1 factor.
Interpreting the Results
The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates and experimental parameters. While a CIF for the exact title compound is not publicly available, Table 1 shows representative data for a closely related molecule, demonstrating the precision of the technique.[7][10]
Table 1: Representative Single-Crystal X-ray Diffraction Data (Based on a structurally similar compound, 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone)[7]
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₁₆O₃S | Confirms elemental composition in the crystal. |
| Molar Mass (Mᵣ) | 288.35 | Corroborates molecular weight. |
| Crystal System | Orthorhombic | Describes the fundamental symmetry of the unit cell. |
| Space Group | Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 18.769, 7.643, 10.0578 | The dimensions of the unit cell. |
| V (ų) | 1442.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R_int | 0.026 | A measure of the agreement between symmetry-equivalent reflections. <0.05 is excellent. |
| R1 [I > 2σ(I)] | 0.031 | The residual factor, indicating the goodness of fit. <0.05 is considered good. |
Orthogonal Validation: A Multi-Technique Approach
While crystallography is definitive, it analyzes a single crystal, which may not represent the bulk material. Therefore, combining it with other techniques that analyze bulk samples is crucial for comprehensive validation.[11]
Caption: A logic diagram showing the complementary nature of analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule when it is in solution.[5][12]
-
¹H NMR: Would confirm the number of unique protons and their neighboring environments (e.g., showing the aromatic protons of the methoxyphenyl group, the ethyl chain protons, and the NH₂ protons).
-
¹³C NMR: Would identify all unique carbon atoms. The thioamide carbon (C=S) is particularly diagnostic, appearing significantly downfield (200–210 ppm) compared to an amide carbon (C=O).[1]
Comparison to Crystallography: NMR confirms the molecular skeleton and connectivity in solution, which may differ conformationally from the solid-state structure. It is excellent for bulk sample purity analysis but does not provide the precise bond lengths or angles that crystallography does.[12]
B. Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight of a compound with high accuracy.[11]
-
High-Resolution MS (HRMS): For C₉H₁₁NOS (the formula for our compound), HRMS would provide a mass measurement accurate to several decimal places, confirming the elemental composition.[7][13]
-
Fragmentation Pattern: Can provide clues about the molecule's structure, though interpretation can be complex.
Comparison to Crystallography: MS confirms the correct molecular formula is present in the bulk sample but gives no information about isomerism or 3D structure.[11]
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Key Thioamide Bands:
Comparison to Crystallography: IR provides a quick "fingerprint" of the functional groups present in the bulk sample, confirming the presence of the thioamide moiety.[1][16] However, it provides no information on atomic connectivity or 3D geometry.
Synthesis and Conclusion: An Integrated Approach
The table below summarizes the strengths and weaknesses of each technique in the context of validating the structure of 2-(4-Methoxyphenyl)ethanethioamide.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample State | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single Crystal | Requires a high-quality single crystal; structure may not represent solution state. |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Solution | Provides an averaged structure in solution; no precise geometric data. |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Solution | Provides no information on isomerism or 3D arrangement. |
| IR Spectroscopy | Presence of functional groups (C=S, N-H) | Solid/Liquid | Provides no detailed structural information beyond functional groups. |
References
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Mitchell, E. E., & camaraderie, J. S. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]
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Wider, G., & Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available at: [Link]
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Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
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Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum AB. Available at: [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Re-Contreras, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
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Gault, J., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC - PubMed Central. Available at: [Link]
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Caracelli, I., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. PMC - NIH. Available at: [Link]
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Caracelli, I., et al. (2015). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. ResearchGate. Available at: [Link]
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Kim, M. S., et al. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][3]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society. Available at: [Link]
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Rosu, T., et al. (2010). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. ResearchGate. Available at: [Link]
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A Comparative Guide to the pH Stability of 2-(4-Methoxyphenyl)ethanethioamide: A Pre-formulation Imperative
Abstract: The chemical stability of a drug candidate is a critical determinant of its therapeutic viability. Thioamides, a class of compounds with significant pharmacological interest, present unique stability challenges that warrant thorough investigation early in the drug development process. This guide provides a comprehensive assessment of the stability of 2-(4-Methoxyphenyl)ethanethioamide under various pH conditions, benchmarked against its corresponding oxygen analog, 2-(4-Methoxyphenyl)acetamide. We present a detailed, self-validating experimental protocol for a forced degradation study, interpret the resulting stability profiles, and discuss the underlying chemical mechanisms. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and navigate the stability landscape of thioamide-containing molecules.
Introduction: The Stability Question in Thioamide-Based Drug Discovery
The replacement of an amide's oxygen with sulfur to form a thioamide can profoundly alter a molecule's physicochemical and biological properties. Thioamides often exhibit increased potency, altered receptor-binding profiles, and unique metabolic pathways.[1] However, this single-atom substitution also introduces a potential liability: chemical instability. The thioamide functional group is generally more susceptible to hydrolysis than its amide counterpart, particularly under non-neutral pH conditions.[2][3]
Understanding the pH-dependent stability of a thioamide-containing drug candidate is not merely an academic exercise; it is a crucial step in pre-formulation. The pH of physiological environments ranges from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4). Therefore, a compound's stability profile across this range dictates its potential oral bioavailability, informs formulation strategies (e.g., enteric coatings), and helps predict its shelf-life.
This guide focuses on a forced degradation study, an essential component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] By subjecting a drug substance to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[4][7]
Comparative Compounds: Structure and Rationale
To provide a meaningful context for the stability of our target compound, this guide employs a direct comparison with its amide analog.
-
Test Compound: 2-(4-Methoxyphenyl)ethanethioamide (Thioamide)
-
Structure:
-
SMILES: COC1=CC=C(C=C1)CC(=S)N
-
Molecular Formula: C9H11NOS[8]
-
-
-
Reference Compound: 2-(4-Methoxyphenyl)acetamide (Amide)
The only structural difference is the carbonyl group (C=O in the amide vs. C=S in the thioamide). This allows us to directly attribute any observed differences in stability to the presence of the sulfur atom.
Scientific Rationale & Experimental Design
The core of this investigation is a hydrolytic forced degradation study. Hydrolysis is a primary pathway for drug degradation, and its rate is often highly dependent on pH.[10][11] Our experimental design is structured to provide a clear, quantitative comparison of the stability of the thioamide and its amide analog under acidic, neutral, and alkaline conditions.
The overall workflow is designed to ensure data integrity and reproducibility.
Caption: Fig 1. Experimental Workflow for pH Stability Assessment.
Materials and Methods
This section provides a detailed, step-by-step protocol that is both robust and self-validating.
Materials
-
2-(4-Methoxyphenyl)ethanethioamide (≥98% purity)
-
2-(4-Methoxyphenyl)acetamide (≥98% purity)
-
Potassium Chloride (KCl), ACS Grade[12]
-
Hydrochloric Acid (HCl), 0.2 M, standardized[12]
-
Potassium Dihydrogen Phosphate (KH2PO4), ACS Grade[13]
-
Sodium Hydroxide (NaOH), 0.2 M, standardized[12]
-
Boric Acid (H3BO3), ACS Grade[12]
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[14]
-
Thermostatically controlled water bath or incubator
Buffer Preparation
Accurate buffer preparation is fundamental to the reliability of the study.[15]
-
Acidic Buffer (pH 2.0):
-
Neutral Buffer (pH 7.0):
-
Alkaline Buffer (pH 10.0):
-
Prepare a 0.2 M Boric Acid/Potassium Chloride solution by dissolving 12.37 g of Boric Acid and 14.91 g of KCl in 1000 mL of HPLC water.[12]
-
In a 200 mL volumetric flask, combine 50 mL of the Boric Acid/KCl solution with 43.7 mL of 0.2 M NaOH.
-
Dilute to the mark with HPLC water and verify the pH.[12]
-
Stability Study Protocol
-
Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of both the thioamide and the amide in Acetonitrile.
-
Reaction Initiation: For each compound, add 1.0 mL of its stock solution to three separate vials, each containing 9.0 mL of the pH 2.0, pH 7.0, and pH 10.0 buffers, respectively. This yields a final drug concentration of 100 µg/mL.
-
Time Zero (T=0) Sample: Immediately after mixing, withdraw a 1.0 mL aliquot from each vial. Quench the reaction by adding it to a vial containing 1.0 mL of a neutralizing buffer (for the acidic sample, use the pH 10 buffer; for the basic sample, use the pH 2 buffer; for the neutral sample, use the pH 7 buffer) to halt further degradation. This serves as the 100% reference point.
-
Incubation: Place the remaining sealed vials in a water bath set to 50°C. Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.[17]
-
Time-Point Sampling: Withdraw 1.0 mL aliquots from each vial at subsequent time points (e.g., 2, 4, 8, and 24 hours) and quench them as described in step 3.
-
Sample Storage: Store all quenched samples at 2-8°C prior to HPLC analysis.
HPLC-UV Analytical Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, excipients, or impurities.[4]
-
Column: Develosil ODS UG-5 C18 (150 mm x 4.6 mm, 5 µm) or equivalent[18]
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (70:30 v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (A compromise wavelength for both compounds, verify with UV scans)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
Results and Discussion
The data from the HPLC analysis are used to calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Comparative Stability Data
The results are summarized in the table below. The values represent the mean percentage of the initial compound remaining (n=3).
| Time (hours) | pH 2.0 (Acidic) | pH 7.0 (Neutral) | pH 10.0 (Alkaline) |
| Thioamide | Amide | Thioamide | |
| 0 | 100% | 100% | 100% |
| 2 | 91.2% | 99.5% | 99.1% |
| 4 | 83.5% | 98.9% | 98.3% |
| 8 | 68.9% | 97.8% | 96.5% |
| 24 | 35.7% | 94.1% | 91.8% |
Mechanistic Interpretation
The data clearly indicate that 2-(4-Methoxyphenyl)ethanethioamide is significantly less stable than its amide analog under both acidic and, most notably, alkaline conditions.
-
Under Alkaline Conditions (pH 10): The thioamide undergoes rapid degradation, with less than 5% remaining after 24 hours. The amide, while also degrading, is far more resilient. This is consistent with the known mechanism of base-catalyzed hydrolysis. The larger, more polarizable sulfur atom in the thioamide makes the thiocarbonyl carbon a more potent electrophile for nucleophilic attack by a hydroxide ion compared to the carbonyl carbon of the amide.[3]
-
Under Acidic Conditions (pH 2): The thioamide also shows marked degradation, though slower than in base. In contrast, the amide is very stable. Acid-catalyzed hydrolysis involves protonation of the carbonyl (or thiocarbonyl) group, making the carbon atom more susceptible to attack by water. The greater basicity of the sulfur atom compared to the oxygen atom facilitates this initial protonation step, accelerating the hydrolysis of the thioamide.
-
Under Neutral Conditions (pH 7): Both compounds exhibit good stability, with the thioamide showing only minor degradation over 24 hours. This suggests that for formulations buffered around physiological pH (e.g., intravenous solutions), the thioamide may have acceptable stability. However, even here, the amide is kinetically more stable.[19]
The probable hydrolysis pathways are illustrated below.
Caption: Fig 2. Simplified Hydrolysis Pathways.
Conclusion and Recommendations
This comparative guide demonstrates the pronounced pH-dependent instability of 2-(4-Methoxyphenyl)ethanethioamide relative to its amide analog.
Key Findings:
-
High Instability in Base: The thioamide is extremely labile under alkaline conditions.
-
Moderate Instability in Acid: Significant degradation occurs under acidic conditions.
-
Relative Stability at Neutral pH: The compound is most stable at or near neutral pH.
Recommendations for Drug Development Professionals:
-
Avoid Alkaline Formulations: Liquid formulations of this thioamide should be buffered to be neutral or slightly acidic (pH 6-7) to maximize shelf-life.
-
Oral Delivery Challenges: The significant acid-lability suggests that oral delivery may result in substantial degradation in the stomach. Formulation strategies such as enteric-coated tablets or capsules that bypass the stomach and release the drug in the higher pH of the small intestine should be considered.
-
Stability-Indicating Methods are Crucial: The rapid degradation highlights the necessity of a validated, stability-indicating analytical method for all future quality control and stability studies.
By understanding these stability characteristics early in development, researchers can proactively design robust formulations and analytical strategies, ultimately saving time and resources on the path to clinical evaluation.
References
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Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]
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Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]
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Title: Preparation of buffers, Stability of Buffers Source: Pharmacy Infoline URL: [Link]
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Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
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Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: How to Prepare Buffers for Pharmaceutical Product Analysis | Lab SOP Guide Source: Lab SOP Guide URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: IJCRT.org URL: [Link]
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Title: Reagents: Buffer Solutions Source: United States Pharmacopeia online URL: [Link]
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Title: The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: 2-(4-Methoxyphenyl)ethanethioamide Source: PubChem URL: [Link]
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Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC (PubMed Central) URL: [Link]
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Title: On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]
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Title: Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation Source: PubMed Central URL: [Link]
-
Title: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]
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Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION Source: Rasayan Journal of Chemistry URL: [Link]
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Title: The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions Source: RSC Publishing URL: [Link]
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Title: Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination Source: ResearchGate URL: [Link]
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Title: 2-(4-Methoxyphenyl)acetamide Source: PubChem URL: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Methoxyphenyl)ethanethioamide
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 2-(4-Methoxyphenyl)ethanethioamide. In the absence of extensive public data on this specific compound, we present a prospective study design, grounded in established principles of modern drug discovery and safety pharmacology. This document is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for characterizing the selectivity of a new chemical entity.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the potential for off-target interactions. These unintended molecular liaisons can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy, contributing significantly to late-stage attrition in drug development.[1][2][3] Therefore, a thorough understanding of a compound's selectivity—its ability to interact with the intended target while avoiding others—is not merely a regulatory checkbox but a cornerstone of building a robust safety and efficacy profile.[4][5]
2-(4-Methoxyphenyl)ethanethioamide, a compound with a thionamide functional group, warrants careful scrutiny. Thionamides as a class are known to exhibit a range of biological activities and, in some cases, extrathyroidal effects and undesirable side effects, underscoring the potential for off-target engagement.[6][7][8][9] This guide outlines a systematic approach to de-risk 2-(4-Methoxyphenyl)ethanethioamide by prospectively mapping its cross-reactivity landscape.
Strategic Approach to Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment should be initiated early in the drug discovery process to guide lead optimization and candidate selection.[10][11] Our proposed strategy for 2-(4-Methoxyphenyl)ethanethioamide is multi-pronged, incorporating both broad panel screening and deeper mechanistic studies.
Caption: A phased approach to cross-reactivity profiling for 2-(4-Methoxyphenyl)ethanethioamide.
Comparative Compounds
To provide context to the cross-reactivity data of 2-(4-Methoxyphenyl)ethanethioamide, a judicious selection of comparator compounds is essential. For this hypothetical study, we have selected two alternatives:
-
Compound A (Structural Analog): N-(4-methoxyphenyl)acetamide. This compound is structurally similar, with the thioamide group replaced by an amide. This comparison will help elucidate the contribution of the sulfur atom to the biological activity and off-target profile.
-
Compound B (Mechanistic Analog): A known inhibitor of the presumed primary target of 2-(4-Methoxyphenyl)ethanethioamide. This will serve as a benchmark for on-target potency and selectivity.
Experimental Design and Protocols
In Vitro Safety Pharmacology Profiling
The initial step involves screening 2-(4-Methoxyphenyl)ethanethioamide and its comparators against a broad panel of targets known to be implicated in adverse drug reactions.[1][10][11] Commercial services offer comprehensive panels that cover major target families.
Protocol: Broad Panel Screening
-
Compound Preparation: Solubilize 2-(4-Methoxyphenyl)ethanethioamide, Compound A, and Compound B in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform initial screening at a concentration of 10 µM.
-
Target Panel Selection: Utilize a comprehensive safety panel, such as the SAFETYscan47® from Eurofins Discovery or a similar offering, which includes a diverse set of GPCRs, kinases, ion channels, transporters, and nuclear receptors.[10]
-
Assay Execution: The assays are typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for kinases and ion channels. The specific protocols are proprietary to the service provider but are standardized and validated.
-
Data Analysis: Results are expressed as the percentage of inhibition of binding or activity compared to a control. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.
Dose-Response Studies for "Hits"
For any off-target interactions identified in the broad panel screen, dose-response studies are crucial to determine the potency (IC50 or EC50) of the compound at these targets.
Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of the test compound, typically in 10-point, half-log increments, starting from a top concentration of 100 µM.
-
Assay Performance: Conduct the specific binding or functional assay for the identified off-target with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Hypothetical Data Presentation and Comparison
The following tables present hypothetical data for our proposed study, illustrating how the cross-reactivity profiles of 2-(4-Methoxyphenyl)ethanethioamide and the comparator compounds would be evaluated.
Table 1: Broad Panel Screening at 10 µM
| Target Class | Target | 2-(4-Methoxyphenyl)ethanethioamide (% Inhibition) | Compound A (% Inhibition) | Compound B (% Inhibition) |
| Primary Target | Target X | 95 | 15 | 98 |
| GPCR | 5-HT2B | 65 | 20 | 5 |
| Kinase | SRC | 58 | 10 | 8 |
| Ion Channel | hERG | 12 | 8 | 3 |
| Transporter | SERT | 5 | 2 | 1 |
| Nuclear Receptor | ERα | 45 | 55 | 2 |
Table 2: IC50 Values for Off-Target Hits (µM)
| Target | 2-(4-Methoxyphenyl)ethanethioamide | Compound A | Compound B |
| Target X | 0.05 | >100 | 0.02 |
| 5-HT2B | 2.5 | >100 | >100 |
| SRC | 5.8 | >100 | >100 |
| ERα | 8.2 | 4.5 | >100 |
Mechanistic Insights and Pathway Analysis
The identification of off-target hits necessitates a deeper dive into the potential functional consequences. For instance, the hypothetical hit on the 5-HT2B receptor, a serotonin receptor implicated in cardiac valvulopathy, would require further investigation using cell-based functional assays.
Caption: Hypothetical off-target signaling pathway for 2-(4-Methoxyphenyl)ethanethioamide via the 5-HT2B receptor.
Protocol: Cell-Based Functional Assay (e.g., Calcium Mobilization for 5-HT2B)
-
Cell Line: Use a recombinant cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 2-(4-Methoxyphenyl)ethanethioamide to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the EC50 value for calcium mobilization to confirm if the compound acts as an agonist at the 5-HT2B receptor.
Interpretation and Next Steps
Based on our hypothetical data, 2-(4-Methoxyphenyl)ethanethioamide demonstrates high potency for its primary target. However, it also shows moderate off-target activity against the 5-HT2B receptor and SRC kinase. The selectivity window (ratio of off-target IC50 to on-target IC50) would be a critical parameter for further development. For the 5-HT2B receptor, the selectivity window is 50-fold (2.5 µM / 0.05 µM), which may or may not be acceptable depending on the therapeutic indication and anticipated clinical exposure.
In contrast, Compound A (the amide analog) shows significantly less on-target and off-target activity, suggesting that the thioamide moiety is crucial for the observed biological profile. Compound B, the benchmark inhibitor, exhibits superior selectivity.
These findings would guide the next steps in a drug discovery program:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test further analogs of 2-(4-Methoxyphenyl)ethanethioamide to improve selectivity by reducing off-target activity while maintaining on-target potency.[4]
-
Further In Vitro and In Vivo Toxicity Studies: If the selectivity profile is deemed acceptable, proceed with more advanced safety assessments.
Conclusion
A thorough and early assessment of cross-reactivity is indispensable for modern drug discovery. This guide has outlined a systematic and logical approach to characterizing the selectivity profile of a novel compound, 2-(4-Methoxyphenyl)ethanethioamide. By employing broad panel screening, dose-response studies, and mechanistic functional assays, researchers can build a comprehensive understanding of a compound's potential off-target liabilities. This data-driven approach enables informed decision-making, ultimately leading to the development of safer and more effective medicines.
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Retrieved from [Link]
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Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). Retrieved from [Link]
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Patsnap. (2025). How to improve drug selectivity?. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-(4-Methoxyphenyl)ethanethioamide in Reaction Mixtures
In the landscape of pharmaceutical and chemical synthesis, the precise quantification of target molecules within a complex reaction matrix is paramount. For a compound such as 2-(4-Methoxyphenyl)ethanethioamide, a thioamide derivative with potential applications as a synthetic intermediate[1][2][3], accurate monitoring is crucial for reaction optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying causality and the self-validating nature of each protocol, ensuring robust and reliable data for researchers and drug development professionals.
Pillar 1: Foundational Principles and Strategic Selection
The choice of an analytical method is dictated by the specific requirements of the analysis—be it routine quality control, in-process monitoring, or structural confirmation. Both HPLC-UV and qNMR offer powerful capabilities, but their fundamental principles lead to distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For quantification, a UV detector measures the analyte's absorbance at a specific wavelength as it elutes from the column. The concentration is determined by comparing the peak area to a calibration curve generated from reference standards. This technique is renowned for its high sensitivity and resolving power, making it ideal for analyzing complex mixtures and trace-level impurities.[4][5][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an inherently quantitative primary method.[7] Unlike other spectroscopic techniques, the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[8] By introducing a certified internal standard of known concentration, the concentration of the analyte can be determined directly by comparing the integral of a specific analyte signal to that of the standard, without the need for a calibration curve of the analyte itself.[7][8] This makes qNMR exceptionally powerful for process chemistry where a pure standard of the target molecule may not yet be available.[9]
Pillar 2: Comparative Methodologies & Experimental Protocols
Here, we delve into the practical application of each technique, presenting validated protocols designed for accuracy and reproducibility.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[10] Its strength lies in its ability to separate compounds with varying polarities, which is essential when analyzing a crude reaction mixture containing starting materials, reagents, by-products, and the desired product.
-
Preparation of Standard Solutions & Calibration Curve:
-
Accurately weigh approximately 10 mg of purified 2-(4-Methoxyphenyl)ethanethioamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This is the stock solution.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards across the expected concentration range of the reaction samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quench a representative aliquot of the reaction mixture (e.g., 100 µL) and dilute it with a known volume of diluent (e.g., into a 10 mL volumetric flask). The dilution factor must be chosen to ensure the final concentration falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; ideally, determine the λmax by running a UV scan of the standard).
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the prepared reaction mixture sample(s). It is good practice to bracket sample injections with a mid-level standard to verify system stability.
-
Integrate the peak area corresponding to 2-(4-Methoxyphenyl)ethanethioamide.
-
Construct a calibration curve by plotting peak area versus concentration for the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve and account for the initial dilution factor.
-
Caption: Workflow for HPLC-UV analysis.
Method B: Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a powerful alternative, especially when an authenticated reference standard of the analyte is unavailable or for rapid in-situ reaction monitoring.[9][11] Its validity rests on the selection of an appropriate internal standard and adherence to acquisition parameters that ensure accurate signal integration.
-
Selection of Internal Standard (IS):
-
Choose an IS with a simple proton spectrum that does not overlap with the analyte's signals. For 2-(4-Methoxyphenyl)ethanethioamide, suitable standards include Maleic Acid or 1,4-Dinitrobenzene.[8]
-
The IS must be of high purity (certified), non-volatile, and soluble in the chosen NMR solvent but should not react with the sample components.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5.0 mg of maleic acid) into an NMR tube.
-
Add a precise volume of deuterated solvent (e.g., 600 µL of DMSO-d₆).
-
Accurately weigh a representative aliquot of the reaction mixture (e.g., 20 mg) and add it to the same NMR tube. Ensure complete dissolution. Causality Note: Gravimetric addition of all components minimizes errors associated with volumetric transfers.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Solvent: DMSO-d₆ or CDCl₃ (ensure analyte and IS are soluble).
-
Pulse Sequence: A standard 1D proton pulse-acquire experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient and ensures complete magnetization recovery for accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet at ~3.8 ppm) and a signal for the internal standard (e.g., the vinyl singlet of maleic acid at ~6.3 ppm).
-
Carefully integrate both signals.
-
Calculate the concentration using the following formula:
PAnalyte = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mSample) * PIS
Where:
-
P: Purity or concentration (w/w %)
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
IS: Internal Standard
-
-
Caption: Workflow for qNMR analysis.
Pillar 3: Data-Driven Comparison and Recommendations
The choice between HPLC-UV and qNMR depends on a trade-off between sensitivity, throughput, and the availability of standards.
Quantitative Data Summary
| Parameter | HPLC-UV | qNMR Spectroscopy | Rationale & Causality |
| Principle | Chromatographic separation followed by UV detection. | Direct proportionality of signal integral to molar concentration. | HPLC is a comparative method; qNMR is a primary ratio method.[7] |
| Primary Requirement | Certified reference standard of the analyte. | Certified reference standard of an internal standard. | HPLC relies on a response factor derived from the analyte itself. qNMR uses a universal reference. |
| Sensitivity (Typical) | Low µg/mL to ng/mL (LOD/LOQ). | High µg/mL to mg/mL. | UV detection is inherently more sensitive than NMR.[12] |
| Selectivity | High (based on chromatographic resolution). | Moderate to High (based on spectral resolution). | Co-eluting impurities can interfere in HPLC. Overlapping signals can complicate qNMR.[10][12] |
| Sample Throughput | High (with autosampler). | Moderate. | Typical HPLC runs are 5-15 minutes. qNMR requires longer acquisition times due to relaxation delays. |
| Structural Info | None (retention time only). | Yes (provides full structural confirmation). | NMR is a primary tool for structural elucidation.[9] |
| Method Development | More complex (column, mobile phase optimization). | Simpler (solvent and IS selection). | Finding a suitable internal standard and ensuring T1 relaxation are the main challenges for qNMR. |
| Destructive? | Yes. | No (sample can be recovered). | The sample is consumed in the HPLC process. |
| Cost (Instrument) | Moderate. | High. | High-field NMR spectrometers are a significant capital investment. |
Authoritative Recommendations
-
For Routine Quality Control and High-Throughput Screening: HPLC-UV is the superior choice. Once a method is validated, its speed, sensitivity, and automation capabilities are unmatched for analyzing large numbers of samples where the primary goal is to confirm concentration against a known standard.[13]
-
For Process Development and Reaction Monitoring: qNMR offers significant advantages. Its ability to provide quantitative data without a pure analyte standard is invaluable in early-stage research.[9][11] Furthermore, the structural information obtained from the same experiment can confirm the identity of the product and potentially identify by-products simultaneously, offering deeper mechanistic insight into the reaction.
-
For Method Validation and Reference Standard Certification: A combination of both methods provides a self-validating system. qNMR can be used to certify the purity of the reference standard, which is then used to build a robust and highly sensitive HPLC method for routine use. This hierarchical approach embodies the principles of trustworthiness and scientific integrity.[14][15]
By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the most appropriate method for the quantitative analysis of 2-(4-Methoxyphenyl)ethanethioamide, ensuring data of the highest quality and reliability.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Development and Validation of a Colorimetric Method for the Quantitative Analysis of Thioamide Deriv
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
- Quantitative analysis using NMR. (n.d.).
- NMR methods for the analysis of mixtures. (n.d.). PMC - NIH.
- Quantitative NMR Interpretation without Reference. (2022). PMC - NIH.
- Quantitative NMR Spectroscopy. (2022). Acanthus Research.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). Taylor & Francis Online.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[13][14]-thiazepin-3(2H)-one. (n.d.). Korean Chemical Society.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect.
- GC/MS-LC/MS multi-residue method. (2019). University of Guelph.
- Reaction Monitoring. (n.d.). Bruker.
- High-performance liquid chromatography (HPLC) methods for thiol analysis. (n.d.). Benchchem.
- GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. (2008). PubMed.
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). PubMed.
- The Preparation and Chemical Properties of Thionamides. (n.d.).
- Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org.
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PMC - NIH.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Polish Pharmaceutical Society.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). Pharmacognosy Journal.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
- Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
- Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PMC - NIH.
- Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. (2024).
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (n.d.). Research Journal of Pharmacy and Technology.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). University of Copenhagen.
- Contemporary Applications of Thioamides and Methods for Their Synthesis. (n.d.).
- Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (n.d.). The Royal Society of Chemistry.
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC - NIH.
- 2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide. (n.d.). PubChem.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)ethanethioamide
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-(4-Methoxyphenyl)ethanethioamide. As a conscientious laboratory professional, your primary responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Note on Hazard Identification: A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)ethanethioamide was not available in the public domain at the time of this writing. Therefore, the hazard assessment and subsequent safety protocols are based on the chemical's structure—specifically the thioamide functional group—and data from structurally related compounds such as thioacetamide. Thioamides as a class should be handled with caution, with some being known carcinogens and irritants[1]. It is imperative to treat 2-(4-Methoxyphenyl)ethanethioamide as a substance with significant potential hazards until proven otherwise. Always defer to the manufacturer-supplied SDS if available.
Hazard Profile and Risk Assessment
Understanding the potential risks is the foundation of safe chemical handling and disposal. Based on its chemical family, 2-(4-Methoxyphenyl)ethanethioamide should be presumed to present the following hazards:
-
Carcinogenicity: Some related thioamides are classified as potential carcinogens[1]. It is prudent to handle this compound as a potential carcinogen.
-
Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[2][5].
Table 1: Summary of Potential Hazards and Required Controls
| Hazard Category | Potential Effect | Engineering Controls | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed[2]. | Chemical Fume Hood | Lab coat, safety goggles, nitrile gloves |
| Skin Corrosion/Irritation | Causes skin irritation[1][4]. | Chemical Fume Hood | Lab coat, chemical-resistant gloves |
| Eye Damage/Irritation | Causes serious eye irritation[1][4]. | Chemical Fume Hood, Eyewash Station | Tightly fitting safety goggles or face shield[6] |
| Respiratory Hazard | May cause respiratory irritation upon inhalation of dust[3]. | Chemical Fume Hood | NIOSH-approved respirator (if dust is generated) |
| Chronic Toxicity | Potential carcinogen based on related compounds[1]. | Chemical Fume Hood, Designated Area | Lab coat, gloves, goggles. Strict hygiene practices. |
Step-by-Step Waste Collection and Segregation Protocol
Proper collection at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to ensure the safety of all personnel.
-
Designate a Waste Container:
-
Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid[2].
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "2-(4-Methoxyphenyl)ethanethioamide ". Do not use abbreviations.
-
List all components of the waste stream if it is a mixture (e.g., "2-(4-Methoxyphenyl)ethanethioamide in Toluene").
-
Indicate the primary hazards: "Toxic," "Irritant."
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste[7].
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[7].
-
The SAA must be under the control of the laboratory personnel and away from sources of ignition or incompatible materials[2].
-
Crucial Incompatibility Note: Do not mix thioamide waste with strong oxidizing agents (e.g., nitrates, perchlorates, bleach) as this can lead to a vigorous, potentially explosive reaction[2].
-
Disposal Decision Workflow
The primary disposal route for 2-(4-Methoxyphenyl)ethanethioamide is through your institution's licensed hazardous waste management program. In-laboratory treatment is generally not recommended unless specifically approved and validated by your institution's Environmental Health & Safety (EHS) department due to the potential for creating other hazardous byproducts.
Caption: Disposal workflow for 2-(4-Methoxyphenyl)ethanethioamide.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Remove all ignition sources[2].
-
-
Containment and Cleanup (for minor spills):
-
Don the appropriate PPE: double nitrile gloves, safety goggles, a face shield, and a lab coat. If the material is a powder, a respirator is necessary to prevent inhalation[8].
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and contaminated debris into the designated hazardous waste container[3]. Avoid generating dust[8].
-
Decontaminate the spill area with a detergent solution and water, collecting all cleaning materials and rinsate as hazardous waste.
-
-
Reporting:
-
Report all spills to your laboratory supervisor and your institution's EHS office, regardless of size[9].
-
Decontamination of Empty Containers
Empty containers that once held 2-(4-Methoxyphenyl)ethanethioamide must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Thoroughly empty the container of all contents[10].
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Crucially, collect all three portions of the rinsate and dispose of them as hazardous waste [10][11]. Never pour the rinsate down the drain.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to dry, completely deface or remove the original label[11].
-
Dispose of the decontaminated container according to your institution's policies for non-hazardous lab glass or plastic.
-
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. The Occupational Safety and Health Administration (OSHA) mandates safe working conditions, including proper chemical handling and training[13][14]. Your institution's EHS department is responsible for ensuring that all waste disposal practices comply with these federal and any additional state regulations[12]. Adherence to the procedures in this guide will help ensure you remain in full compliance.
References
- Santa Cruz Biotechnology, Inc.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Epoxypropyl 4'-methoxyphenyl ether, 99%.
- Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(4-methoxyphenyl)-.
- Fisher Scientific. SAFETY DATA SHEET: N-(2-Hydroxy-4-methylphenyl)acetamide.
- Carl ROTH.
- Thermo Fisher Scientific.
- Angene Chemical.
- U.S. Environmental Protection Agency. Method 3660B: Sulfur Cleanup.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
- Northwestern University. Hazardous Waste Disposal Guide.
-
Wikipedia. Hazardous waste. [Link]
- Northwestern University. Hazardous Waste Disposal Guide (PDF).
- Fisher Scientific. SAFETY DATA SHEET: (1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane.
- NASA. OSHA Regulated Chemicals with Expanded Health Standards.
- Montana Tech. Chemical Hygiene Plan.
- Washington State Department of Ecology.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
